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  • Product: 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid
  • CAS: 207399-26-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Synthesis and Characterization of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

<_ An In-depth Technical Guide_/> Topic: Synthesis and Characterization of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Authored by a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

<_ An In-depth Technical Guide_/>

Topic: Synthesis and Characterization of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Authored by a Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive and in-depth exploration of the synthesis and characterization of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid. This document is designed to serve as a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. We will delve into the strategic considerations for the synthesis, provide a detailed and validated experimental protocol, and discuss the critical analytical techniques for structural elucidation and purity assessment. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction: Significance and Applications

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a polysubstituted heterocyclic compound that holds significant interest in the realm of medicinal chemistry. The furan ring is a common motif in a variety of natural products and pharmacologically active compounds. The specific substitution pattern of a 2-chloro-4-nitrophenyl group at the 5-position of the furan-2-carboxylic acid core creates a unique electronic and steric profile. This makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The electron-withdrawing nature of the nitro group and the presence of the chloro substituent can significantly influence the molecule's reactivity and biological activity. For instance, related nitro-substituted furans have been investigated for their antimicrobial properties.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient approach to the synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid involves a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for the formation of C-C bonds between aryl and heteroaryl systems.[1][2][3][4] This reaction is well-suited for this target due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the required starting materials.

The retrosynthetic analysis is as follows:

Retrosynthesis Target 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid Intermediate1 Methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate Target->Intermediate1 Ester Hydrolysis Furan_SM Methyl 5-bromofuran-2-carboxylate Intermediate1->Furan_SM Suzuki Coupling Phenyl_SM 2-Chloro-4-nitrophenylboronic acid Intermediate1->Phenyl_SM Suzuki Coupling

Figure 1. Retrosynthetic pathway for the target molecule.

This strategy involves two key steps:

  • Suzuki-Miyaura Cross-Coupling: Coupling of a protected furan-2-carboxylic acid derivative, such as methyl 5-bromofuran-2-carboxylate, with 2-chloro-4-nitrophenylboronic acid. The ester group serves to protect the carboxylic acid functionality, which could otherwise interfere with the coupling reaction.

  • Ester Hydrolysis: Deprotection of the methyl ester to yield the final carboxylic acid product.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of the title compound.

Materials and Instrumentation
Reagent/Material Grade/Purity Supplier
Methyl 5-bromofuran-2-carboxylate>97%Commercially available
2-Chloro-4-nitrophenylboronic acid>95%Commercially available
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeCommercially available
Triphenylphosphine (PPh₃)>99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, >99%Commercially available
1,4-DioxaneAnhydrousCommercially available
TolueneAnhydrousCommercially available
Lithium Hydroxide (LiOH)>98%Commercially available
Tetrahydrofuran (THF)HPLC gradeCommercially available
Instrumentation
NMR Spectrometer400 MHz or higher
FT-IR Spectrometer
Mass SpectrometerESI or HRMS
HPLC SystemC18 column
Step 1: Synthesis of Methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate (Suzuki-Miyaura Coupling)

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Methyl 5-bromofuran-2-carboxylate, 2-Chloro-4-nitrophenylboronic acid, K₂CO₃ Inert Evacuate and backfill with N₂/Ar Reagents->Inert Catalyst Add Pd(OAc)₂ and PPh₃ Inert->Catalyst Solvent Add degassed dioxane/toluene/water Catalyst->Solvent Heat Reflux at 90-100 °C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Extract with Ethyl Acetate Cool->Extract Purify Column Chromatography Extract->Purify

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling.

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 5-bromofuran-2-carboxylate (1.0 eq.), 2-chloro-4-nitrophenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) are added to the flask.

  • A degassed solvent mixture of 1,4-dioxane, toluene, and water (e.g., 4:1:1 v/v) is added.

  • The reaction mixture is heated to reflux (90-100 °C) and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid (Ester Hydrolysis)

Procedure:

  • The purified methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate (1.0 eq.) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).

  • Lithium hydroxide (2.0-3.0 eq.) is added to the solution.

  • The reaction is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • The THF is removed under reduced pressure, and the remaining aqueous solution is diluted with water.

  • The aqueous solution is acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of the product.

  • The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the structure and purity of the synthesized 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid.

Spectroscopic Data
Technique Expected Key Features
¹H NMR - Two doublets for the furan protons (δ ~7.0-7.5 ppm, J ≈ 3.5 Hz).- A set of signals for the trisubstituted phenyl ring (δ ~7.8-8.5 ppm).- A broad singlet for the carboxylic acid proton (δ >10 ppm), which disappears upon D₂O exchange.
¹³C NMR - Signals for the furan and phenyl carbons in the aromatic region.- A signal for the carboxylic acid carbonyl carbon (δ ~160-170 ppm).
FT-IR - A broad O-H stretch for the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch for the carboxylic acid (1680-1710 cm⁻¹).- Strong asymmetric and symmetric N-O stretches for the nitro group (~1520 and ~1345 cm⁻¹).- A C-Cl stretch in the fingerprint region.
Mass Spec. - A molecular ion peak corresponding to the calculated molecular weight.- A characteristic M+2 isotope peak for the presence of a chlorine atom.
Purity Analysis
  • HPLC: A high-performance liquid chromatography analysis using a C18 column should show a single major peak, indicating high purity.

  • Melting Point: A sharp and defined melting point range is indicative of a pure compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a certified chemical fume hood.

  • Reagent Handling: Consult the Safety Data Sheets (SDS) for all reagents before use. Palladium catalysts are toxic, and organic solvents are flammable. Handle with care and dispose of waste according to institutional guidelines.

Conclusion

This guide has detailed a reliable and efficient synthetic route for 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid, utilizing a Suzuki-Miyaura cross-coupling followed by ester hydrolysis. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This molecule represents a valuable starting point for the development of novel compounds with potential applications in drug discovery and materials science.

References

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022, M1515. [Link][5][6]

  • Morressier. (2022). Synthesis of tri-substituted furans via sequential one-pot suzuki-miyaura coupling reactions. [Link][1]

  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link][4]

  • NIH. (n.d.). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. [Link][2]

  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link][7]

  • RSC Publishing. (n.d.). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. [Link][8]

  • ChemTube3D. (n.d.). Furan Hydrolysis. [Link][9]

Sources

Exploratory

An In-depth Technical Guide to 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid: Physicochemical Properties, Synthesis, and Applications

Introduction 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a substituted aromatic compound belonging to the class of 5-arylfuran-2-carboxylic acids. This class of molecules has garnered significant interest in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a substituted aromatic compound belonging to the class of 5-arylfuran-2-carboxylic acids. This class of molecules has garnered significant interest in the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their diverse biological activities. The presence of a furan ring, a five-membered aromatic heterocycle containing one oxygen atom, coupled with a substituted phenyl ring, imparts unique electronic and structural features that can be exploited for the design of novel therapeutic agents. The specific substitution pattern of a chloro group at the ortho position and a nitro group at the para position of the phenyl ring is anticipated to significantly influence the molecule's physicochemical properties and biological interactions.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed to advance their research.

Physicochemical Properties

Table 1: Predicted and Analog-Based Physicochemical Properties

PropertyPredicted/Analog ValueRemarks and References
Molecular Formula C₁₁H₆ClNO₅Calculated
Molecular Weight 267.63 g/mol Calculated
CAS Number Not assignedThe isomeric 5-(4-Chloro-2-nitrophenyl)furan-2-carboxylic acid has the CAS number 95611-88-4.[1]
Melting Point (°C) >250 (decomposes)Predicted based on the high melting point of 5-(4-nitrophenyl)furan-2-carboxylic acid (255-257 °C with decomposition).[2]
Solubility Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol.General solubility behavior for this class of compounds.[3]
pKa ~3.0 - 3.5Estimated based on the pKa of 2-furoic acid (3.12) and the electron-withdrawing nature of the substituents.[4]
LogP 2.5 - 3.5Predicted based on computational models.

Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid

The synthesis of 5-aryl-2-furoic acids can be achieved through several established synthetic routes. The two most prominent methods are the Meerwein arylation and the Suzuki cross-coupling reaction. The choice of method often depends on the availability of starting materials, desired yield, and scalability.

Method 1: Meerwein Arylation

The Meerwein arylation involves the reaction of a diazonium salt with an activated alkene, in this case, a furan derivative, catalyzed by a copper salt.[5][6] This method is a classical approach for the arylation of furan rings.

Diagram 1: Meerwein Arylation Synthesis Workflow

Meerwein_Arylation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2-Chloro-4-nitroaniline 2-Chloro-4-nitroaniline Diazotization Diazotization (NaNO₂, HCl, 0-5°C) 2-Chloro-4-nitroaniline->Diazotization Furan-2-carboxylic_acid Furan-2-carboxylic acid Meerwein_Reaction Meerwein Arylation (CuCl₂, Acetone/Water) Furan-2-carboxylic_acid->Meerwein_Reaction Diazotization->Meerwein_Reaction Diazonium salt intermediate Target_Molecule 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid Meerwein_Reaction->Target_Molecule

Caption: Synthetic pathway via Meerwein arylation.

Experimental Protocol: Meerwein Arylation

  • Diazotization of 2-Chloro-4-nitroaniline:

    • Dissolve 2-chloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C.

    • Continue stirring for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Meerwein Arylation Reaction:

    • In a separate flask, dissolve furan-2-carboxylic acid in a mixture of acetone and water.

    • Add a catalytic amount of copper(II) chloride (CuCl₂).

    • Slowly add the freshly prepared diazonium salt solution to the furan-2-carboxylic acid solution at room temperature with vigorous stirring.

    • Stir the reaction mixture for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a large volume of cold water.

    • The crude product will precipitate out of the solution.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the purified 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Method 2: Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely used for the synthesis of biaryl compounds.[7][8][9] This reaction involves the coupling of an organoboron compound with a halide catalyzed by a palladium complex.

Diagram 2: Suzuki Cross-Coupling Synthesis Workflow

Suzuki_Coupling cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product 5-Bromofuran-2-carboxylic_acid 5-Bromofuran-2-carboxylic acid Reaction_Vessel Suzuki Coupling (Pd catalyst, Base, Solvent) 5-Bromofuran-2-carboxylic_acid->Reaction_Vessel Boronic_Acid (2-Chloro-4-nitrophenyl)boronic acid Boronic_Acid->Reaction_Vessel Target_Molecule 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid Reaction_Vessel->Target_Molecule

Caption: Synthetic pathway via Suzuki cross-coupling.

Experimental Protocol: Suzuki Cross-Coupling

  • Reaction Setup:

    • To a reaction flask, add 5-bromofuran-2-carboxylic acid, (2-chloro-4-nitrophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃).

    • Add a suitable solvent system, such as a mixture of dioxane and water or toluene and water.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to reflux (typically 80-100°C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is confirmed through various spectroscopic techniques. While the specific spectra for this isomer are not published, the expected characteristic signals are described below based on general principles and data from analogous compounds.[10][11][12][13]

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet for the carboxylic acid proton (δ 10-13 ppm).- Doublets for the two furan protons (δ 7.0-7.5 ppm).- A complex multiplet or distinct signals for the three aromatic protons on the phenyl ring (δ 7.5-8.5 ppm).
¹³C NMR - A signal for the carboxylic carbon (δ 160-170 ppm).- Signals for the furan ring carbons (δ 110-160 ppm).- Signals for the phenyl ring carbons, including those attached to the chloro and nitro groups (δ 120-150 ppm).
IR (cm⁻¹) - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- C-O stretching vibrations (1200-1300 cm⁻¹).- N-O stretching vibrations from the nitro group (1500-1550 cm⁻¹ and 1330-1370 cm⁻¹).- C-Cl stretching vibrations (600-800 cm⁻¹).
Mass Spec. - A molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight (267.63 g/mol ).- Characteristic fragmentation patterns including loss of COOH, NO₂, and Cl.

Potential Applications in Drug Development

Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[14] The introduction of the 2-chloro-4-nitrophenyl moiety is expected to modulate these activities.

  • Antimicrobial Agents: The nitro group is a well-known pharmacophore in antimicrobial drugs. Nitrofuran derivatives have been investigated for their activity against various bacterial and fungal pathogens.[15] The presence of the chloro and nitro substituents on the phenyl ring may enhance the antimicrobial potency of the furan scaffold.

  • Anticancer Agents: Many furan derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis or cell cycle arrest. The specific substitution pattern of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid could lead to novel interactions with biological targets relevant to cancer therapy.

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. The overall shape and electronic properties of the molecule could make it a candidate for inhibiting specific enzymes involved in disease pathways.

Diagram 3: Structure-Activity Relationship Logic

SAR_Logic cluster_properties Molecular Properties cluster_activities Potential Biological Activities Molecule 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid Furan Core Carboxylic Acid 2-Chloro-4-nitrophenyl Moiety Scaffold Rigid Scaffold (Planarity) Molecule:f0->Scaffold H_Bonding H-Bonding (Donor/Acceptor) Molecule:f1->H_Bonding Lipophilicity Lipophilicity (LogP) Molecule:f2->Lipophilicity Electronic_Effects Electronic Effects (EWG) Molecule:f2->Electronic_Effects Antimicrobial Antimicrobial Scaffold->Antimicrobial Anticancer Anticancer Scaffold->Anticancer Enzyme_Inhibition Enzyme Inhibition H_Bonding->Enzyme_Inhibition Lipophilicity->Antimicrobial Electronic_Effects->Anticancer

Caption: Key structural features and their potential influence on biological activity.

Conclusion

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid represents a molecule of significant interest for further investigation in the realm of medicinal chemistry. This in-depth technical guide has provided a comprehensive overview of its predicted physicochemical properties, detailed synthetic methodologies, and potential applications. While experimental data for this specific isomer is limited, the information compiled from analogous compounds offers a solid foundation for researchers to build upon. The synthetic routes described are robust and adaptable, and the predicted biological activities provide a clear rationale for its inclusion in screening programs for novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological profile to unlock its full therapeutic potential.

References

  • Aminath Rajeena CH et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. (URL not available)
  • ChemBK. (n.d.). 2-Furancarboxylic acid, 5-(4-chloro-3-nitrophenyl)-. Retrieved from [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

  • ResearchGate. (2022). (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-nitro-2-furancarboxylic acid chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • Mori, M., et al. (2023). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2023(1), M1548. [Link]

  • Semantic Scholar. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Meerwein Arylation of Furan Derivatives | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of New Aryl-Substituted Furan-2(5H)-ones Using the Suzuki—Miyaura Reaction. | Request PDF. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. [Link]

  • IntechOpen. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Reactions. (n.d.). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Retrieved from [Link]

  • NIST. (n.d.). 5-Nitrofuran-2-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Scilit. (n.d.). Mechanism of Meerwein arylation of furan derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Retrieved from [Link]

  • ARKAT USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

Sources

Foundational

1H NMR and 13C NMR analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For drug discovery and development professionals, the precise structural elucidation of novel chemical entities is a critical step in understanding their properties and potential biological activity. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a complex heterocyclic compound.

While specific experimental spectra for this exact molecule are not widely published, this document serves as a comprehensive predictive guide based on established principles of NMR spectroscopy and data from structurally analogous compounds. We will dissect the expected spectral features, explaining the causal relationships between the molecular structure and the resulting NMR signals. This approach provides a robust framework for researchers to interpret their own experimental data for this and similar molecules.

The molecular structure, with the IUPAC numbering system used for spectral assignment, is presented below.

Caption: Structure of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid with IUPAC numbering.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For the title compound, we anticipate signals in three distinct regions: the downfield carboxylic acid proton, the aromatic protons of the furan and phenyl rings, and no signals in the upfield aliphatic region.

The Carboxylic Acid Proton (COOH)

The proton of the carboxylic acid group is typically the most deshielded proton in the molecule, appearing far downfield.

  • Expected Chemical Shift (δ): 9.0 - 12.0 ppm.[1][2]

  • Causality: The strong electron-withdrawing nature of the two oxygen atoms in the carboxyl group significantly deshields the attached proton. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding. In polar, aprotic solvents like DMSO-d₆, this peak is often sharp, while in CDCl₃, it can be broader.

  • Multiplicity: A broad singlet.

  • Validation: This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, as the acidic proton rapidly exchanges with deuterium.[1][3] This exchange experiment is a definitive test for labile protons.

The Phenyl Ring Protons (H-3', H-5', H-6')

The trisubstituted phenyl ring presents a complex splitting pattern. The chemical shifts are governed by the electronic effects of the chloro, nitro, and furan-carboxylic acid groups.

  • H-3' : This proton is ortho to the powerfully electron-withdrawing nitro group and meta to the chloro group. The nitro group's strong deshielding effect will shift this proton significantly downfield.

    • Expected Chemical Shift (δ): ~8.2 - 8.4 ppm.

    • Multiplicity: A doublet, due to coupling with H-5'. The coupling constant, J, will be small (~2-3 Hz), which is characteristic of meta coupling.

  • H-5' : This proton is positioned ortho to the chloro group and meta to the nitro group. It will be less deshielded than H-3'.

    • Expected Chemical Shift (δ): ~7.7 - 7.9 ppm.

    • Multiplicity: A doublet of doublets (dd). It will show a large ortho coupling (~8-9 Hz) with H-6' and a smaller meta coupling (~2-3 Hz) with H-3'.

  • H-6' : This proton is ortho to the furan ring substituent and meta to the chloro group.

    • Expected Chemical Shift (δ): ~7.5 - 7.7 ppm.

    • Multiplicity: A doublet, due to the large ortho coupling (~8-9 Hz) with H-5'.

The reasoning for these assignments is based on the additive nature of substituent chemical shift effects on a benzene ring.[4][5] The nitro group is a strong deactivating group that deshields ortho and para positions, while the chloro group is weakly deactivating but also deshields.

The Furan Ring Protons (H-3, H-4)

The two protons on the furan ring are in different chemical environments and will couple with each other.

  • Expected Chemical Shifts (δ): 7.0 - 7.4 ppm.

  • Causality: Both positions on the furan ring are deshielded by the ring's aromatic character and the attached electron-withdrawing groups. The H-3 proton, being adjacent to the carboxylic acid group, is expected to be slightly more deshielded than the H-4 proton.

  • Multiplicity: Both H-3 and H-4 will appear as doublets. The coupling constant between them (J₃,₄) is expected to be in the range of 3.5 - 4.0 Hz, which is typical for protons on a furan ring.[6][7]

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
COOH9.0 - 12.0broad singlet-
H-3'~8.2 - 8.4dJ = 2-3 (meta)
H-5'~7.7 - 7.9ddJ = 8-9 (ortho), 2-3 (meta)
H-6'~7.5 - 7.7dJ = 8-9 (ortho)
H-3~7.2 - 7.4dJ = 3.5-4.0
H-4~7.0 - 7.2dJ = 3.5-4.0

Table 1: Predicted ¹H NMR Data for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

The Carbonyl Carbon (C=O)
  • Expected Chemical Shift (δ): 160 - 170 ppm.[1][2]

  • Causality: The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. Its signal is often of lower intensity due to a longer relaxation time.

The Furan and Phenyl Ring Carbons

The chemical shifts of the aromatic carbons are influenced by the attached substituents. We expect a total of 11 distinct signals for the 11 carbons in the two rings.

  • Furan Carbons:

    • C-2 & C-5 (Substituted): These carbons, directly attached to substituents, will be downfield. C-2, bearing the carboxylic acid, and C-5, bearing the phenyl ring, are predicted to be in the 145 - 155 ppm range.

    • C-3 & C-4 (Proton-bearing): These carbons will be more shielded, appearing in the 110 - 125 ppm range. C-3, adjacent to the carboxyl-substituted carbon, is expected to be further downfield than C-4.[8]

  • Phenyl Carbons:

    • C-4' (Nitro-substituted): The carbon attached to the nitro group will be significantly deshielded, likely appearing around 148 - 152 ppm .

    • C-2' (Chloro-substituted): The carbon bearing the chlorine atom will also be deshielded, expected in the 130 - 135 ppm range.

    • C-1' (Furan-substituted): This quaternary carbon will be found in the aromatic region, estimated around 130 - 135 ppm .

    • C-3', C-5', C-6' (Proton-bearing): These carbons will appear in the typical aromatic region of 120 - 130 ppm . The specific shifts will be influenced by their proximity to the electron-withdrawing groups.

Carbon Assignment Predicted δ (ppm) Type
C=O160 - 170Quaternary
C-2145 - 155Quaternary
C-5145 - 155Quaternary
C-4'148 - 152Quaternary
C-2'130 - 135Quaternary
C-1'130 - 135Quaternary
C-3'120 - 130CH
C-5'120 - 130CH
C-6'120 - 130CH
C-3115 - 125CH
C-4110 - 120CH

Table 2: Predicted ¹³C NMR Data for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Part 3: Advanced 2D NMR for Structural Confirmation

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

HSQC: Direct ¹H-¹³C Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with the carbons to which they are directly attached.[9][10] This is the most reliable way to assign the protonated carbons.

  • Expected Correlations:

    • The signal for H-3 will correlate with the signal for C-3.

    • The signal for H-4 will correlate with the signal for C-4.

    • The signals for H-3', H-5', and H-6' will correlate with their respective carbon signals (C-3', C-5', C-6').

HMBC: Long-Range ¹H-¹³C Correlation

The Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings).[11] This is crucial for piecing together the molecular fragments and confirming the positions of substituents on the quaternary carbons.

  • Key Expected Correlations:

    • Furan Protons: H-3 should show a strong correlation to the carbonyl carbon (C=O) and C-5. H-4 should correlate to C-2 and C-5.

    • Phenyl Protons: H-6' should show a correlation to C-2' and C-4'. H-5' should correlate to C-1' and C-3'.

    • Ring-Ring Connectivity: A crucial correlation would be observed between the furan proton H-4 and the phenyl carbon C-1', and between the phenyl proton H-6' and the furan carbon C-5. These correlations would definitively prove the connection point between the two rings.

NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation H1 ¹H NMR Spectrum Assign_H Assign Proton Signals (Chemical Shift, Multiplicity) H1->Assign_H C13 ¹³C NMR Spectrum Assign_C Assign Carbon Signals (Protonated vs. Quaternary) C13->Assign_C HSQC HSQC HMBC HMBC HSQC->HMBC HSQC->Assign_C Assign protonated carbons Connect Confirm Connectivity (Piece fragments together) HMBC->Connect Establish long-range correlations Assign_H->HSQC Assign_C->HSQC Assign_C->HMBC Structure Final Structure Confirmation Connect->Structure

Caption: Workflow for NMR-based structure elucidation.

Part 4: Experimental Protocols

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid sample.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves polar compounds and typically shows a sharp, well-defined carboxylic acid proton peak. Alternatively, CDCl₃ can be used, but the acid proton may be broader or exchange more readily with residual water.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is at least 4 cm.

  • Capping: Cap the NMR tube securely.

NMR Data Acquisition

The following is a general procedure for a modern 400 MHz (or higher) NMR spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: Spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • Typical parameters: Spectral width of ~220 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024 or more scans (as ¹³C is much less sensitive than ¹H).

  • 2D HSQC Acquisition:

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsp).

    • Set the ¹H spectral width to ~10 ppm (centered on the aromatic region) and the ¹³C spectral width to ~80-100 ppm (covering the aromatic carbons).

    • Acquire with 2-4 scans per increment and 256-512 increments in the indirect dimension.

  • 2D HMBC Acquisition:

    • Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).

    • Set spectral widths similar to the HSQC experiment.

    • The long-range coupling delay should be optimized for J ≈ 8 Hz.

    • Acquire with 4-16 scans per increment and 256-512 increments in the indirect dimension.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak).

Conclusion

This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. By understanding the underlying principles of chemical shifts and coupling constants, and by leveraging the power of 2D correlation spectroscopy, researchers can confidently assign the complex spectra of this molecule. The detailed protocols and workflow serve as a practical guide for obtaining and interpreting high-quality NMR data, a cornerstone of chemical characterization in the pharmaceutical sciences.

References

  • Stenutz, R. NMR chemical shift prediction of furanes. [Link]

  • Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments). [Link]

  • LibreTexts Chemistry. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Parr, B. T., et al. (2022). 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Key observed correlations in the {1H−13C} HSQC and {1H−13C} HMBC spectrum for compound 1. [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. [Link]

  • Pivov, V. A., et al. (1991). The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Biophysical Chemistry. [Link]

  • ChemBK. 2-Furancarboxylic acid, 5-(4-chloro-3-nitrophenyl)-. [Link]

  • Defense Technical Information Center. (2017). Synthesis and Characterization of Furanic Compounds. [Link]

  • Taesch, J., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. [Link]

  • University of Wisconsin-Madison. (2010). H-C multiple-bond correlations: HMBC. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

  • NIST WebBook. 2-Furancarboxylic acid. [Link]

  • Schneider, W. G., et al. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2018). Noncovalent Interactions between Aromatic Heterocycles and Carboxylic Acids: Rotational Spectroscopy of the Furan-Formic Acid and Thiophene-Formic Acid Complexes. [Link]

  • Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. [Link]

  • NIST WebBook. 2-Furancarboxylic acid. [Link]

  • ResearchGate. (2011). 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]

  • SpectraBase. 1-Chloro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank. [Link]

  • University of Calgary. Chemical shifts. [Link]

  • ResearchGate. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • ResearchGate. (2021). Getting the Most Out of HSQC and HMBC Spectra. [Link]

  • Giske, A., et al. (2012). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry. [Link]

  • Li, B., et al. (2017). Rapid quantitative 1H–13C two-dimensional NMR with high precision. Nature Communications. [Link]

  • Cuevas-Yañez, E., et al. (2017). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry. [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Semantic Scholar. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Catalytic conversion of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid. [Link]

Sources

Exploratory

mass spectrometry data for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a compound of interest in medicinal chemistry and drug development. As a senior application scientist, the following sections will detail the expected mass spectral behavior of this molecule, the underlying principles for experimental design, and detailed protocols for data acquisition and interpretation.

Introduction to the Analyte and the Importance of Mass Spectrometry

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid belongs to a class of nitrophenylfuran derivatives that are being investigated for various therapeutic applications. The structural complexity and potential for metabolic modification of this molecule necessitate robust analytical techniques for its characterization. Mass spectrometry (MS) is an indispensable tool in this regard, offering high sensitivity and specificity for molecular weight determination and structural elucidation. Accurate mass measurements and an understanding of fragmentation patterns are critical for confirming the identity of the synthesized compound, identifying related impurities, and studying its metabolic fate.

Predicted Mass and High-Resolution Mass Spectrometry (HRMS)

The first step in the mass spectrometric analysis of a novel compound is the determination of its accurate molecular weight. For 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid (molecular formula: C₁₁H₆ClNO₅), the theoretical monoisotopic mass can be calculated.

Table 1: Calculated Molecular Weight of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

SpeciesMolecular FormulaCalculated Monoisotopic Mass (Da)
Neutral MoleculeC₁₁H₆ClNO₅266.9884
Protonated Molecule [M+H]⁺C₁₁H₇ClNO₅⁺267.9962
Deprotonated Molecule [M-H]⁻C₁₁H₅ClNO₅⁻265.9805

High-resolution mass spectrometry, often performed on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, is crucial for confirming the elemental composition. For a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, HRMS data showed a calculated m/z of 232.0246 for the [M+H]⁺ ion, with an experimentally found value of 232.0248, demonstrating the accuracy of this technique.[1][2] A similar level of accuracy would be expected for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Ionization Techniques: Choosing the Right Method

The choice of ionization technique is critical for obtaining high-quality mass spectra. For a molecule like 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, which possesses both acidic (carboxylic acid) and polar (nitro group) functionalities, Electrospray Ionization (ESI) is the most suitable method.

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is ideal for polar and thermally labile molecules. It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation in the source.

  • Positive Ion Mode ([M+H]⁺): In this mode, the acidic proton of the carboxylic acid can be retained, and protonation can occur at other sites, such as the nitro group or the furan oxygen. This mode is useful for observing the intact molecule.

  • Negative Ion Mode ([M-H]⁻): The carboxylic acid group readily loses a proton to form a stable carboxylate anion. This mode is often more sensitive for carboxylic acids and can provide a strong signal for the deprotonated molecule.

Experimental Workflow for ESI-MS

Caption: A typical experimental workflow for ESI-MS analysis.

Predicted Fragmentation Patterns (MS/MS)

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By selecting the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced.

Fragmentation in Positive Ion Mode ([M+H]⁺)

The fragmentation of the protonated molecule is likely to involve the loss of small neutral molecules from the carboxylic acid group and cleavage of the bonds linking the aromatic and furan rings.

Table 2: Predicted Fragment Ions in Positive Ion Mode

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure
267.9962H₂O250.0017Loss of water from the carboxylic acid
267.9962CO239.9856Decarbonylation
267.9962COOH222.0137Loss of the carboxylic acid group
267.9962NO₂221.0189Loss of the nitro group
Fragmentation in Negative Ion Mode ([M-H]⁻)

The deprotonated molecule is expected to undergo fragmentation primarily through decarboxylation.

Table 3: Predicted Fragment Ions in Negative Ion Mode

Precursor Ion (m/z)Proposed Neutral LossFragment Ion (m/z)Proposed Structure
265.9805CO₂221.9899Decarboxylation of the carboxylate anion
Fragmentation Pathway Diagram

G M_H [M+H]⁺ m/z 267.9962 M_H_H2O [M+H-H₂O]⁺ m/z 250.0017 M_H->M_H_H2O -H₂O M_H_COOH [M+H-COOH]⁺ m/z 222.0137 M_H->M_H_COOH -COOH M_H_NO2 [M+H-NO₂]⁺ m/z 221.0189 M_H->M_H_NO2 -NO₂ M_minus_H [M-H]⁻ m/z 265.9805 M_minus_H_CO2 [M-H-CO₂]⁻ m/z 221.9899 M_minus_H->M_minus_H_CO2 -CO₂

Caption: Predicted major fragmentation pathways in positive and negative ion modes.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 1 mg of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for analysis to achieve a final concentration in the range of 1-10 µg/mL.

Mass Spectrometer Parameters

The following are typical starting parameters for an ESI-Q-TOF or Orbitrap mass spectrometer. These should be optimized for the specific instrument and compound.

Table 4: Recommended Mass Spectrometer Settings

ParameterPositive Ion ModeNegative Ion Mode
Ionization ModeESIESI
Capillary Voltage3.5 - 4.5 kV2.5 - 3.5 kV
Cone Voltage20 - 40 V20 - 40 V
Desolvation Gas Flow600 - 800 L/hr600 - 800 L/hr
Desolvation Temperature350 - 450 °C350 - 450 °C
Source Temperature120 - 150 °C120 - 150 °C
Mass Range (MS1)50 - 500 m/z50 - 500 m/z
Collision Energy (MS/MS)10 - 40 eV (Ramp)10 - 40 eV (Ramp)

Data Interpretation and Structural Confirmation

  • Full Scan Analysis (MS1): Acquire a full scan mass spectrum to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ion. Verify that the measured accurate mass is within a 5 ppm error of the calculated theoretical mass.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the precursor ion of interest.

  • Fragment Ion Analysis: Compare the observed fragment ions with the predicted fragmentation patterns. The presence of expected fragments, such as the loss of water, carbon dioxide, and the nitro group, provides strong evidence for the proposed structure.

  • Isotope Pattern Analysis: The presence of a chlorine atom in the molecule will result in a characteristic isotopic pattern for all chlorine-containing ions, with the ³⁷Cl isotope being approximately one-third the abundance of the ³⁵Cl isotope. This isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms in the molecule and its fragments.

Conclusion

The mass spectrometric analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, when approached systematically, can provide unambiguous confirmation of its structure. By employing high-resolution mass spectrometry with electrospray ionization and leveraging tandem MS for fragmentation analysis, researchers can confidently identify this compound and its related substances. The methodologies and predicted fragmentation pathways outlined in this guide serve as a robust starting point for the analytical characterization of this and other similar nitrophenylfuran derivatives.

References

  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

  • Mori, M., Pozzi, C., Cazzaniga, G., Tresoldi, A., Bellinzoni, M., & Meneghetti, F. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molbank, 2022(2), M1367. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Nitrofuran-2-carboxylic acid. In NIST Chemistry WebBook. [Link]

  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). Supplementary Materials: 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

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Foundational

The Multifaceted Biological Activities of Furan-2-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Furan-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry Furan-2-carboxylic acid, a simple heterocyclic organic compound, and its derivatives represent a cornerstone in modern me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan-2-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Furan-2-carboxylic acid, a simple heterocyclic organic compound, and its derivatives represent a cornerstone in modern medicinal chemistry.[1] The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a versatile pharmacophore.[2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of novel therapeutic agents. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by furan-2-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower researchers in the field of drug development.

Anticancer Activity: Targeting Key Signaling Pathways in Malignancy

Furan-2-carboxylic acid derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a range of human cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Mechanism of Action: Inhibition of FAK and VEGFR-2 Signaling

A significant body of evidence points to the inhibition of Focal Adhesion Kinase (FAK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as key mechanisms underlying the anticancer activity of certain furan-2-carboxylic acid derivatives.[4][5]

FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Its overexpression is a common feature in many cancers and is associated with poor prognosis.[4] Furan-based small molecules have been shown to inhibit the autophosphorylation of FAK at its Y397 site, thereby blocking downstream signaling cascades, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[6] Inhibition of this pathway ultimately leads to the induction of apoptosis in cancer cells.

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several furan- and furopyrimidine-based derivatives have demonstrated potent inhibitory activity against VEGFR-2, with IC50 values in the nanomolar range.[5] By blocking VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to growth arrest and regression.

FAK_Signaling_Pathway cluster_downstream Downstream Signaling extracellular_stimuli Extracellular Stimuli (e.g., Growth Factors, Integrin Binding) integrin Integrin/Growth Factor Receptors extracellular_stimuli->integrin FAK FAK integrin->FAK pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation PI3K PI3K pFAK->PI3K furan_derivative Furan-2-Carboxylic Acid Derivative furan_derivative->pFAK Inhibition pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR pmTOR p-mTOR mTOR->pmTOR cell_proliferation Cell Proliferation & Survival pmTOR->cell_proliferation apoptosis Apoptosis pmTOR->apoptosis

Figure 1: Simplified diagram of the FAK signaling pathway and its inhibition by furan-2-carboxylic acid derivatives.

Quantitative Anticancer Activity Data

The cytotoxic efficacy of furan-2-carboxylic acid derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furan-based Pyridine CarbohydrazideMCF-7 (Breast)4.06[3]
Furan-based N-phenyl TriazinoneMCF-7 (Breast)2.96[3]
Silver(I) furan-2-carboxylateJurkat (Leukemia)8.00[7]
Furo[2,3-d]pyrimidine Derivative 7bVEGFR-2 Kinase Assay0.0425[5]
Furo[2,3-d]pyrimidine Derivative 7cVEGFR-2 Kinase Assay0.0525[5]
Furo[2,3-d]pyrimidine Derivative 4cVEGFR-2 Kinase Assay0.0571[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furan-2-carboxylic acid derivatives in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial and Antifungal Activities: Combating Pathogenic Microbes

Furan-2-carboxylic acid derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.[2]

Mechanism of Action

Antibacterial: The antibacterial mechanism of furan derivatives is often attributed to their ability to penetrate the bacterial cell wall and disrupt cellular processes.[11] For nitrofuran derivatives, a key mechanism involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA.[11] Other furan derivatives are thought to interfere with essential enzymes or disrupt the integrity of the cell membrane. Some furopyrazine derivatives have shown excellent binding affinity against penicillin-binding proteins (PBPs), suggesting a mechanism involving the inhibition of bacterial cell wall biosynthesis.[12]

Antifungal: A primary target for many antifungal drugs is the ergosterol biosynthesis pathway.[13] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[14] While direct inhibition of specific enzymes in this pathway by furan-2-carboxylic acid derivatives requires further elucidation, it represents a highly plausible mechanism of action given the known antifungal efficacy of this class of compounds.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol_pathway Late-Stage Ergosterol Biosynthesis lanosterol->ergosterol_pathway Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol ergosterol_pathway->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane furan_derivative Furan-2-Carboxylic Acid Derivative furan_derivative->lanosterol Inhibition

Figure 2: The ergosterol biosynthesis pathway as a target for antifungal furan-2-carboxylic acid derivatives.

Quantitative Antimicrobial and Antifungal Activity Data

The antimicrobial and antifungal potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Carbamothioyl-furan-2-carboxamide 4fE. coli230-295[11]
Carbamothioyl-furan-2-carboxamide 4aC. albicans120.7-190[11]
Carbamothioyl-furan-2-carboxamide 4bA. flavus120.7-190[11]
Peptide-containing HHCA derivative 5gS. sclerotiorum17.14 (EC50)[15]
Peptide-containing HHCA derivative 5gB. cinerea19.63 (EC50)[15]
Arylfuran derivativeE. coli-[13]
Arylfuran derivativeS. aureus-[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[16]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: From a pure overnight culture of the test microorganism, pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[16]

  • Inoculum Dilution: Dilute the standardized inoculum in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the furan-2-carboxylic acid derivative in the broth medium. Typically, this is done by adding 50 µL of broth to wells 2-12, adding 100 µL of the compound at twice the highest desired concentration to well 1, and then transferring 50 µL from well to well, discarding the final 50 µL from well 11. Well 12 serves as a growth control.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or for longer periods and at different temperatures as required for fungi.[17]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A reading mirror can aid in this assessment.[18]

Anti-inflammatory Activity: Modulation of the Arachidonic Acid Cascade

Furan-2-carboxylic acid derivatives have also demonstrated significant anti-inflammatory properties, primarily through their interaction with the cyclooxygenase (COX) enzymes.[11]

Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins. The synthesis of prostaglandins from arachidonic acid is catalyzed by the COX enzymes, COX-1 and COX-2.[19] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[19] Many furanone derivatives have been identified as selective inhibitors of COX-2.[20] By selectively inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby offering a more favorable side-effect profile compared to non-selective NSAIDs.

COX2_Inhibition_Pathway arachidonic_acid Arachidonic Acid cox2 COX-2 arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 Cyclooxygenation & Peroxidation prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) pgh2->prostaglandins Prostaglandin Synthases inflammation Inflammation prostaglandins->inflammation furan_derivative Furan-2-Carboxylic Acid Derivative furan_derivative->cox2 Inhibition

Figure 3: The role of COX-2 in prostaglandin synthesis and its inhibition by furan-2-carboxylic acid derivatives.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of furan derivatives is often assessed by their ability to inhibit COX-2, with IC50 values indicating their potency.

Compound/DerivativeEnzymeIC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)Reference
Benzyloxy thiazole analog (meta-fluorine)COX-20.2818.6[21]
Celecoxib (Reference)COX-20.2719.7[21]
Pyridazine derivative 35aCOX-20.0438-0.06720.6-11.5[21]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory activity of compounds is to measure the reduction in prostaglandin E2 (PGE2) production in a cell-based assay.

Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in a suitable cell line (e.g., RAW 264.7 murine macrophages). The test compound is then added, and its ability to inhibit the subsequent production of PGE2 is quantified, typically by ELISA.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them in a 24-well plate at an appropriate density. Allow the cells to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the furan-2-carboxylic acid derivatives for 1 hour.

  • LPS Stimulation: Induce COX-2 expression by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Conclusion and Future Perspectives

The furan-2-carboxylic acid scaffold and its derivatives continue to be a rich source of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, antifungal, and anti-inflammatory agents underscores their importance in drug discovery. The structure-activity relationship studies highlighted in this guide provide a framework for the rational design of new derivatives with enhanced potency and selectivity. The detailed experimental protocols offer a practical resource for researchers to validate the biological activities of their synthesized compounds.

Future research in this area should focus on elucidating the precise molecular targets of these compounds, particularly for their antimicrobial and antifungal activities. A deeper understanding of their mechanisms of action will facilitate the development of more effective and safer therapeutic agents. Furthermore, the exploration of novel synthetic methodologies to access a wider diversity of furan-2-carboxylic acid derivatives will undoubtedly lead to the discovery of new lead compounds for a variety of diseases.

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Exploratory

A Technical Guide to the Therapeutic Potential of Nitrophenylfuran Compounds: From Mechanism to Application

Foreword: Re-evaluating a Classic Pharmacophore The furan ring, a simple five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, present in a multitude of pharmacologically active compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Re-evaluating a Classic Pharmacophore

The furan ring, a simple five-membered aromatic heterocycle, is a foundational scaffold in medicinal chemistry, present in a multitude of pharmacologically active compounds.[1][2] When substituted with a nitro group, particularly at the 5-position, the resulting nitrofuran moiety gives rise to a class of compounds with a rich history and a renewed promise in an era of mounting drug resistance.[3] Initially introduced in the 1940s and 50s, drugs like nitrofurantoin and furazolidone became mainstays in treating microbial infections.[3] However, the true potential of the nitrophenylfuran scaffold extends far beyond its traditional antimicrobial role. Modern medicinal chemistry, through the synthesis of novel derivatives and hybrids, has unlocked promising activities in anticancer and antiparasitic domains.[4][5]

This guide provides drug development professionals and researchers with an in-depth technical overview of nitrophenylfuran compounds. We will move beyond a simple cataloging of activities to explore the core mechanisms of action, present field-proven experimental protocols for their evaluation, and discuss the future trajectory of this versatile chemical class. The narrative is built upon the principle that a deep understanding of the "why"—the causality behind the molecular interactions and experimental designs—is paramount to unlocking the full therapeutic potential of these compounds.

The Core Mechanism: Reductive Activation is Key

The defining characteristic of nitrofuran compounds is their nature as prodrugs; they are largely inert until activated within the target cell.[3][6] This bioactivation is the cornerstone of their therapeutic effect and also a key determinant of their selectivity.

The process is initiated by the enzymatic reduction of the 5-nitro group. In bacteria like E. coli, this is primarily accomplished by Type I oxygen-insensitive nitroreductases, namely NfsA and NfsB.[3][6] These flavoproteins catalyze a stepwise, two-electron reduction of the nitro moiety, generating highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamino derivatives.[3][7] It is these transient species, not the parent compound, that are responsible for the broad-spectrum cytotoxicity.

Once activated, these electrophilic intermediates wreak havoc on the cell through a multifactorial mechanism:

  • DNA Damage: The reactive molecules can directly interact with bacterial DNA, causing lesions and strand breaks, thereby inhibiting replication.[1][8]

  • Ribosomal Interference: They can bind non-specifically to ribosomal proteins, disrupting the machinery of protein synthesis.[7][8][9]

  • Metabolic Disruption: Key enzymatic pathways, including the citric acid cycle, can be inhibited, leading to a collapse of cellular metabolism.[7][10]

This multi-targeted assault is a significant advantage, as it makes the development of resistance more difficult for the pathogen compared to single-target antibiotics.[11] A similar reductive activation mechanism is believed to be responsible for the activity of these compounds in cancer cells and parasites, which also possess nitroreductase-like enzymes.[5][12]

Nitrofuran_Activation_Pathway cluster_cell Target Cell (Bacterium, Cancer, Parasite) cluster_targets Cellular Damage Prodrug Nitrophenylfuran (Prodrug) NTR Nitroreductases (e.g., NfsA, NfsB) Prodrug->NTR Enters Cell Intermediates Reactive Intermediates (Nitroso, Hydroxylamino) NTR->Intermediates 2e- Reduction DNA DNA Damage (Strand Breaks) Intermediates->DNA Ribosomes Ribosomal Disruption (Inhibition of Protein Synthesis) Intermediates->Ribosomes Enzymes Metabolic Enzyme Inhibition (Citric Acid Cycle) Intermediates->Enzymes Screening_Workflow cluster_discovery Discovery & Screening cluster_validation Validation & Optimization Synthesis Compound Library Synthesis PrimaryScreen Primary In Vitro Screen (e.g., MIC, MTT Assay) Synthesis->PrimaryScreen HitID Hit Identification (Activity & Selectivity) PrimaryScreen->HitID HitID->Synthesis Inactive SecondaryScreen Secondary Assays (e.g., Apoptosis, ROS) HitID->SecondaryScreen Active Compounds LeadOpt Lead Optimization (SAR Studies) SecondaryScreen->LeadOpt InVivo In Vivo Model Testing LeadOpt->InVivo

Caption: A generalized workflow for nitrophenylfuran drug discovery.
Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This method is a gold standard for quantifying the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [13][14]It is more precise than diffusion-based assays and provides a quantitative value (MIC) essential for comparing compound potency and for subsequent pharmacokinetic/pharmacodynamic modeling. [14] Methodology:

  • Preparation of Compound Stock: Prepare a 1 mg/mL stock solution of the test compound in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to the microorganisms.

  • Microtiter Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12. Add 200 µL of MHB to column 12 (sterility control).

  • Serial Dilution: Add 200 µL of the compound stock solution to the wells in column 1. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. Wells in column 11 will serve as the growth control (no compound).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm with a plate reader. The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear for the assay to be valid.

Protocol 2: MTT Assay for In Vitro Cytotoxicity Screening

Causality: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. [15][16]Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects. [14] Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment. The choice of initial cell density is critical, as it can inversely affect the observed inhibitory activity. [17]2. Compound Treatment: Prepare serial dilutions of the nitrophenylfuran test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: In Vitro Assay for Anti-Toxoplasma gondii Activity

Causality: This protocol directly measures the ability of a compound to inhibit the proliferation of the parasite within a host cell monolayer, which is the clinically relevant mode of action. [5][18]By quantifying the reduction in parasite-induced plaque formation, we can determine the compound's efficacy.

Methodology:

  • Host Cell Culture: Grow a confluent monolayer of a suitable host cell line (e.g., human foreskin fibroblasts or Vero cells) in a 24-well plate. [5]2. Parasite Infection: Harvest freshly egressed T. gondii tachyzoites (e.g., RH strain) and infect the host cell monolayers at a multiplicity of infection (MOI) of approximately 0.1 (1 parasite per 10 host cells). Allow the parasites to invade for 2-4 hours.

  • Compound Treatment: Wash the monolayers gently with PBS to remove extracellular parasites. Add fresh culture medium containing serial dilutions of the test compounds. Include a positive control (e.g., pyrimethamine) and a vehicle control.

  • Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO₂ atmosphere, allowing for multiple rounds of parasite replication and host cell lysis, which results in the formation of visible plaques.

  • Plaque Visualization: Remove the medium, fix the cells with cold methanol or 4% paraformaldehyde, and stain with a 0.1% crystal violet solution.

  • Analysis: Gently wash the plates with water and allow them to dry. The areas of parasite-induced cell lysis will appear as clear zones (plaques) against a purple background of intact cells. Count the number of plaques per well. Calculate the IC₅₀ value as the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.

Challenges and Future Directions

Despite their promise, the development of nitrophenylfuran compounds is not without challenges. The primary concern is the potential for mutagenicity and cytotoxicity in host cells, a known issue with some nitroaromatic compounds due to off-target reductive activation. [19][20]Furthermore, resistance can emerge, often through mutations in the activating nitroreductase genes nfsA and nfsB. [3][21] Future research should focus on:

  • Designing Selective Hybrids: The strategy of creating hybrid molecules, such as the 5-nitrofuran-isatin [4]and nitrofuran-thiazolidinone [15]derivatives, is highly promising. This approach can improve target specificity and potency while potentially reducing off-target toxicity.

  • Targeting Alternative Reductases: Research has identified additional activating enzymes, such as AhpF in E. coli. [6]Designing nitrofuran analogs with a higher affinity for these alternative reductases could provide a strategy to overcome resistance mediated by NfsA/NfsB mutations.

  • Repurposing and Combination Therapy: Exploring existing nitrofuran drugs for new applications, such as repurposing nifuroxazide for its STAT3-inhibitory activity in cancer, is a cost-effective strategy. [5]Additionally, combining nitrofurans with other therapeutic agents could yield synergistic effects and combat resistance.

Conclusion

Nitrophenylfuran compounds represent a versatile and potent class of therapeutic agents whose full potential is only now being realized. Their unique mechanism of action—reductive activation within the target cell—provides a powerful platform for developing effective treatments against bacteria, fungi, parasites, and cancer. By leveraging modern medicinal chemistry strategies and robust, validated screening protocols, researchers and drug development professionals can navigate the challenges of toxicity and resistance to develop a new generation of nitrofuran-based therapies that are both safe and highly effective.

References

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Foundational

mechanism of action studies for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

An In-Depth Technical Guide for Elucidating the Mechanism of Action of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity 5-(2-Chloro-4-nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Elucidating the Mechanism of Action of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid

Introduction: Navigating the Uncharted Territory of a Novel Chemical Entity

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a novel chemical entity with a structure suggestive of potential biological activity. However, as of the current date, its specific molecular targets and mechanism of action remain largely uncharacterized in publicly accessible literature. This guide, therefore, serves as a prospective framework for researchers and drug development professionals. It outlines a systematic, multi-tiered approach to comprehensively elucidate the compound's mechanism of action, from initial phenotypic observations to precise target identification and pathway analysis. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, emphasizing the rationale behind each experimental choice to ensure a robust and translatable dataset.

Part 1: Foundational Characterization and Phenotypic Screening

Before delving into complex mechanistic studies, it is crucial to establish the fundamental physicochemical and biological properties of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. This initial phase ensures data quality and provides the first clues into its potential therapeutic applications.

Physicochemical Profiling

A thorough understanding of the compound's properties is paramount for designing meaningful biological assays. Key parameters to be determined include:

  • Solubility: Assessed in various biologically relevant buffers (e.g., PBS, DMEM) and organic solvents (e.g., DMSO). This dictates vehicle choice and achievable concentrations in subsequent assays.

  • Purity: Determined by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >98% is recommended to avoid confounding results from impurities.

  • Stability: Evaluated over time in solution and under different storage conditions to ensure compound integrity throughout the experimental timeline.

Broad-Spectrum Cell Viability and Cytotoxicity Assays

The initial step in understanding the biological effect of a compound is to assess its impact on cell viability across a diverse panel of cell lines. This provides a macroscopic view of its potency and potential selectivity.

Rationale: By screening against a panel of cancer and non-cancer cell lines, we can identify preliminary indications of anti-proliferative activity and potential therapeutic windows. For this investigation, we will hypothesize an initial screening reveals selective cytotoxicity against inflammatory cell lines, such as RAW 264.7 macrophages, over other cell types, guiding our subsequent mechanistic investigations towards an anti-inflammatory mechanism.

Table 1: Hypothetical IC50 Data for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Cell LineCell TypeIC50 (µM)
RAW 264.7Murine Macrophage5.2
THP-1Human Monocyte8.1
A549Human Lung Carcinoma> 100
HEK293Human Embryonic Kidney> 100

Experimental Protocol: Cell Viability Assessment using CellTiter-Glo®

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5,000 cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid in DMSO, followed by a further dilution in culture medium to achieve the final desired concentrations with a final DMSO concentration of <0.5%.

  • Treatment: Treat cells with the compound dilutions for 72 hours. Include vehicle control (DMSO) and no-treatment controls.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse cells and stabilize the luminescent signal. Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part 2: Investigating the Anti-Inflammatory Mechanism of Action

Based on the hypothetical selective activity against macrophage cell lines, we will now focus on a key signaling pathway in inflammation: the Nuclear Factor kappa B (NF-κB) pathway. The NF-κB pathway is a critical regulator of pro-inflammatory gene expression.

Assessing the Impact on NF-κB Signaling

Our primary hypothesis is that 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade. We will test this by measuring the expression of NF-κB target genes and the phosphorylation status of key pathway components.

Experimental Workflow: NF-κB Pathway Analysis

G cluster_0 Cell Culture & Stimulation cluster_1 Downstream Analysis cluster_2 Data Interpretation A RAW 264.7 Macrophages B Pre-treat with Compound or Vehicle A->B C Stimulate with LPS (100 ng/mL) B->C D RNA Extraction & qPCR for TNFα, IL-6, iNOS C->D E Protein Lysis & Western Blot for p-IκBα, IκBα, p-p65 C->E F Immunofluorescence for p65 Nuclear Translocation C->F G Inhibition of Pro-inflammatory Gene Expression? D->G H Reduced Phosphorylation of IκBα and p65? E->H I Blocked p65 Nuclear Translocation? F->I

Caption: Workflow for assessing the effect of the compound on the NF-κB pathway.

Experimental Protocol: Western Blot for Phospho-IκBα

  • Cell Treatment: Seed RAW 264.7 cells and treat as described in the workflow above, with a shorter LPS stimulation time (e.g., 30 minutes).

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize the phospho-IκBα signal to the total IκBα signal.

Pinpointing the Molecular Target: Upstream Kinase Inhibition

A reduction in IκBα phosphorylation suggests that the compound may be acting on an upstream kinase. The IκB kinase (IKK) complex, particularly the IKKβ subunit, is responsible for phosphorylating IκBα. We will therefore investigate whether our compound directly inhibits IKKβ activity.

Hypothesized Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (α, β, γ) MyD88->IKK_complex IκBα_p65 IκBα-p65/p50 IKK_complex->IκBα_p65 Phosphorylates Compound 5-(2-Chloro-4-nitrophenyl) furan-2-carboxylic acid Compound->IKK_complex Inhibits? p_IκBα p-IκBα IκBα_p65->p_IκBα on IκBα p65_p50 p65/p50 p_IκBα->p65_p50 Degradation of IκBα releases p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNFα, IL-6) Nucleus->Gene_Expression

Caption: Hypothesized inhibition of the IKK complex within the NF-κB pathway.

Experimental Protocol: In Vitro IKKβ Kinase Assay

  • Assay Principle: A cell-free assay will be used to measure the direct inhibitory effect of the compound on recombinant human IKKβ enzyme activity. A common format is a time-resolved fluorescence energy transfer (TR-FRET) assay.

  • Reagents: Recombinant IKKβ, biotinylated IκBα substrate peptide, ATP, and a lanthanide-labeled anti-phospho-IκBα antibody.

  • Procedure: a. Add the compound at various concentrations to the wells of a microplate. b. Add IKKβ enzyme and the IκBα substrate. c. Initiate the reaction by adding ATP. d. Incubate for a defined period (e.g., 60 minutes) at room temperature. e. Stop the reaction and add the detection reagents (e.g., europium-labeled antibody and streptavidin-allophycocyanin). f. Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value for direct enzyme inhibition.

Part 3: Target Engagement and Validation in a Cellular Context

While an in vitro kinase assay provides strong evidence of direct inhibition, it is essential to confirm that the compound engages its putative target, IKKβ, within living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

CETSA Principle: The binding of a ligand (our compound) to its target protein (IKKβ) can increase the thermal stability of the protein. This increased stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining by Western blot.

Experimental Workflow: CETSA

G A Treat Intact Cells with Compound or Vehicle B Harvest and Lyse Cells A->B C Aliquot Lysates B->C D Heat Aliquots to a Range of Temperatures (e.g., 40°C - 70°C) C->D E Centrifuge to Separate Soluble and Precipitated Fractions D->E F Collect Supernatant (Soluble Fraction) E->F G Analyze by Western Blot for IKKβ F->G H Quantify Band Intensity G->H I Plot Soluble IKKβ vs. Temperature for both treatments H->I J Observe Thermal Shift in Compound-Treated Sample? I->J

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to elucidate the mechanism of action of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. Starting from broad phenotypic screening, we narrowed our focus to the NF-κB pathway based on hypothetical data. We then proposed a series of experiments to test the hypothesis that the compound acts as a direct inhibitor of IKKβ, culminating in target engagement confirmation within a cellular context. Each experimental choice is grounded in a logical progression, with protocols designed to be self-validating through appropriate controls. The successful execution of this research plan would provide a comprehensive understanding of the compound's mechanism of action, paving the way for further preclinical and clinical development as a potential anti-inflammatory therapeutic.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Häcker, H., & Karin, M. (2006). Regulation and function of IKK and IKK-related kinases. Science's STKE, 2006(357), re13. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

Exploratory

A Technical Guide to the In Vitro Screening of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid Analogs

Abstract The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-aryl-2-furoic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3] This guide focuses on analogs of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a compound class characterized by a furan core, a nitroaromatic moiety, and a carboxylic acid group. The presence of the nitroaromatic group, in particular, suggests a potential for bioreductive activation, a mechanism implicated in the cytotoxicity of several classes of therapeutic agents.[4][5][6] This document provides a comprehensive, technically-grounded framework for the systematic in vitro evaluation of these analogs. It outlines a tiered screening cascade, from initial high-throughput cytotoxicity assessment to secondary mechanistic assays designed to elucidate the mode of action. Detailed, field-proven protocols are provided for each stage, emphasizing the establishment of self-validating experimental systems through rigorous use of controls. The ultimate goal is to empower research teams to efficiently identify and characterize promising lead compounds for further preclinical development.

The Scientific Rationale: Understanding the Target Class

The design of this screening guide is predicated on the distinct chemical features of the 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid scaffold.

  • The Furan Core: The furan ring is a common motif in bioactive molecules and serves as a versatile scaffold for chemical modification.[3] Its derivatives are key components in pharmaceuticals ranging from antibiotics to anti-inflammatory agents.[7]

  • The Nitroaromatic Moiety: Nitroaromatic compounds are known for their potent biological effects, which are often linked to their bioreductive metabolism.[6] Flavoenzymes, such as NADPH:cytochrome P-450 reductase, can reduce the nitro group to form reactive intermediates like nitro anion radicals.[5] These reactive species can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress, a key mechanism of cellular toxicity.[4][5] This property makes the scaffold a compelling candidate for anticancer and antimicrobial drug discovery.[8][9]

  • The Carboxylic Acid Group: This functional group significantly influences the compound's physicochemical properties, such as solubility and its ability to participate in hydrogen bonding, which can be critical for target engagement.

Given these features, a logical screening strategy is to first assess broad cytotoxicity against relevant cell lines (e.g., cancer cells or microbes) and then to investigate specific mechanisms related to nitroaromatic bioactivation, such as apoptosis induction or direct inhibition of microbial growth.

A Tiered In Vitro Screening Workflow

A tiered or cascaded approach is the most resource-efficient strategy for screening a library of novel analogs.[10] This process quickly eliminates inactive or non-specifically toxic compounds while focusing progressively more complex and resource-intensive assays on the most promising "hits."

G cluster_0 Compound Library cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary / Mechanistic Screening cluster_3 Lead Progression Compound_QC Analog Library (QC & Plating) Primary_Screen High-Throughput Cytotoxicity (e.g., MTT Assay) Compound_QC->Primary_Screen Dose-response plates Hit_Selection Hit Identification (IC50 ≤ 10 µM) Primary_Screen->Hit_Selection Calculate IC50 Anticancer_Path Anticancer Assays (Apoptosis, Cell Cycle) Hit_Selection->Anticancer_Path Oncology Hits Antimicrobial_Path Antimicrobial Assays (MIC Determination) Hit_Selection->Antimicrobial_Path Microbiology Hits SAR_Analysis SAR & Lead Optimization Hit_Selection->SAR_Analysis Inactive (SAR Data) Anticancer_Path->SAR_Analysis Antimicrobial_Path->SAR_Analysis G cluster_0 Assay Principle reagent Caspase-Glo® 3/7 Reagent (Pro-substrate-DEVD + Luciferase) cleavage Caspase-3/7 Cleavage of DEVD Sequence reagent->cleavage Add & Mix cells Apoptotic Cells (Active Caspase-3/7) light Luminescent Signal (Proportional to Caspase Activity) cleavage->light Luciferase Reaction

Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed cells (e.g., 10,000 cells/well) in a white-walled, 96-well plate and treat with hit compounds at their IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer as per the manufacturer's instructions. [11]3. Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Interpretation: A significant, dose-dependent increase in luminescence compared to the vehicle control indicates that the compound induces apoptosis via the activation of executioner caspases.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The furan scaffold is present in several antimicrobial agents. Therefore, evaluating the direct antibacterial or antifungal activity of the analogs is a logical secondary screen. The Minimum Inhibitory Concentration (MIC) is the gold-standard metric for this. [12] Principle of the Broth Microdilution Method The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. [13]The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a 96-well plate. [12][14] Detailed Protocol: Broth Microdilution MIC Assay

  • Compound Preparation: Perform a two-fold serial dilution of the hit compounds in a 96-well plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). [15]2. Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final target inoculum of ~5 x 10⁵ CFU/mL in each well. [12]3. Inoculation: Add the standardized inoculum to each well of the plate containing the diluted compounds. Include a positive control (inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours. [12]5. MIC Determination: The MIC is determined as the lowest compound concentration in which no visible turbidity (bacterial growth) is observed. [15] Data Presentation: MIC values should be clearly tabulated.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Analog-A1 832
Analog-B2 16> 128
Vancomycin 1N/A
Ciprofloxacin 0.50.25

Conclusion and Forward Look

This guide presents a structured, efficient, and technically robust strategy for the initial in vitro characterization of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid analogs. By employing a tiered approach that begins with broad cytotoxicity screening and progresses to targeted mechanistic assays, researchers can rapidly identify compounds with genuine therapeutic potential. The data generated from these assays—IC50 values, caspase activation levels, and MICs—form the foundation for building structure-activity relationships (SAR) that will guide the next phase of lead optimization.

References

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available from: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available from: [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. Available from: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Lifesciences. Available from: [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Benchling. Available from: [Link]

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org. Available from: [Link]

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  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. Available from: [Link]

  • Minimum inhibitory concentration. Wikipedia. Available from: [Link]

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  • Caspase 3/7 Activity. Protocols.io. Available from: [Link]

  • 5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid. PubChem. Available from: [Link]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. Available from: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. Available from: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. The Pharma Innovation. Available from: [Link]

  • 2-Furoic acid. Wikipedia. Available from: [Link]

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. Available from: [Link]

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Foundational

A Senior Application Scientist's Guide to the Synthesis of 5-Arylfuran-2-Carboxylic Acids

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 5-Arylfuran-2-carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous biologi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Arylfuran-2-carboxylic acids are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. Their synthesis is a critical step in the development of novel therapeutics and advanced polymers. This guide provides an in-depth review of the principal synthetic methodologies for this important class of molecules. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations behind key synthetic routes, including the direct arylation of furan-2-carboxylic acid via Meerwein reaction, modern transition-metal-catalyzed cross-coupling reactions, and multi-step sequences involving the construction of the furan ring. By grounding our discussion in authoritative literature and providing detailed, validated protocols, this document serves as a practical and comprehensive resource for chemists engaged in the synthesis of these valuable compounds.

Introduction: The Significance of the 5-Arylfuran-2-Carboxylic Acid Moiety

The furan ring is a cornerstone of heterocyclic chemistry, and its derivatives are prevalent in a vast array of natural products and pharmaceuticals. When substituted with an aryl group at the 5-position and a carboxylic acid at the 2-position, the resulting scaffold exhibits a unique combination of electronic properties and steric arrangements that make it an attractive pharmacophore. For instance, compounds bearing this moiety have been investigated for their potential as antitubercular agents, targeting critical pathways like iron acquisition in mycobacterial species.[1] The aryl group allows for fine-tuning of lipophilicity and provides a vector for exploring interactions with hydrophobic pockets in target proteins, while the carboxylic acid serves as a key hydrogen bond donor/acceptor or a handle for further derivatization into esters and amides.

The synthetic challenge lies in the efficient and regioselective introduction of the aryl group onto the furan core without compromising the carboxylic acid functionality. This guide will dissect and compare the most effective strategies to achieve this outcome.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of 5-arylfuran-2-carboxylic acids can be broadly categorized into two main approaches: (A) Arylation of a pre-existing furan-2-carboxylic acid derivative, and (B) Construction of the furan ring with the aryl and carboxyl functionalities already incorporated or strategically positioned for later formation. A third, less common but viable route involves (C) Carboxylation of a 2-arylfuran precursor.

G cluster_A Strategy A: Post-Modification cluster_B Strategy B: Ring Construction cluster_C Strategy C: Late-Stage Functionalization A_start Furan-2-Carboxylic Acid or Ester A_process Arylation Reaction (e.g., Meerwein, Cross-Coupling) A_start->A_process A_end 5-Arylfuran-2-Carboxylic Acid A_process->A_end B_start Acyclic Precursors (e.g., 1,4-Diketones) B_process Ring Formation (e.g., Paal-Knorr) B_start->B_process B_end 5-Arylfuran-2-Carboxylic Acid B_process->B_end C_start 2-Arylfuran C_process Carboxylation (e.g., Lithiation + CO2) C_start->C_process C_end 5-Arylfuran-2-Carboxylic Acid C_process->C_end

Caption: Overview of primary synthetic strategies.

Strategy A-1: Meerwein Arylation of Furan-2-Carboxylic Acid

The Meerwein arylation is a powerful, classical method for forming aryl-heteroaryl bonds. It involves the reaction of an arenediazonium salt with an electron-rich heterocycle, catalyzed by a copper salt. This approach is highly attractive as it utilizes readily available starting materials: substituted anilines (to form the diazonium salt) and furan-2-carboxylic acid or its esters.[2]

Causality & Mechanistic Insight: The reaction proceeds through a radical mechanism. The copper(II) catalyst facilitates the decomposition of the diazonium salt to generate an aryl radical. This radical then adds to the electron-rich C5 position of the furan ring. The C5 position is preferentially attacked due to the electron-withdrawing nature of the carboxyl group at C2, which makes the C5 position the most nucleophilic site. Subsequent oxidation and loss of a proton re-aromatizes the ring to yield the 5-aryl product. The choice of a copper catalyst is critical for controlling the radical generation and subsequent reaction pathway, minimizing side reactions like Sandmeyer-type processes.[2][3]

G ArN2 Ar-N₂⁺ Cl⁻ Ar_radical Ar• ArN2->Ar_radical - N₂ CuCl2 CuCl₂ CuCl CuCl CuCl2->CuCl Intermediate [Radical Adduct] Ar_radical->Intermediate + Furan-2-COOH Furan Furan-2-COOH Product 5-Arylfuran-2-COOH Intermediate->Product - H• H_radical - H⁺ G OA Oxidative Addition PdII_A R¹-Pd(II)L₂-X OA->PdII_A TM Transmetalation PdII_B R¹-Pd(II)L₂-R² TM->PdII_B RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Catalyst Regeneration Product R¹-R² (5-Arylfuran ester) RE->Product Pd0->OA PdII_A->TM PdII_B->RE R1X R¹-X (5-Bromofuran ester) R1X->OA R2B R²-B(OH)₂ (Arylboronic acid) R2B->TM Base Base Base->TM

Caption: Catalytic cycle of Suzuki-Miyaura coupling.

Data Summary: Suzuki-Miyaura Coupling

Furan DerivativeArylboronic AcidCatalystBaseYield (%)Reference
Methyl 5-bromofuran-2-carboxylate(4-Nitrophenyl)boronic acidPd(PPh₃)₂Cl₂Na₂CO₃>95% (crude)[1]

Trustworthiness: This method is highly reliable and is often the preferred route in drug discovery due to its predictability and broad substrate scope. The primary consideration is the availability of the requisite starting materials: a halogenated furan-2-carboxylic acid derivative and a substituted arylboronic acid.

Detailed Experimental Protocols

Protocol 1: Meerwein Arylation for 5-Arylfuran-2-carboxylic Acids[2]

This protocol is adapted from the procedure described for the arylation of furan-2-carboxylic acid with arenediazonium chlorides.

  • Diazonium Salt Preparation:

    • In a flask cooled to 0-5 °C in an ice-salt bath, dissolve the substituted aniline (10 mmol) in a mixture of concentrated hydrochloric acid (3 mL) and water (5 mL).

    • Slowly add a solution of sodium nitrite (0.7 g, 10.1 mmol) in water (3 mL) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a drop of the solution gives a positive test on starch-iodide paper.

  • Arylation Reaction:

    • In a separate, larger flask, dissolve furan-2-carboxylic acid (1.12 g, 10 mmol) and copper(II) chloride dihydrate (0.34 g, 2 mmol) in acetone (20 mL).

    • Cool this solution to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the furan solution dropwise with vigorous stirring. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into 100 mL of cold water.

    • If the product precipitates, collect it by vacuum filtration. If it remains in solution, extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure 5-arylfuran-2-carboxylic acid.

Protocol 2: Suzuki Coupling and Saponification[1]

This protocol is based on the synthesis of 5-(4-nitrophenyl)furan-2-carboxylic acid.

  • Suzuki-Miyaura Coupling:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 5-bromofuran-2-carboxylate (250 mg, 1.2 mmol), (4-nitrophenyl)boronic acid (267 mg, 1.6 mmol), and bis(triphenylphosphine)palladium(II) dichloride (42 mg, 0.06 mmol, 5 mol%).

    • Add dry 1,4-dioxane (10 mL) followed by a 2 M aqueous solution of sodium carbonate (1.2 mL, 2.4 mmol).

    • Heat the resulting mixture to 90 °C and stir overnight.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude methyl 5-(4-nitrophenyl)furan-2-carboxylate, which can often be used in the next step without further purification.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester from the previous step (approx. 0.2 mmol) in a mixture of methanol (1.3 mL) and water (2.6 mL).

    • Add sodium hydroxide (24 mg, 0.6 mmol).

    • Heat the reaction mixture to reflux and stir for 3 hours.

    • Cool the mixture and partially concentrate under reduced pressure to remove the methanol.

    • Carefully add 1 M HCl dropwise to adjust the pH to 3-4, which will cause the carboxylic acid product to precipitate.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry to afford the pure 5-(4-nitrophenyl)furan-2-carboxylic acid.

Conclusion and Future Outlook

The synthesis of 5-arylfuran-2-carboxylic acids is well-established, with both classical and modern methods offering viable routes. The Meerwein arylation provides a direct and cost-effective approach, while palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer superior yields, reliability, and functional group tolerance, making them the workhorse of contemporary medicinal chemistry.

Future research will likely focus on developing more sustainable and efficient catalytic systems. The exploration of C-H activation methodologies, which would allow for the direct coupling of furan-2-carboxylic acid with aryl halides or even unactivated arenes, represents a particularly exciting frontier. Such advancements would reduce the need for pre-functionalized starting materials, improve atom economy, and further streamline the synthesis of these invaluable molecular scaffolds.

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  • Paal-Knorr Furan Synthesis. Organic Chemistry Portal.[Link]

  • Minetto, G., et al. (2005). Microwave-Assisted Paal-Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. ResearchGate.[Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.[Link]

  • Klenka, K., et al. (2010). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. ResearchGate.[Link]

  • Tadtong, S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(2). [Link]

  • 5-Acetylfuran-2-carboxylic acid. MySkinRecipes.[Link]

  • M.A., M., et al. (2020). Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. Molecules, 25(22), 5482. [Link]

  • Research Progress in the Synthesis of 2, 5-Furandicarboxylic Acid from 5-Hydroxymethylfural Catalyzed by Transition Metals. Journal of Liaoning Shihua University, 41(2), 57. [Link]

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Exploratory

An In-Depth Technical Guide to the Discovery and Characterization of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid as a Potent MbtI Inhibitor

Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the identification and validation of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a member of the promising 5-phe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the identification and validation of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a member of the promising 5-phenylfuran-2-carboxylic acid class, as an inhibitor of the Mycobacterium tuberculosis (Mtb) enzyme MbtI. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel anti-tubercular agents.

Pillar I: The Strategic Imperative for Targeting MbtI in Tuberculosis Drug Discovery

Tuberculosis (TB) remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant strains of M. tuberculosis. This landscape necessitates the exploration of novel therapeutic targets that are essential for the pathogen's survival and virulence but absent in humans, thereby minimizing the potential for host toxicity.[1] The mycobacterial iron acquisition machinery presents a compelling area for such targeted intervention.

Mycobacterium tuberculosis has an absolute requirement for iron to sustain its growth and pathogenesis. Within the iron-depleted environment of the host, Mtb employs a sophisticated strategy of synthesizing and secreting high-affinity iron chelators, known as siderophores—specifically, mycobactins.[2] The biosynthetic pathway of mycobactins is thus a critical vulnerability for the bacterium.

The enzyme MbtI, a salicylate synthase, occupies a pivotal position in this pathway. It catalyzes the first committed step: the conversion of chorismate to salicylate.[2][3][4] This Mg²⁺-dependent reaction initiates the assembly of the mycobactin core scaffold.[3][5][6] The essentiality of MbtI for mycobactin production, coupled with the absence of a human orthologue, establishes it as an ideal target for the development of new anti-TB drugs with a novel mechanism of action.[1][2]

The MbtI Catalytic Pathway: A Target for Competitive Inhibition

MbtI is a member of the chorismate-utilizing enzyme (CUE) family.[3][7] Its mechanism involves a two-step process: the isomerization of chorismate to isochorismate, followed by the elimination of pyruvate to yield salicylate.[3][4][6] Understanding this catalytic sequence is fundamental to the rational design of inhibitors that can effectively compete with the native substrate, chorismate.

MbtI_Pathway Chorismate Chorismate MbtI MbtI Enzyme (Mg²⁺ Dependent) Chorismate->MbtI Substrate Binding Isochorismate Isochorismate (Intermediate) Isochorismate->MbtI Intermediate Binding Salicylate Salicylate Pyruvate Pyruvate MbtI->Isochorismate Isomerization MbtI->Salicylate Pyruvate Elimination MbtI->Pyruvate Byproduct Release

Caption: The catalytic conversion of chorismate to salicylate by MbtI.

Pillar II: Discovery of the 5-Phenylfuran-2-Carboxylic Acid Scaffold

The journey to identifying 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid began with broader screening efforts to uncover novel chemical scaffolds capable of inhibiting MbtI. High-throughput screening (HTS) campaigns have been instrumental in this initial phase, leading to the discovery of several classes of MbtI inhibitors, including benzisothiazolones, diarylsulfones, and benzimidazole-2-thiones.[2] However, the 5-phenylfuran-2-carboxylic acid scaffold emerged as a particularly promising class of potent inhibitors.[7][8][9]

From Hit to Lead: Structure-Activity Relationship (SAR) Studies

Initial hits from screening are rarely optimal drug candidates. A systematic process of structure-activity relationship (SAR) studies is crucial to enhance potency, improve physicochemical properties, and reduce potential toxicity. For the 5-phenylfuran-2-carboxylic acid series, a key lead compound, 5-(3-cyanophenyl)furan-2-carboxylic acid (I), was identified as a potent MbtI inhibitor.[1] Subsequent research focused on modifying the phenyl ring to probe the structural requirements for efficient MbtI inhibition and potent anti-tubercular activity.[1]

The rationale behind these modifications is to optimize the inhibitor's fit within the MbtI active site, thereby increasing its binding affinity and inhibitory effect. The exploration of various substituents on the phenyl ring led to the synthesis and evaluation of a library of analogs, including the subject of this guide, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Pillar III: In-Depth Characterization of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid

The comprehensive evaluation of a novel inhibitor requires a multi-faceted approach, encompassing biochemical assays to determine its direct effect on the target enzyme, and cell-based assays to assess its efficacy against the whole pathogen.

Biochemical Evaluation: MbtI Inhibition Assay

The primary method for quantifying the inhibitory potential of a compound against MbtI is a direct, steady-state kinetic assay. This assay leverages the intrinsic fluorescence of the product, salicylic acid, to monitor the enzymatic reaction.[2]

Experimental Protocol: MbtI Steady-State Kinetic Assay

  • Reagents and Buffers:

    • MbtI enzyme (recombinantly expressed and purified)

    • Chorismate (substrate)

    • MgCl₂ (essential cofactor)

    • HEPES buffer (pH 7.5)

    • DMSO (for dissolving test compounds)

    • Test compound: 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

  • Assay Procedure:

    • The assay is performed in a 384-well plate format for high-throughput analysis.[2]

    • To each well, add a solution of MbtI enzyme in HEPES buffer containing MgCl₂.

    • Add the test compound dissolved in DMSO at varying concentrations. An equivalent volume of DMSO is added to the control wells.

    • The plate is incubated at room temperature for a defined period to allow for inhibitor binding.

    • The reaction is initiated by the addition of the substrate, chorismate.

    • The formation of salicylic acid is monitored by measuring the increase in fluorescence at an excitation wavelength of ~305 nm and an emission wavelength of ~420 nm over time using a plate reader.

  • Data Analysis:

    • The initial velocity of the reaction is calculated for each inhibitor concentration.

    • The percentage of residual enzymatic activity is plotted against the inhibitor concentration.

    • The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of positive and negative controls is critical for data integrity. A known MbtI inhibitor serves as a positive control, while DMSO alone serves as a negative control. The assay's robustness is further ensured by maintaining initial velocity conditions and mitigating fluorescence interference from the test compounds.[2]

Antimycobacterial Activity: In Vitro and Ex Vivo Evaluation

While potent enzymatic inhibition is a prerequisite, a successful drug candidate must also be capable of penetrating the complex mycobacterial cell wall and exerting its effect in the intracellular environment where the pathogen resides.

In Vitro Antimycobacterial Activity: MIC₉₉ Determination

The minimum inhibitory concentration (MIC) is a standard measure of a compound's ability to inhibit microbial growth. The Resazurin Microtiter Assay (REMA) is a commonly used method for determining the MIC of compounds against Mycobacterium.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

  • Bacterial Strain and Culture Conditions:

    • Mycobacterium bovis BCG (a surrogate for the pathogenic M. tuberculosis) is cultured in an appropriate medium, such as Middlebrook 7H9 broth, to mid-log phase.

    • For testing MbtI inhibitors, it is crucial to use an iron-limiting medium (e.g., chelated Sauton's medium) to ensure that the mycobactin biosynthesis pathway is essential for bacterial growth.[1]

  • Assay Procedure:

    • The test compound is serially diluted in a 96-well plate.

    • A standardized inoculum of M. bovis BCG is added to each well.

    • The plates are incubated at 37°C for several days.

    • After the incubation period, the viability of the bacteria is assessed by adding resazurin, a redox indicator. Viable, metabolically active cells reduce the blue resazurin to the pink resorufin.

  • Data Analysis:

    • The MIC₉₉ is defined as the lowest concentration of the compound that inhibits 99% of the bacterial growth, as indicated by the absence of a color change.

Ex Vivo Efficacy: Macrophage Infection Model

To more closely mimic the in vivo environment, the efficacy of the inhibitor is tested in a macrophage infection model. This assesses the compound's ability to clear intracellular mycobacteria.

Experimental Workflow: Macrophage Infection Assay

Macrophage_Infection_Workflow cluster_setup Assay Setup cluster_treatment Inhibitor Treatment cluster_analysis Data Acquisition & Analysis Culture_Macrophages Culture Macrophages (e.g., MPI-2 cells) Infect_Macrophages Infect with Fluorescent Mtb (e.g., tdTomato-expressing) Culture_Macrophages->Infect_Macrophages Add_Inhibitor Add 5-(2-Chloro-4-nitrophenyl) furan-2-carboxylic acid Infect_Macrophages->Add_Inhibitor Incubate Incubate for 2-5 days Add_Inhibitor->Incubate Image_Cells High-Content Imaging Incubate->Image_Cells Quantify_Fluorescence Quantify Intracellular Bacterial Load Image_Cells->Quantify_Fluorescence

Caption: Workflow for assessing the ex vivo antimycobacterial activity.

This workflow involves infecting a macrophage cell line with fluorescently labeled mycobacteria, followed by treatment with the inhibitor. The reduction in the intracellular bacterial load is then quantified using high-content imaging and fluorescence analysis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid and related compounds from the 5-phenylfuran-2-carboxylic acid series.

Compound IDStructureMbtI IC₅₀ (µM)M. bovis BCG MIC₉₉ (µM)Reference
I 5-(3-cyanophenyl)furan-2-carboxylic acid~6.3250[10]
1c 5-(3-(phenethyloxy)phenyl)furan-2-carboxylic acid~3>200[1]
1f 5-(3-((cinnamyloxy)methyl)phenyl)furan-2-carboxylic acid~1263[1]
IV 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid~9.2 (Kᵢ)125[11]
1e 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid11.232[10]

Note: Data for the specific titular compound, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, is part of a broader class of compounds synthesized and tested. The table presents data for representative and potent analogs to illustrate the SAR and the range of activities achieved within this chemical series.

Pillar IV: Future Perspectives and the Path Forward

The discovery and characterization of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid and its analogs represent a significant advancement in the development of novel anti-tubercular agents targeting the mycobactin biosynthesis pathway. The potent MbtI inhibition and promising antimycobacterial activity of this chemical class underscore its potential for further development.[12]

Future research should focus on:

  • Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise binding mode of these inhibitors within the MbtI active site through co-crystallization studies.[7][13]

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of tuberculosis to assess their therapeutic potential.

  • Drug Delivery Systems: Exploring novel drug delivery strategies, such as nanoformulations, to enhance the delivery of these inhibitors to the site of infection.[10]

By building upon the solid foundation of the research detailed in this guide, the scientific community is well-positioned to advance the 5-phenylfuran-2-carboxylic acid series toward clinical development as a new generation of anti-TB therapeutics.

References

  • Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery.
  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. MDPI.
  • Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening. PMC - NIH.
  • Inhibition of MbtI by 3-phenylacrylate-based inhibitors 25-38 a.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI.
  • Co-crystal structure of MbtI with (a) inhibitor 5 bound, (b) inhibitor ( Z ) - ResearchGate.
  • Nanoenabling MbtI Inhibitors for Next-Gener
  • Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. MDPI.
  • Structure and mechanism of MbtI, the salicylate synthase from Mycobacterium tuberculosis. [No Source Found].
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy.
  • Structure and Mechanism of MbtI, the Salicylate Synthase from Mycobacterium tuberculosis.
  • (PDF) Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery.
  • The Structure of MbtI from Mycobacterium tuberculosis, the First Enzyme in the Biosynthesis of the Siderophore Mycobactin, Reveals It To Be a Salicyl
  • Reactions catalyzed by MbtI. | Download Scientific Diagram.
  • New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents. PubMed.

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Foundational

A Methodological Framework for the Exploration of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid Derivatives as Novel Antibacterial Agents

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action. Furan-based compounds, particularly those contai...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action. Furan-based compounds, particularly those containing a nitroaromatic moiety, have a proven history as effective antibacterials. This guide presents a comprehensive, methodological framework for the synthesis, screening, and preliminary characterization of novel derivatives of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. This parent scaffold is strategically designed, combining a furan core, a nitro group amenable to bioreductive activation by bacteria, and a conveniently located carboxylic acid handle for systematic chemical modification. This document provides researchers, scientists, and drug development professionals with detailed protocols for derivative synthesis, a robust workflow for antibacterial activity evaluation, principles for structure-activity relationship (SAR) analysis, and initial assays for mechanism of action and cytotoxicity assessment.

Introduction: Rationale and Core Scaffold

The relentless rise of drug-resistant bacteria poses a grave threat to global public health. The development of new drugs is a critical component in combating this challenge.[1] Nitroaromatic compounds, such as the nitrofuran class of antibiotics, have long been utilized to treat bacterial infections, particularly those of the urinary tract.[2][3] Their efficacy often stems from a unique mechanism of action: the prodrug is activated within the bacterial cell by nitroreductase enzymes, generating reactive nitrogen species that damage multiple cellular targets, including DNA, RNA, and proteins.[4][5][6][7][8] This multi-targeted approach is believed to lower the frequency of resistance development.[4][7]

The furan ring itself is a versatile pharmacophore present in many biologically active compounds.[9][10][11] The selected lead compound, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid , offers a compelling starting point for a new antibacterial discovery program. Its key features include:

  • A 5-nitrofuran motif: This is a classic antibacterial pharmacophore, poised for reductive activation.[12][13]

  • A substituted phenyl ring: The chloro and nitro substituents modulate the electronic properties and lipophilicity of the molecule, which can influence cell permeability and target interactions.

  • A C2-carboxylic acid: This functional group provides an ideal and accessible point for chemical modification, allowing for the creation of a diverse library of derivatives (e.g., amides, esters) to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

This guide will outline a systematic approach to harness the potential of this scaffold.

Synthetic Strategy for Derivative Library Generation

The primary synthetic goal is to modify the carboxylic acid moiety to generate a library of amide and ester derivatives. These modifications are crucial for probing how changes in steric bulk, electronics, and hydrogen bonding potential affect antibacterial activity.

General Protocol: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a standard and reliable method for coupling the parent carboxylic acid with a variety of primary and secondary amines.

Materials:

  • 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid (Parent Compound)

  • Selected amine (e.g., benzylamine, morpholine, aniline derivatives)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the Parent Compound (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final amide derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Protocol: Ester Synthesis via Acid-Catalyzed Esterification

This protocol is suitable for generating simple alkyl esters.

Materials:

  • 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid (Parent Compound)

  • Desired alcohol (e.g., methanol, ethanol, propanol), used as solvent

  • Concentrated Sulfuric Acid (H₂SO₄) as catalyst

  • Sodium bicarbonate, Diethyl ether

Step-by-Step Methodology:

  • Reaction Setup: Suspend the Parent Compound (1.0 eq) in an excess of the desired alcohol.

  • Catalysis: Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Purification & Characterization: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography if necessary and characterize as described in Section 2.1.

In Vitro Antibacterial Activity Screening

A tiered screening approach is essential for efficiently identifying promising candidates. The primary screen involves determining the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive and Gram-negative bacteria.

Experimental Workflow for Antibacterial Screening

The overall process from compound synthesis to hit identification is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Primary Screening cluster_2 Hit Evaluation Synthesize Synthesize Derivatives (Amides, Esters) Purify Purify & Characterize (NMR, HRMS) Synthesize->Purify MIC_Assay Determine MIC (Broth Microdilution) Purify->MIC_Assay SAR SAR Analysis MIC_Assay->SAR Panel Bacterial Panel: - S. aureus (Gram+) - E. coli (Gram-) Panel->MIC_Assay Cytotox Cytotoxicity Assay (e.g., MTT Assay) SAR->Cytotox MoA Mechanism of Action (e.g., Nitroreductase Assay) SAR->MoA Result Promising Lead Candidate Cytotox->Result MoA->Result

Caption: High-level workflow for antibacterial drug discovery.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[14][15][16] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19][20][21]

Materials:

  • Synthesized compounds dissolved in Dimethyl Sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) agar plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

  • Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound. Start by adding 100 µL of MHB to wells 2 through 11. Add 200 µL of the 2x starting concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).[22]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume to 200 µL and halves the compound concentrations to the desired final test range.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.[23]

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical Screening Results

The results of the MIC screening should be tabulated for clear comparison and analysis.

CompoundR-Group (Amide/Ester)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
Parent Acid -OH64>128
Derivative 1 -O-CH₃ (Methyl Ester)32128
Derivative 2 -NH-CH₂-Ph (Benzylamide)864
Derivative 3 -N(CH₂CH₂)₂O (Morpholinamide)1664
Derivative 4 -NH-(4-Cl-Ph) (4-Chloroanilide)432
Ciprofloxacin (Positive Control)0.50.015

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating specific structural features of the synthesized derivatives with their observed biological activity.[10][11][24][25] This analysis guides the next round of synthesis to design more potent compounds.

SAR cluster_R Modification at C2-Carboxylic Acid cluster_SAR Key SAR Observations Core Core Scaffold 5-(2-Chloro-4-nitrophenyl)furan Amide Amide Linkage -C(=O)NR¹R² Core->Amide Improves Potency Ester Ester Linkage -C(=O)OR Core->Ester Modest Improvement Activity Antibacterial Activity Amide->Activity Ester->Activity SAR1 Aromatic amides (e.g., anilides) show highest potency. Activity->SAR1 SAR2 Electron-withdrawing groups on the aniline ring further increase activity. SAR3 Simple esters are less active than corresponding amides.

Caption: Logical flow of Structure-Activity Relationship (SAR) analysis.

  • Amides vs. Esters: Conversion of the carboxylic acid to either an ester or an amide generally improves activity. Amide derivatives appear to be more potent than simple esters.

  • Impact of Amide Substituent: The nature of the group attached to the amide nitrogen is critical. Aromatic substituents (Derivatives 2 and 4) show better activity than aliphatic cyclic ones (Derivative 3).

  • Electronic Effects: The presence of an electron-withdrawing group (chloro) on the aniline ring (Derivative 4) resulted in the most potent compound in this series, suggesting that electronic factors on this part of the molecule are important for activity.

Preliminary Mechanism of Action (MoA) & Safety Assessment

Hypothesized Mechanism of Action

The presence of the nitroaromatic group strongly suggests that the mechanism of action involves reductive activation by bacterial nitroreductases.[6][26][27] These enzymes, which are prevalent in many bacterial species but less active in mammalian cells, use cofactors like NAD(P)H to reduce the nitro group.[26] This process generates highly reactive intermediates, such as nitroso and hydroxylamino species, which can indiscriminately damage bacterial DNA, ribosomes, and other critical macromolecules, leading to cell death.[4][5][8]

Protocol: In Vitro Cytotoxicity (MTT Assay)

It is crucial to assess the toxicity of promising antibacterial compounds against mammalian cells to determine their selectivity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[28][29][30][31]

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

Step-by-Step Methodology:

  • Cell Seeding: Seed the human cells into a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[29]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10 µL of MTT solution to each well. Incubate for 3-4 hours.[28][30] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[29]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.[30]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability). A high IC₅₀ value relative to the MIC value indicates good selectivity.

Conclusion and Future Directions

This guide provides a foundational strategy for exploring the antibacterial potential of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid derivatives. The outlined protocols for synthesis and screening enable the systematic generation and evaluation of a focused chemical library. Initial SAR analysis, guided by hypothetical data, suggests that amide derivatives, particularly those with substituted aromatic rings, are a promising direction for further optimization.

Future work should focus on:

  • Expanding the Library: Synthesizing a broader range of amides and exploring bioisosteric replacements for the furan and phenyl rings.

  • Broader Spectrum Testing: Evaluating potent compounds against a wider panel of clinically relevant and resistant bacterial strains.

  • Mechanism of Action Studies: Confirming the role of nitroreductases using assays with purified enzymes or resistant bacterial strains that lack these enzymes.[32]

  • In Vivo Efficacy: Advancing the most promising and selective compounds into animal models of infection to assess their therapeutic potential.

By following this structured, data-driven approach, researchers can efficiently navigate the early stages of drug discovery and potentially uncover a new class of antibacterial agents to help combat the global threat of antimicrobial resistance.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. Available from: [Link]

  • The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. NINGBO INNO PHARMCHEM CO., LTD. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

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  • Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. PubMed Central. Available from: [Link]

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  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available from: [Link]

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Protocols & Analytical Methods

Method

Investigating 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid in Antitubercular Drug Discovery

An Application Note for Researchers Introduction: The Scientific Rationale Tuberculosis remains a leading cause of death from a single infectious agent.[1] The efficacy of current frontline treatments is severely comprom...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

Introduction: The Scientific Rationale

Tuberculosis remains a leading cause of death from a single infectious agent.[1] The efficacy of current frontline treatments is severely compromised by resistant strains, necessitating the exploration of new chemical entities with novel mechanisms of action. Nitroheterocyclic compounds, such as the clinical candidates Delamanid and Pretomanid, have validated the strategy of targeting Mtb through reductive activation.[2] These molecules are pro-drugs, activated by a deazaflavin-dependent nitroreductase (Ddn) in Mtb, which reduces the nitro group to generate reactive nitrogen species, including cytotoxic nitric oxide (NO).[3] This process leads to the indiscriminate damage of vital cellular components and bacterial death.

The target molecule, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid , combines three key structural motifs:

  • The 5-Nitrofuran Core: The essential "warhead" that undergoes bioreductive activation.

  • The Carboxylic Acid: A functional group that can be crucial for target engagement or for modulating pharmacokinetic properties.[1]

  • The 2-Chloro-4-nitrophenyl Substituent: This moiety can significantly influence the compound's electronic properties, lipophilicity, and potential interactions with the active site of the activating enzyme, thereby modulating its potency and metabolic stability.

This guide provides a hypothetical but scientifically rigorous framework for investigating this compound, drawing from established methodologies for analogous molecules.

Proposed Mechanism of Action: Reductive Activation Cascade

The primary hypothesized mechanism of action is analogous to other nitroheterocyclic drugs. The process begins with the enzymatic reduction of the compound's nitro group by the mycobacterial Ddn enzyme, which utilizes the cofactor F420. This reduction generates highly reactive nitrogen intermediates that are toxic to the bacterium.

Mechanism_of_Action cluster_Mtb Inside Mycobacterium tuberculosis Compound 5-(2-Chloro-4-nitrophenyl) furan-2-carboxylic acid (Prodrug) Activation Reductive Activation Compound->Activation Intermediates Reactive Nitrogen Species (e.g., Nitric Oxide) Activation->Intermediates Enzyme Nitroreductase (Ddn) + Cofactor F420 Enzyme->Activation Damage Oxidative & Nitrosative Stress Intermediates->Damage Targets Cellular Macromolecules (DNA, Proteins, Lipids) Targets->Damage Death Bactericidal Effect Damage->Death

Caption: Proposed bioactivation pathway of the title compound within Mtb.

Part 1: Synthesis and Characterization Protocol

While direct synthesis of the title compound is not widely reported, a logical approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, followed by saponification. This method is effective for creating the C-C bond between the furan and phenyl rings.[4][5]

Protocol 1.1: Two-Step Synthesis

Step A: Suzuki-Miyaura Coupling

  • Reactant Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, combine methyl 5-bromofuran-2-carboxylate (1 equivalent), (2-chloro-4-nitrophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Solvent and Base: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) and a base such as sodium carbonate (Na₂CO₃, 2.5 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously overnight.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester intermediate, methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate, via column chromatography on silica gel.

Step B: Saponification (Ester Hydrolysis)

  • Hydrolysis Setup: Dissolve the purified ester from Step A in a mixture of methanol (MeOH) and water (e.g., 1:2 v/v).[1]

  • Base Addition: Add an excess of sodium hydroxide (NaOH, 3 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for 3-4 hours, monitoring by TLC for the disappearance of the ester spot.[1]

  • Acidification: After cooling, remove the methanol under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 using 1 M hydrochloric acid (HCl). A precipitate should form.

  • Isolation: Collect the solid precipitate (the final product) by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

  • Drying: Dry the product, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, under vacuum to yield the final compound.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and molecular formula.

  • Melting Point: As an indicator of purity.

Part 2: In Vitro Antitubercular Evaluation

The primary method for assessing antitubercular activity is determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Protocol 2.1: MIC Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used, reliable, and colorimetric method for determining the MIC of compounds against Mtb.[6] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin.

  • Preparation of Mtb Culture: Grow M. tuberculosis H37Rv at 37 °C in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth to get the final inoculum.

  • Compound Plating:

    • Dispense 100 µL of sterile deionized water into the outer perimeter wells of a 96-well microplate to prevent evaporation.

    • In the test wells, add 100 µL of 7H9 broth.

    • Prepare a stock solution of the test compound in DMSO. Add 2 µL of the stock to the first test well and perform a two-fold serial dilution across the plate. The final concentration of DMSO should not exceed 1%, which is non-toxic to Mtb.

    • Include wells for a positive control (bacteria only, no compound) and a negative control (broth only). Also, include a standard drug control like Isoniazid or Rifampicin.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each test and positive control well. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with parafilm and incubate at 37 °C for 5-7 days.

  • Assay Development: Add 30 µL of freshly prepared Alamar Blue solution (a 1:1 mixture of 0.01% Alamar Blue reagent and 10% Tween 80) to each well.[6]

  • Final Incubation and Reading: Re-incubate the plate for 24 hours. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Part 3: Cytotoxicity and Selectivity Assessment

A promising antitubercular agent must be potent against Mtb but exhibit minimal toxicity towards mammalian cells. The selectivity index (SI) is a critical parameter for evaluating this.

Protocol 3.1: Cytotoxicity against Mammalian Cells (MTT Assay)
  • Cell Culture: Seed a mammalian cell line (e.g., Vero, monkey kidney epithelial cells) in a 96-well plate at a density of ~1x10⁴ cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration.

Data Presentation and Interpretation

Quantitative data should be organized for clear comparison.

Table 1: Antitubercular Activity

Compound MIC against Mtb H37Rv (µg/mL) MIC against Mtb H37Rv (µM)
5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid Experimental Value Calculated Value
Isoniazid (Control) 0.025 - 0.05 0.18 - 0.36

| Rifampicin (Control) | 0.05 - 0.1 | 0.06 - 0.12 |

Table 2: Cytotoxicity and Selectivity Index

Compound IC₅₀ against Vero cells (µM) Selectivity Index (SI = IC₅₀ / MIC)

| 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid | Experimental Value | Calculated Value |

Interpretation: A compound is generally considered a promising hit if it exhibits an MIC value in the low micromolar or sub-micromolar range and a Selectivity Index >10.

Comprehensive Experimental Workflow

The following diagram outlines the logical flow from compound synthesis to preliminary biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Prep cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Compound Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification StockPrep Prepare DMSO Stock Solution Purification->StockPrep MIC_Assay MIC Assay vs. Mtb H37Rv (Alamar Blue) StockPrep->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay vs. Vero Cells (MTT) StockPrep->Cytotoxicity_Assay MIC_Value Determine MIC Value MIC_Assay->MIC_Value IC50_Value Calculate IC₅₀ Value Cytotoxicity_Assay->IC50_Value SI_Value Calculate Selectivity Index (SI) MIC_Value->SI_Value IC50_Value->SI_Value

Caption: A streamlined workflow for the evaluation of novel antitubercular agents.

Conclusion and Future Outlook

This application note provides a foundational framework for researchers to explore the antitubercular potential of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid . By following these detailed protocols, laboratories can reliably synthesize the compound and generate the initial biological data—MIC and IC₅₀—necessary to validate it as a potential hit. Positive results from this initial screening would justify progression to more advanced studies, including evaluation against MDR-TB strains, mechanism of action deconvolution (e.g., via resistant mutant generation and whole-genome sequencing), and eventual assessment in in vivo models of tuberculosis.

References

  • PrepChem. Synthesis of 5-nitrofuran-2-carboxylic acid chloride. PrepChem.com. Available from: [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Available from: [Link]

  • Krasavin, M., et al. (2019). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Pharmaceuticals, 12(4), 159. Available from: [Link]

  • PrepChem. Synthesis of 5-nitro-2-furancarboxylic acid chloride. PrepChem.com. Available from: [Link]

  • Maka, D., et al. (2013). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 57(12), 6360-6362. Available from: [Link]

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  • Lesyk, R., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(13), 5183. Available from: [Link]

  • Abirami, K., Monika, N., & Sakthi Abirami, M. (2016). Evaluation of in-vitro antitubercular and antimicrobial activity of 5- nitro 2- thiophene carboxaldehyde. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1645-1651. Available from: [Link]

  • Kamal, A., et al. (2016). Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazoles. Bioorganic & Medicinal Chemistry Letters, 26(18), 4443-4448. Available from: [Link]

  • Sriram, D., et al. (2009). 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Bioorganic & Medicinal Chemistry, 17(10), 3758-3762. Available from: [Link]

  • Maka, D., et al. (2013). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 25(18), 4061. Available from: [Link]

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Application

Application Notes &amp; Protocols: Characterizing 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid as a Novel Chemical Probe for the STAT3 Signaling Pathway

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid (herein d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid (herein designated as CNFA) as a potential chemical probe. While direct biological data for CNFA is emerging, its core structure, a 5-phenyl-furan-2-carboxylic acid, belongs to a class of molecules known for significant biological activity, including potential anticancer properties[1][2][3]. This guide is predicated on the hypothesis that CNFA acts as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, a critical node in cancer cell proliferation, survival, and inflammation[4][5]. We present a logical, field-proven workflow to validate this hypothesis, moving from initial phenotypic screening to direct target engagement and functional cellular assays. The protocols herein are designed as self-validating systems, emphasizing rigorous controls to ensure that experimental outcomes can be confidently attributed to the specific activity of the probe.

Introduction: The Rationale for Investigating CNFA

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities ranging from antimicrobial to anticancer[6][7]. Specifically, derivatives of 5-phenyl-furan-2-carboxylic acid have shown promise as innovative therapeutics[1][2]. The subject of this guide, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid (CNFA), combines this active furan core with a substituted phenyl ring, a common strategy for tuning molecular interactions with biological targets.

Our rationale for proposing the STAT3 pathway as a primary hypothetical target for CNFA is based on the urgent need for novel, direct inhibitors. STAT3 is a transcription factor that is aberrantly and constitutively activated in a high percentage of human tumors, including those of the breast, prostate, and lung, as well as in various hematological malignancies[4][8]. Its activation promotes the transcription of genes involved in proliferation, angiogenesis, and apoptosis resistance[8]. Therefore, small molecules that can disrupt STAT3 signaling are of immense therapeutic interest[4][9]. This guide provides the foundational protocols to rigorously test if CNFA is such a molecule.

Chemical & Physical Properties of CNFA
PropertyValueSource
Molecular Formula C₁₁H₆ClNO₅Calculated
Molecular Weight 267.62 g/mol Calculated
IUPAC Name 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid-
Appearance Predicted: Pale yellow to white solidN/A
Solubility Soluble in DMSO, DMF; sparingly soluble in methanolPredicted

Putative Mechanism of Action: Inhibition of the STAT3 Signaling Cascade

The canonical STAT3 signaling pathway is initiated by cytokines or growth factors, leading to the activation of Janus kinases (JAKs)[5][10]. JAKs phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 protein. This phosphorylation event is the linchpin of activation, inducing STAT3 to form a homodimer via reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine of the other[5][8]. This functional dimer then translocates to the nucleus, binds to specific DNA elements, and drives the expression of target genes[4][8].

We hypothesize that CNFA, like many successful small-molecule STAT3 inhibitors, functions by directly interfering with this process. The most common mechanism for direct inhibitors is binding to the SH2 domain of STAT3, thereby preventing the protein-protein interaction required for dimerization[8][9][11]. This blockade effectively traps STAT3 in an inactive, monomeric state in the cytoplasm.

STAT3_Pathway Figure 1: Hypothesized Mechanism of CNFA Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activates STAT3_m STAT3 (Monomer) JAK->STAT3_m 3. Phosphorylates (Tyr705) pSTAT3_m p-STAT3 (Monomer) STAT3_d p-STAT3 (Dimer) pSTAT3_m->STAT3_d 4. Dimerization DNA DNA STAT3_d->DNA 5. Nuclear Translocation CNFA CNFA Probe CNFA->pSTAT3_m Inhibits Dimerization Gene_Exp Gene Expression (Proliferation, Survival) DNA->Gene_Exp 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: Hypothesized mechanism of CNFA on the STAT3 pathway.

Experimental Validation Workflow: A Step-by-Step Approach

The rigorous validation of a new chemical probe requires a multi-step approach to build a solid evidentiary case for its mechanism of action[12][13]. We have designed a three-protocol workflow to systematically evaluate CNFA.

Workflow Figure 2: Experimental Workflow for CNFA Validation cluster_assays Validation Protocols start Hypothesis: CNFA inhibits STAT3 protocol1 Protocol 1: Cell Viability Assay (MTT / CCK8) start->protocol1 Initial Phenotypic Screening protocol2 Protocol 2: Western Blot for p-STAT3 (Target Engagement) protocol1->protocol2 Does CNFA affect cell viability? protocol3 Protocol 3: Luciferase Reporter Assay (Functional Output) protocol2->protocol3 Does CNFA inhibit STAT3 phosphorylation? conclusion Conclusion: CNFA is a validated STAT3 chemical probe protocol3->conclusion Does CNFA reduce STAT3 transcriptional activity?

Caption: Logical workflow for validating CNFA as a STAT3 probe.

Protocol 1: Cell Viability Assay for Determining Bioactivity

Objective: To determine the concentration-dependent effect of CNFA on the viability and proliferation of a cancer cell line with constitutively active STAT3 (e.g., DU145 prostate cancer, MDA-MB-231 breast cancer).

Principle: This assay serves as the initial screen. A reduction in cell viability suggests the compound is cell-permeable and biologically active. The resulting dose-response curve is used to determine the IC₅₀ (inhibitory concentration 50%) and to select appropriate, non-lethal concentrations for subsequent mechanistic assays.

Materials:

  • CNFA compound

  • DMSO (cell culture grade)

  • Cancer cell line (e.g., DU145)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well cell culture plates

  • MTT or CCK8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of CNFA in DMSO. Create a series of 2x working solutions by serially diluting the stock in a complete growth medium.

  • Cell Treatment: After 24 hours, remove the old medium and add 100 µL of the CNFA working solutions to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh medium only.

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Measurement: Add 10 µL of MTT or CCK8 reagent to each well and incubate for 2-4 hours as per the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8).

  • Analysis: Normalize the data to the vehicle control wells and plot cell viability (%) against the logarithm of CNFA concentration to determine the IC₅₀ value.

Protocol 2: Western Blot for Measuring STAT3 Phosphorylation

Objective: To directly assess whether CNFA inhibits the phosphorylation of STAT3 at Tyr705, which is a key indicator of target engagement[10].

Principle: Western blotting allows for the specific detection and quantification of total STAT3 and its phosphorylated form (p-STAT3). A potent probe should decrease the p-STAT3/total STAT3 ratio in a dose-dependent manner without significantly affecting the total STAT3 level.

Materials:

  • 6-well cell culture plates

  • CNFA and a known STAT3 inhibitor (e.g., STA-21)[11]

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Chemiluminescent substrate (ECL) and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of CNFA (e.g., 0.1x, 1x, and 10x the IC₅₀ from Protocol 1) for 6-24 hours. Include a vehicle control (DMSO) and a positive control (a known STAT3 inhibitor)[10][11].

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg) with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour.

    • Visualize with ECL substrate.

  • Re-probing: To ensure equal loading, strip the membrane and re-probe first for total STAT3, and then for β-actin as a loading control[10].

  • Analysis: Quantify the band intensities using densitometry. Calculate the ratio of p-STAT3 to total STAT3 for each condition and normalize to the vehicle control.

Protocol 3: STAT3-Dependent Luciferase Reporter Assay

Objective: To measure the functional consequence of STAT3 inhibition by quantifying its transcriptional activity.

Principle: This assay utilizes a plasmid containing a firefly luciferase gene under the control of a promoter with multiple STAT3 binding sites. If CNFA inhibits STAT3, the transcription of luciferase will decrease, leading to a measurable drop in light output[10][14][15]. A co-transfected Renilla luciferase plasmid under a constitutive promoter is used for normalization.

Materials:

  • HEK293T or other easily transfectable cells

  • STAT3-responsive firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • CNFA

  • STAT3 activator (e.g., Interleukin-6, IL-6)[14][15]

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: In a 24-well plate, co-transfect cells with the STAT3 firefly luciferase reporter and the Renilla luciferase control plasmid.

  • Cell Treatment: After 24 hours, treat the cells with various concentrations of CNFA for 1-2 hours.

  • STAT3 Activation: Stimulate the cells with a STAT3 activator like IL-6 (e.g., 20 ng/mL) for 6-8 hours[14]. Include a non-stimulated control and a stimulated vehicle control.

  • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Analysis: For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity. Normalize this ratio to the stimulated vehicle control. A dose-dependent decrease in the normalized ratio indicates inhibition of STAT3 transcriptional activity.

Trustworthiness and Self-Validation

  • Positive Control: A known, well-characterized STAT3 inhibitor should be used in parallel with CNFA. This validates that the assay system is working correctly and provides a benchmark for the potency of CNFA.

  • Vehicle Control: All experiments must include a control group treated with the same concentration of the vehicle (DMSO) used to dissolve CNFA. This ensures that any observed effects are due to the compound itself, not the solvent.

  • Inactive Analog (If Available): The gold standard for chemical probe validation is the use of a structurally similar analog that is inactive against the target[16]. This control helps to rule out off-target effects related to the chemical scaffold itself.

  • Orthogonal Assays: Relying on a single assay is insufficient. The workflow presented here is inherently orthogonal: a phenotypic assay (viability), a direct target engagement assay (Western blot), and a functional downstream assay (luciferase) all test the hypothesis from different angles. Concordant results across these assays build a powerful case for the probe's mechanism of action.

By adhering to these principles, researchers can confidently characterize 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid and establish its utility as a chemical probe for interrogating the complex biology of the STAT3 signaling pathway.

References

  • Patsnap Synapse. (2023). Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments. Available from: [Link]

  • Ren, X., et al. (2022). Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. Pharmacological Research, 182, 106357. Available from: [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. Available from: [Link]

  • Li, R., et al. (2020). Allosteric inhibitors of the STAT3 signaling pathway. Acta Pharmaceutica Sinica B, 10(3), 425-436. Available from: [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Available from: [Link]

  • Vu, V., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. Available from: [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. Available from: [Link]

  • Royal Society of Chemistry. (2020). Assays to Characterize the Cellular Pharmacology of a Chemical Probe. In: Chemical Probes in Biology. Available from: [Link]

  • Wang, Y., et al. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers in Pharmacology, 14, 1284545. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment. ACS Central Science, 9(4), 659-669. Available from: [Link]

  • PubChem. (n.d.). 5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid. Available from: [Link]

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  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Available from: [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available from: [Link]

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Method

assay development for screening 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid derivatives

Application Note & Protocols Topic: A Strategic Guide to Assay Development for Screening 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid Derivatives Abstract The furan scaffold is a privileged core in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: A Strategic Guide to Assay Development for Screening 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid Derivatives

Abstract

The furan scaffold is a privileged core in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antibacterial, and antitubercular properties.[1][2] The novel class of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid derivatives presents a promising avenue for therapeutic discovery. However, the successful identification of lead compounds from a chemical library is critically dependent on the development of a robust, reproducible, and scalable screening assay. This guide provides a strategic framework and detailed protocols for establishing high-quality assays for this specific class of compounds. We address the pivotal decision between target-based and phenotypic screening, offer step-by-step protocols for both a cell-based cytotoxicity assay and a generic biochemical enzyme inhibition assay, and detail the mandatory validation process required before commencing a high-throughput screening (HTS) campaign.

Foundational Strategy: Target-Based vs. Phenotypic Screening

The initial and most critical decision in developing a screening assay is the choice of approach. This choice depends entirely on the existing knowledge of the compound series' mechanism of action (MoA).

  • Target-Based Screening: This approach is employed when a specific biological target (e.g., an enzyme, receptor, or protein-protein interaction) is known or hypothesized. Assays are designed to measure the direct interaction of the compound with this isolated target.[3] A major advantage is the clear, mechanistic readout, which simplifies lead optimization.

  • Phenotypic Screening: When the biological target is unknown, a phenotypic or target-agnostic approach is necessary.[4] These assays measure the effect of a compound on the overall physiology of a cell or organism (e.g., cell death, proliferation, or morphological changes).[5] Given that furan derivatives have shown potent cytotoxic effects against cancer cells[6][7][8], a cell-based cytotoxicity screen is a logical and powerful starting point.

The following workflow illustrates the decision-making process.

start Start: Screen New Furan Derivatives decision Is a specific biological target known or hypothesized? start->decision phenotypic_path No: Target is Unknown decision->phenotypic_path No target_path Yes: Target is Known decision->target_path Yes phenotypic_assay Proceed with Phenotypic Assay (e.g., Cell-Based Cytotoxicity) See Protocol 1 phenotypic_path->phenotypic_assay target_assay Proceed with Target-Based Assay (e.g., Biochemical Enzyme Inhibition) See Protocol 2 target_path->target_assay validation Assay Validation & Quality Control (Z'-Factor, S/N) See Section 4 phenotypic_assay->validation target_assay->validation hts Proceed to High-Throughput Screening (HTS) validation->hts

Caption: Decision workflow for selecting a primary screening strategy.

Protocol 1: Cell-Based Cytotoxicity Assay (Phenotypic Approach)

This protocol describes a robust method to screen for compounds that induce cell death, a common starting point for anticancer drug discovery.[9][10] We will use a resazurin-based assay, which measures metabolic activity as an indicator of cell viability.

Principle of the Assay

Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescent signal in the presence of a test compound indicates a reduction in cell viability or a cytotoxic effect.

Materials and Reagents
  • Cell Line: MCF-7 (human breast adenocarcinoma) or another relevant cancer cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 10 mM stock solutions of furan derivatives in 100% dimethyl sulfoxide (DMSO).

  • Positive Control: Doxorubicin, 10 mM stock in DMSO.

  • Reagents: Resazurin sodium salt, Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

  • Labware: 96-well clear-bottom, black-walled microplates, sterile serological pipettes, and pipette tips.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Dilute the cell suspension in culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare a serial dilution plate of the furan derivatives in culture medium. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.

    • For a 10-point dose-response, you might prepare 2X final concentrations ranging from 200 µM to 1 nM.

    • Plate Layout:

      • Wells for Test Compounds: Add 100 µL of 2X compound dilutions.

      • Negative Control (Vehicle): Add 100 µL of medium with 1% DMSO (yields 0.5% final).

      • Positive Control (Max Kill): Add 100 µL of 2X Doxorubicin (e.g., final concentration of 50 µM).

    • After adding compounds, gently mix the plate and incubate for 48-72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis
  • Average the fluorescence intensity (RFU) for each control and test condition.

  • Calculate the Percent Viability using the following formula: % Viability = [(RFU_test - RFU_positive_control) / (RFU_negative_control - RFU_positive_control)] * 100

  • Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day5 Day 5 seed 1. Seed 5,000 cells/well in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 add_cpd 3. Add serially diluted furan derivatives incubate1->add_cpd incubate2 4. Incubate 48-72h (37°C, 5% CO2) add_cpd->incubate2 add_reagent 5. Add Resazurin Reagent incubate2->add_reagent incubate3 6. Incubate 2-4h (37°C, protected from light) add_reagent->incubate3 read 7. Read Fluorescence (Ex: 560nm, Em: 590nm) incubate3->read data_analysis data_analysis read->data_analysis 8. Calculate % Viability and IC50 values

Caption: Experimental workflow for the cell-based cytotoxicity assay.

Protocol 2: Biochemical Enzyme Inhibition Assay (Target-Based Approach)

This protocol provides a template for screening furan derivatives against a purified enzyme, such as a kinase or protease. High-throughput screening for enzyme inhibitors is a cornerstone of modern drug discovery.[11][12] The assay measures the residual activity of the enzyme after incubation with the test compounds.

Principle of the Assay

An enzyme catalyzes the conversion of a non-detectable substrate into a fluorescent or luminescent product. Inhibitors will block this conversion, resulting in a reduced signal. The signal intensity is therefore inversely proportional to the inhibitor's potency.

Materials and Reagents
  • Enzyme: Purified recombinant enzyme of interest (e.g., a specific kinase).

  • Substrate: A specific substrate that generates a detectable signal upon modification by the enzyme (e.g., a fluorogenic peptide).

  • Cofactor: As required by the enzyme (e.g., ATP for kinases).

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., Tris-HCl, MgCl₂, DTT).

  • Test Compounds: 10 mM stock solutions in 100% DMSO.

  • Positive Control: A known inhibitor for the target enzyme (e.g., Staurosporine for many kinases).

  • Labware: 384-well low-volume, black microplates.

Step-by-Step Protocol
  • Compound Dispensing:

    • Using an acoustic dispenser or multichannel pipette, add a small volume (e.g., 50 nL) of test compounds, positive controls, and DMSO (negative control) to the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a 2X solution of the enzyme in assay buffer.

    • Add 5 µL of the 2X enzyme solution to each well.

    • Gently mix and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a 2X solution of the substrate and any required cofactors (e.g., ATP) in assay buffer.

    • Add 5 µL of the 2X substrate/cofactor solution to each well to start the reaction. The final reaction volume is 10 µL.

    • Mix the plate thoroughly.

  • Assay Readout:

    • Incubate the plate at room temperature for 60 minutes (or an optimized time).

    • Measure the fluorescence or luminescence signal on a compatible plate reader.

Data Analysis
  • Average the signal for each control and test condition.

  • Calculate the Percent Inhibition using the following formula: % Inhibition = [1 - (Signal_test - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] * 100

  • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

Assay Validation and Quality Control for HTS

Before committing to a large-scale screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from inactive compounds.[13][14] This is achieved by assessing key statistical parameters.[15][16]

Key Performance Metrics

The quality of an HTS assay is determined by its ability to provide a clear difference between positive and negative controls while minimizing variability.[17] The most critical metric for this is the Z'-factor.[18][19][20]

MetricFormulaIdeal ValueInterpretationReference
Z'-Factor 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|≥ 0.5A value between 0.5 and 1.0 indicates an excellent assay with a large separation between controls and low variability, making it suitable for HTS. Values between 0 and 0.5 are marginal.[18][21][18][20][21]
Signal-to-Background (S/B) μ_p / μ_n> 10Measures the dynamic range of the assay. While useful, it does not account for data variability.[22][22][23]
Signal-to-Noise (S/N) |μ_p - μ_n| / √(σ_p² + σ_n²)> 5Measures the separation of control means relative to their combined variability.[17][24]

Where µₚ and µₙ are the means of the positive and negative controls, and σₚ and σₙ are their respective standard deviations.

Protocol for Z'-Factor Validation
  • Plate Setup: Prepare a 96- or 384-well plate. Dedicate half of the wells to the positive control and the other half to the negative (vehicle) control.

  • Run Assay: Execute the chosen assay protocol (Protocol 1 or 2) exactly as you would for the screen.

  • Data Collection: Measure the signal from all wells.

  • Calculation:

    • Calculate the mean (µ) and standard deviation (σ) for both the positive and negative control populations.

    • Use the formula in the table above to calculate the Z'-factor.

  • Decision: If the Z'-factor is ≥ 0.5, the assay is validated and can proceed to HTS. If not, the assay must be further optimized (e.g., by adjusting reagent concentrations, incubation times, or cell densities) and re-validated.

dev Assay Development (Protocol 1 or 2) opt Assay Optimization (Reagent concentration, incubation time, etc.) dev->opt val Run Validation Plate (1/2 Positive Controls, 1/2 Negative Controls) opt->val z_decision Is Z'-Factor ≥ 0.5? val->z_decision z_decision->opt No, Re-optimize hts Proceed to HTS Campaign z_decision->hts Yes

Caption: The iterative cycle of assay optimization and validation.

Conclusion

The development of a high-quality screening assay is a foundational step in the drug discovery process. For a novel chemical series like the 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid derivatives, a strategic approach is paramount. By first choosing between a target-based or phenotypic screen, then meticulously developing and optimizing the protocol, and finally validating its performance with rigorous statistical metrics like the Z'-factor, researchers can ensure that the subsequent high-throughput screen will yield reliable and actionable results. This structured methodology maximizes the potential for discovering potent and valuable lead compounds for further therapeutic development.

References

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Application

Application Note: A Comprehensive Protocol for the Solubility Profiling of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Abstract Solubility is a critical determinant of a drug candidate's oral bioavailability and overall developability. This document provides a detailed, authoritative guide for researchers to comprehensively determine the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Solubility is a critical determinant of a drug candidate's oral bioavailability and overall developability. This document provides a detailed, authoritative guide for researchers to comprehensively determine the aqueous and organic solubility profile of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. The protocols herein describe the gold-standard equilibrium shake-flask method, a framework for pH-dependent solubility assessment, and the development of a robust High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is designed to establish a self-validating system for generating reliable and reproducible solubility data essential for drug discovery and formulation development.

Introduction and Scientific Principles

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a complex organic molecule featuring several key functional groups that govern its physicochemical behavior: a carboxylic acid, an aromatic nitro group, a chlorinated phenyl ring, and a furan moiety. The carboxylic acid group (a weak acid) signifies that its aqueous solubility will be highly dependent on pH. At pH values below its acid dissociation constant (pKa), the un-ionized form will dominate, likely exhibiting lower solubility. Conversely, at pH values above the pKa, the ionized carboxylate form will be more prevalent, leading to increased aqueous solubility. This relationship is fundamentally described by the Henderson-Hasselbalch equation.[1][2][3]

Determining the thermodynamic or equilibrium solubility—the saturation concentration of a compound in a solvent at equilibrium—is paramount.[4] The shake-flask method is the internationally recognized gold-standard for this measurement, as detailed in OECD Test Guideline 105.[5][6][7] This method ensures that the solution has reached a true equilibrium with the solid drug material, providing the most accurate and relevant solubility value.

Furthermore, assessing solubility in biorelevant media, such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF), can offer critical insights into how the compound might behave in vivo.[8][9][10] These media mimic the composition of human intestinal fluids and are particularly important for poorly soluble compounds.[11][12]

A crucial and often overlooked aspect of solubility determination is the characterization of the solid form. Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit significantly different solubilities.[13] Therefore, it is best practice to analyze the solid material before and after the equilibration experiment using a technique like X-ray Powder Diffraction (XRPD) to ensure no phase transformation has occurred.[14][15][16][17]

Materials and Equipment

  • Compound: 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, solid, purity >98%

  • Solvents:

    • Deionized Water (Type I)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • pH Buffers (e.g., citrate, phosphate, borate) covering a range from pH 2 to pH 10

    • Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate

    • Biorelevant Media: FaSSIF & FeSSIF powders/reagents[8][9]

  • Equipment:

    • Analytical Balance (4-5 decimal places)

    • Shaking incubator or orbital shaker with temperature control

    • Centrifuge capable of >10,000 x g

    • Calibrated pH meter

    • Vortex mixer

    • HPLC system with UV detector[18][19]

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

    • Glass vials with screw caps

    • Volumetric flasks and pipettes

Experimental Protocols

This section is divided into three core parts: the development of a reliable analytical method, the determination of equilibrium solubility in various media, and the characterization of the solid state.

Part 3.1: Protocol for Analytical Method Development (HPLC-UV)

A validated analytical method is required to accurately quantify the concentration of the dissolved compound.[20] Given the compound's structure (aromatic rings, nitro group), HPLC with UV detection is a suitable choice.[21]

Objective: To develop a specific, linear, and accurate HPLC method for quantifying 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Step-by-Step Protocol:

  • Wavelength Selection: Prepare a dilute solution (~10 µg/mL) of the compound in a 50:50 mixture of acetonitrile and water. Scan the solution using a UV-Vis spectrophotometer from 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • Initial Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Start with an isocratic mixture of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile). A starting ratio of 50:50 (A:B) is reasonable.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Set the UV detector to the predetermined λmax.

  • Method Optimization: Inject a standard solution and observe the resulting peak. Adjust the mobile phase composition to achieve a sharp, symmetrical peak with a retention time between 3 and 10 minutes. If the peak elutes too quickly, increase the proportion of Mobile Phase A. If it elutes too late, increase Mobile Phase B.

  • Calibration Curve Generation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions from the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

    • Inject each standard in triplicate and record the peak area.

    • Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be >0.995 for a linear relationship. This procedure should adhere to the principles of analytical method validation outlined in ICH Q2(R1).[22][23][24][25]

Part 3.2: Protocol for Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the OECD Test Guideline 105 and is the definitive method for determining thermodynamic solubility.[5][26][27]

Objective: To determine the saturation concentration of the compound in selected solvents at a controlled temperature.

Workflow Diagram:

G cluster_prep Preparation cluster_equil Equilibration cluster_process Sample Processing cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add solvent (e.g., pH 7.4 buffer) A->B C 3. Seal vial tightly B->C D 4. Shake at constant temp (e.g., 25°C for 48h) C->D E 5. Check for remaining solid (visual inspection) D->E F 6. Centrifuge to pellet solid E->F G 7. Filter supernatant (0.22 µm filter) F->G H 8. Dilute sample into mobile phase G->H I 9. Inject onto HPLC H->I J 10. Quantify using calibration curve I->J caption Fig 1: Shake-Flask Solubility Workflow

Fig 1: Shake-Flask Solubility Workflow

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid to a glass vial. An amount that is visually in excess (e.g., 2-5 mg per mL of solvent) is sufficient.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., 1.5 mL of pH 7.4 buffer) to the vial. Prepare each solvent condition in triplicate.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. Note: Pre-validation of the filter is recommended to check for drug binding.

  • Dilution & Analysis: Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. Analyze the diluted sample using the validated HPLC method.

  • Solid-State Analysis (QC): After removing the supernatant, the remaining solid from one of the vials should be dried and analyzed by XRPD to confirm that the solid form has not changed during the experiment.[13][14]

Part 3.3: Protocol for pH-Dependent Solubility Profile

Objective: To map the compound's solubility across a physiologically relevant pH range.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to 10). Ensure the buffer capacity is sufficient to maintain the pH after the addition of the acidic compound.

  • Execution: Perform the shake-flask solubility protocol (Part 3.2) in each of the prepared buffers.

  • pH Measurement: After the equilibration period and before centrifugation, measure and record the final pH of each slurry to confirm it has remained constant.

  • Data Analysis: Quantify the solubility at each pH point. Plot the solubility (on a logarithmic scale) against the final measured pH. The resulting curve is the pH-solubility profile.

Data Presentation and Analysis

All quantitative solubility data should be summarized in a clear, tabular format. The mean solubility and standard deviation should be calculated for each condition.

Table 1: Example Data Table for Solubility of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid at 25°C

Solvent/MediumFinal pHReplicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)Mean Solubility (µg/mL)Std. Dev.
Water (pH 2.0 Buffer)2.01DataDataDataResultResult
Water (pH 4.5 Buffer)4.52DataDataDataResultResult
Water (pH 6.8 Buffer)6.81DataDataDataResultResult
PBS (pH 7.4)7.40DataDataDataResultResult
FaSSIF6.50DataDataDataResultResult
FeSSIF5.00DataDataDataResultResult
MethanolN/ADataDataDataResultResult
AcetonitrileN/ADataDataDataResultResult

Conclusion

This application note provides a robust and scientifically rigorous framework for determining the solubility of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. By combining the gold-standard shake-flask method with a validated HPLC quantification assay and essential quality controls like solid-state analysis, researchers can generate high-quality, reliable data. This information is fundamental for guiding lead optimization, predicting in vivo behavior, and developing effective drug formulations.

References

  • Biorelevant. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

  • SSCI. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • American Pharmaceutical Review. (2018, February 2). The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. Retrieved from [Link]

  • Dressman, J. B., et al. (n.d.). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS PharmSciTech. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SciSpace. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • Bruker. (2025, January 7). X-Ray Powder Diffraction: Pharmaceutical Solid-State Characterization. YouTube. Retrieved from [Link]

  • U.S. Pharmacopeia. (2022, May 1). <941> CHARACTERIZATION OF CRYSTALLINE AND PARTIALLY CRYSTALLINE SOLIDS BY X-RAY POWDER DIFFRACTION (XRPD). Retrieved from [Link]

  • Phytosafe. (n.d.). OECD 105. Retrieved from [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). High Performance Liquid Chromatography. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • PubMed. (n.d.). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Retrieved from [Link]

  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]

  • Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2023, September 23). High Performance Liquid Chromatography: An Overview. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays with 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Introduction: Characterizing a Novel Furan-Derivative for Anticancer Activity The furan-2-carboxylic acid scaffold is a recurring motif in compounds with a wide range of biological activities, including antimicrobial and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Furan-Derivative for Anticancer Activity

The furan-2-carboxylic acid scaffold is a recurring motif in compounds with a wide range of biological activities, including antimicrobial and anticancer properties[1][2]. This document provides a detailed guide for researchers to investigate the cellular effects of a novel compound, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. Due to the prevalence of furan derivatives in drug discovery, a systematic approach to characterizing its potential as a therapeutic agent is crucial.

This guide will focus on a hypothetical, yet plausible, mechanism of action: the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, playing a critical role in cell proliferation, survival, and differentiation[3][4][5]. Therefore, STAT3 has emerged as a promising target for the development of anticancer drugs[5][6].

These protocols will guide the user through a tiered approach, beginning with general cytotoxicity screening and moving towards more specific assays to elucidate the compound's effect on the STAT3 pathway. The experimental choices are explained to provide a clear understanding of the underlying scientific principles, ensuring a robust and self-validating investigation.

I. Preliminary Compound Handling and Preparation

Proper handling and preparation of the test compound are paramount for reproducible results.

1.1. Compound Stock Solution Preparation:

  • Objective: To prepare a high-concentration, stable stock solution for serial dilutions.

  • Protocol:

    • Aseptically weigh out a precise amount of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid powder.

    • Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Expert Insight: DMSO is a common solvent for cell-based assays due to its ability to dissolve a wide range of organic compounds and its miscibility with cell culture media. However, it is important to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

II. Tier 1: General Cytotoxicity and Cell Viability Assays

The initial step is to determine the compound's effect on cancer cell viability and to establish a dose-response relationship.

2.1. Cell Viability Assay (MTT or WST-8 based):

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells[7]. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or WST-8) to a colored formazan product.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., a panel of breast, lung, and colon cancer cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of the 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid stock solution in complete cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 24, 48, and 72 hours in a humidified incubator at 37°C with 5% CO₂.

    • Assay Development: Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.

    • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical IC50 Values of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Cell LineIncubation Time (h)IC50 (µM)
MDA-MB-231 (Breast)4815.2
A549 (Lung)4825.8
HCT116 (Colon)4818.5

III. Tier 2: Mechanistic Assays - Investigating STAT3 Pathway Inhibition

Based on the cytotoxicity data, subsequent experiments will investigate the hypothesis that the compound targets the STAT3 signaling pathway.

3.1. STAT3-Dependent Luciferase Reporter Assay:

  • Principle: This assay quantitatively measures the transcriptional activity of STAT3.[8][9][10] Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a STAT3-responsive promoter element. Inhibition of the STAT3 pathway will result in a decrease in luciferase expression and, consequently, a reduced luminescent signal.

  • Protocol:

    • Transfection: Co-transfect a suitable cell line (e.g., HEK293T or a cancer cell line with high STAT3 activity) with a STAT3-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid for a predetermined duration.

    • STAT3 Activation: Stimulate the cells with a known STAT3 activator, such as Interleukin-6 (IL-6), to induce STAT3-dependent transcription.

    • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells.

dot

STAT3_Luciferase_Assay cluster_workflow Luciferase Reporter Assay Workflow start Transfect cells with STAT3-luciferase reporter treat Treat with 5-(2-Chloro-4-nitrophenyl) furan-2-carboxylic acid start->treat stimulate Stimulate with IL-6 treat->stimulate lyse Lyse cells stimulate->lyse measure Measure Luciferase Activity lyse->measure

Caption: Workflow for the STAT3-dependent luciferase reporter assay.

3.2. Western Blot Analysis of STAT3 Phosphorylation:

  • Principle: STAT3 is activated through phosphorylation at the Tyr705 residue, which is a critical step for its dimerization and nuclear translocation.[4][5] Western blotting allows for the direct visualization and quantification of phosphorylated STAT3 (p-STAT3) levels relative to total STAT3.

  • Protocol:

    • Cell Treatment and Lysis: Treat cancer cells with the compound for a specified time, followed by stimulation with IL-6. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal to determine the effect of the compound on STAT3 phosphorylation.

dot

STAT3_Signaling_Pathway cluster_pathway Hypothesized Inhibition of STAT3 Signaling IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R binds JAK JAK IL6R->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene activates Compound 5-(2-Chloro-4-nitrophenyl) furan-2-carboxylic acid Compound->STAT3 inhibits phosphorylation?

Caption: Hypothesized mechanism of STAT3 pathway inhibition.

IV. Tier 3: Advanced Cellular Function Assays

To further understand the biological consequences of STAT3 inhibition by the compound, functional assays are employed.

4.1. Cell Cycle Analysis:

  • Principle: Aberrant cell proliferation is a hallmark of cancer. Many anticancer agents induce cell cycle arrest.[11] Flow cytometry with a DNA-staining dye (e.g., propidium iodide) can be used to analyze the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Treatment: Treat cells with the IC50 concentration of the compound for 24 or 48 hours.

    • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

    • Staining: Stain the cells with a solution containing propidium iodide and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

4.2. Apoptosis Assay (Caspase-3/7 Activity):

  • Principle: Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents kill cancer cells. Caspases-3 and -7 are key executioner caspases in the apoptotic cascade.[7]

  • Protocol:

    • Treatment: Treat cells with the compound at various concentrations for a specified time.

    • Assay: Use a commercially available luminescent or fluorescent assay kit to measure the activity of caspase-3 and -7.

  • Data Analysis: Measure the luminescence or fluorescence signal, which is proportional to the amount of active caspase-3/7.

V. Trustworthiness and Self-Validation

To ensure the reliability of the findings, the following controls and validation steps are essential:

  • Positive and Negative Controls: Always include appropriate positive (a known STAT3 inhibitor) and negative (vehicle) controls in every experiment.

  • Dose-Response and Time-Course Studies: Characterize the effects of the compound over a range of concentrations and time points to understand the dynamics of its action.

  • Cell Line Panel: Test the compound on a panel of cancer cell lines with varying levels of STAT3 activation to assess its spectrum of activity.

VI. Conclusion

This application note provides a comprehensive and structured approach to the initial characterization of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid as a potential anticancer agent, with a focus on the STAT3 signaling pathway. By following these detailed protocols and incorporating the principles of scientific integrity, researchers can generate robust and reliable data to advance the understanding of this novel compound's therapeutic potential.

References

  • Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action. PubMed.
  • What are STAT3 inhibitors and how do they work?. Biotechnology News.
  • Allosteric inhibitors of the STAT3 signaling p
  • Stat3 Inhibitors. Santa Cruz Biotechnology.
  • Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments.
  • Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (ST
  • Identification of a New Series of STAT3 Inhibitors by Virtual Screening. PMC - NIH.
  • Cellular system for screening of compounds inhibiting STAT3...
  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evalu
  • Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre
  • 5-[(2-Chloro-4-nitrophenoxy)methyl]furan-2-carboxylic acid. PubChem.
  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
  • (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics.
  • A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues. Benchchem.
  • furan-2-carboxylic acid [2-(3-chloro-4-methyl-phenyl)-2H-benzotriazol-5-yl]-amide. Santa Cruz Biotechnology.
  • Cell-based Assays. MuriGenics.
  • Cell-Based Assays. Sigma-Aldrich.

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Application

analytical methods for quantification of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid in biological samples

Application Note: AN-2026-01 Topic: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid in Human Plasma For Researchers, Scientists, and Drug Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-01

Topic: A Validated UPLC-MS/MS Method for the High-Sensitivity Quantification of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust and highly sensitive bioanalytical method for the quantification of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid in human plasma. The protocol employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The methodology is designed to meet the stringent requirements for bioanalytical method validation as outlined by the FDA and the International Council for Harmonisation (ICH) M10 guideline, ensuring data integrity for pharmacokinetic, toxicokinetic, and other clinical studies.[1][2]

Introduction and Scientific Rationale

5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a novel compound with potential therapeutic applications. Accurate quantification of this analyte in biological matrices like plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The compound's structure, featuring a carboxylic acid group, makes it an acidic drug, while the nitrophenyl and furan moieties present specific analytical challenges.[3][4]

Biological samples are inherently complex, containing proteins, lipids, and other endogenous components that can interfere with analysis, causing a phenomenon known as the matrix effect.[5][6] Therefore, a selective sample preparation technique is paramount. This protocol utilizes a mixed-mode Solid-Phase Extraction (SPE) strategy, which offers superior cleanup compared to simpler methods like protein precipitation (PPT) or liquid-liquid extraction (LLE), thereby enhancing method robustness and sensitivity.[3][4]

For detection, UPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis.[7][8] Its exceptional selectivity and sensitivity allow for the precise measurement of low-concentration analytes in complex mixtures. This method has been developed to provide a wide linear dynamic range, excellent accuracy, and precision, making it suitable for regulated drug development programs.[9][10]

Experimental Workflow and Causality

The entire analytical process is designed for efficiency, reproducibility, and minimal matrix interference. The workflow is visualized below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing plasma Plasma Sample (100 µL) + Internal Standard pretreat Pre-treatment (Acidification) plasma->pretreat spe_load SPE Loading pretreat->spe_load spe_wash SPE Wash (Remove Interferences) spe_load->spe_wash spe_elute SPE Elution (Isolate Analyte) spe_wash->spe_elute drydown Evaporation spe_elute->drydown reconstitute Reconstitution drydown->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms data Data Acquisition & Integration msms->data quant Quantification (Calibration Curve) data->quant

Caption: Bioanalytical workflow from sample receipt to final quantification.

Materials, Reagents, and Instrumentation

Reagents and Chemicals
  • 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid reference standard (>99% purity)

  • 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid-¹³C₆ stable isotope-labeled internal standard (SIL-IS)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Ammonium Hydroxide (ACS Grade)

  • Formic Acid (LC-MS Grade)

  • Control Human Plasma (K₂EDTA)

Instrumentation and Consumables
  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • SPE Manifold: 96-well positive pressure manifold

  • SPE Plates: Mixed-Mode Anion Exchange Polymer-based SPE Plates (e.g., Waters Oasis MAX, 30 mg)

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Nitrogen Evaporator

Detailed Protocols

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and SIL-IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality controls (QCs).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS stock solution in 50:50 (v/v) acetonitrile:water.

  • Calibration Standards and QCs: Spike the appropriate working solutions into control human plasma to achieve the desired concentrations. A typical concentration range is 0.1 to 100 ng/mL. Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High.

Plasma Sample Preparation Protocol (Solid-Phase Extraction)

The choice of a mixed-mode anion exchange SPE sorbent is deliberate. The sorbent's chemistry allows for a dual retention mechanism: ion exchange for the deprotonated carboxylic acid and reversed-phase for the aromatic core. This provides exceptional selectivity against endogenous interferences.[3][4]

  • Pre-treatment: To 100 µL of plasma sample, CS, or QC in a 96-well plate, add 25 µL of the IS working solution (100 ng/mL). Vortex briefly. Add 200 µL of 2% formic acid in water to acidify the sample, ensuring the carboxylic acid is protonated for efficient binding to the reversed-phase component of the sorbent.

  • SPE Plate Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the entire pre-treated sample onto the conditioned SPE plate. Apply positive pressure to slowly draw the sample through the sorbent bed.

  • Washing:

    • Wash 1: Add 1 mL of 5% ammonium hydroxide in water. This basic wash removes acidic and neutral interferences while retaining the analyte by reversed-phase interaction.

    • Wash 2: Add 1 mL of 20% methanol in water. This organic wash removes less polar interferences.

  • Elution: Elute the analyte and IS with 2 x 400 µL of 5% formic acid in acetonitrile. The acidic and high organic content of the elution solvent disrupts both ionic and reversed-phase interactions, ensuring complete recovery.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase conditions (95% Mobile Phase A: 5% Mobile Phase B).

UPLC-MS/MS Analytical Conditions

The use of a slightly basic mobile phase ensures the analyte remains deprotonated, which is optimal for negative ion mode ESI, leading to maximum sensitivity.[11][12]

Parameter Condition
UPLC System ACQUITY UPLC I-Class
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm
Column Temperature 45°C
Mobile Phase A 0.1% Ammonium Hydroxide in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
Parameter Condition
Mass Spectrometer Triple Quadrupole System
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.5 kV
Source Temperature 550°C
MRM Transitions Analyte: m/z 280.6 → 236.6 (Quantifier), m/z 280.6 → 192.6 (Qualifier)SIL-IS: m/z 286.6 → 242.6
Collision Energy Optimized for each transition

Rationale for MRM Transitions: The precursor ion ([M-H]⁻) for the analyte is m/z 280.6. The primary quantifier fragment (m/z 236.6) corresponds to the characteristic loss of carbon dioxide (CO₂) from the carboxylate group, a highly specific fragmentation pathway for carboxylic acids.[13]

Bioanalytical Method Validation (BMV)

The method must be fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline to ensure its reliability for analyzing study samples.[1][14][15]

G cluster_params BMV Bioanalytical Method Validation (ICH M10) Core Parameters Selectivity Selectivity & Specificity No interference at analyte RT BMV:f0->Selectivity Accuracy Accuracy ±15% of nominal value ±20% of nominal value BMV:f0->Accuracy Precision Precision ≤15% RSD ≤20% RSD BMV:f0->Precision Linearity Linearity & Range Correlation coefficient (r²) ≥ 0.99 BMV:f0->Linearity Sensitivity Sensitivity LLOQ is the lowest point on the curve meeting Accuracy/Precision criteria BMV:f0->Sensitivity Stability Stability Bench-top, Freeze-thaw, Long-term, Stock solution BMV:f0->Stability Recovery Recovery & Matrix Effect Consistent, precise, and reproducible BMV:f0->Recovery

Caption: Key parameters for bioanalytical method validation per ICH M10.

Validation Acceptance Criteria Summary

The following table summarizes the typical acceptance criteria required for a full validation.[2][9]

Validation Parameter Acceptance Criteria
Selectivity No significant interfering peaks from at least six unique sources of blank matrix at the retention times of the analyte and IS.
Linearity Calibration curve with a weighting factor (e.g., 1/x²) must have a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision (Intra/Inter-day) For QC samples (Low, Mid, High): Within ±15% of the nominal value and a precision (RSD) of ≤15%.
Lower Limit of Quantitation (LLOQ) Within ±20% of the nominal value and a precision (RSD) of ≤20%. Signal-to-noise ratio should be >5.
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across different lots of matrix.
Extraction Recovery Should be consistent and reproducible across QC levels.
Stability (Freeze-Thaw, Bench-Top, etc.) Mean concentration at each QC level must be within ±15% of the nominal concentration.

Conclusion

The described UPLC-MS/MS method provides the necessary selectivity, sensitivity, and robustness for the quantitative analysis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid in human plasma. The detailed sample preparation protocol effectively minimizes matrix effects, and the analytical conditions are optimized for high-throughput analysis. Adherence to the validation framework presented herein will ensure the generation of high-quality, reliable data suitable for regulatory submission in support of drug development programs.

References

  • Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • ResolveMass Laboratories Inc. (2025).
  • U.S. Department of Health & Human Services. (2025). Bioanalytical Method Validation for Biomarkers | Guidance Portal. FDA Guidance Portal.
  • European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. EMA Website.
  • Center for Biosimilars. (2018).
  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. EMA Website.
  • International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH Website.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. EMA Website.
  • Alturas Analytics, Inc. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. Alturas Analytics Website.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA Website.
  • Mu, L., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods.
  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. Bioanalysis Zone Website.
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  • Patel, D.S., et al. (2013). Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry. Acta Pharmaceutica.
  • ResearchGate. (2025). Quantitation of nitrofurantoin in human plasma by liquid chromatography tandem mass spectrometry | Request PDF.
  • Hartiga, L., & von Czapiewskib, K. (2005). Detecting nitrofuran metabolites in animal products using LC/MS/MS. Spectroscopy Europe.
  • BenchChem. (2025).
  • Shimadzu. (2013). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. Shimadzu Website.
  • Inoue, K., & Iwasaki, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.

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Method

High-Throughput Screening of Furan-Based Compounds: A Guide to Navigating Chemical Reactivity and Assay Interference for Successful Drug Discovery

Introduction: The Furan Scaffold - A Double-Edged Sword in Drug Discovery The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its presence in n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Furan Scaffold - A Double-Edged Sword in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products and synthetic molecules confers a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This versatility has made furan-based compound libraries a focal point in high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents.[3] However, the very chemical characteristics that make the furan moiety attractive also present significant challenges in the HTS environment.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-throughput screening protocols tailored for furan-based compounds. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, emphasizing the importance of self-validating systems to ensure data integrity. We will explore the nuances of furan chemistry that can lead to assay artifacts and provide detailed protocols and countermeasures to navigate these complexities, ultimately enabling the successful identification of robust and reliable hits.

The Chemistry of Concern: Understanding Furan's Inherent Reactivity

A critical aspect to consider when screening furan-containing compounds is their potential for metabolic activation into reactive metabolites.[4] The furan ring can be oxidized by cytochrome P450 enzymes, particularly CYP2E1, to form a highly reactive α,β-unsaturated dialdehyde intermediate.[5][6] This electrophilic species can readily form covalent adducts with cellular nucleophiles such as proteins and DNA, leading to cytotoxicity and potentially confounding assay results.[5] This inherent reactivity necessitates careful assay design and the implementation of appropriate counter-screens to distinguish true biological activity from non-specific, reactivity-based effects.

High-Throughput Screening Protocols for Furan-Based Compounds

The selection of an appropriate HTS assay is contingent upon the biological question being addressed. Both biochemical and cell-based assays can be effectively employed for screening furan libraries, provided that potential liabilities are taken into account.[7]

Cell-Based Assays: Probing Cellular Phenotypes

Cell-based assays are invaluable for assessing the effects of furan compounds in a more physiologically relevant context.[8] They allow for the simultaneous evaluation of compound efficacy, permeability, and cytotoxicity.

A fundamental initial step in any screening campaign is to assess the cytotoxic potential of the compound library. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[4][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well.[9] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Addition: Prepare serial dilutions of the furan-based compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.[4]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) can then be determined from the dose-response curves.

Data Presentation: Cytotoxicity of Furan-Based Derivatives

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
Furan Derivative 4MCF-7484.06[9]
Furan Derivative 7MCF-7482.96[9]
Furan-Based Compound XVarious24-72Varies[10]
Phenolic Derivative YVarious24-72Varies[10]

Note: IC50 values are highly dependent on the specific cell line, compound structure, and experimental conditions.

Biochemical Assays: Interrogating Molecular Targets

Biochemical assays are essential for studying the direct interaction of furan compounds with purified molecular targets, such as enzymes or receptors.[11]

Many furan-containing compounds have been investigated as kinase inhibitors.[12][13] Fluorescence-based assays are a common format for HTS of kinase activity.

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. The detection system often involves an antibody that specifically recognizes the phosphorylated substrate, coupled to a fluorescent reporter.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, ATP, and furan-based compounds in a suitable assay buffer.

  • Compound Dispensing: Dispense the furan compounds into a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate to allow for compound binding. Initiate the phosphorylation reaction by adding ATP. Incubate for a specific time at room temperature or 30°C.

  • Detection: Stop the kinase reaction and add the detection reagents (e.g., a fluorescently labeled anti-phospho-substrate antibody). Incubate to allow for binding.

  • Fluorescence Measurement: Measure the fluorescence signal using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition relative to a control reaction with no inhibitor. Determine the IC50 values for active compounds.

Navigating the Maze of Assay Interference with Furan Compounds

A significant hurdle in HTS is the potential for compounds to interfere with the assay technology, leading to false-positive or false-negative results.[14] Furan-containing molecules, due to their chemical nature, can be particularly prone to certain types of interference.

Fluorescence Interference

Furan derivatives can exhibit intrinsic fluorescence or act as quenchers of fluorescence, which is a major concern for fluorescence-based assays.[15][16]

  • Autofluorescence: Compounds that fluoresce at the same wavelength as the assay's reporter molecule can lead to a false-positive signal.[17]

  • Quenching: Compounds can absorb the excitation or emission light of the fluorophore, leading to a decrease in the signal and a false-negative result.[15]

Mitigation Strategies:

  • Pre-read Plates: Before initiating the assay, read the fluorescence of the compound plates at the assay's excitation and emission wavelengths to identify autofluorescent compounds.

  • Use of Red-Shifted Fluorophores: Assays employing fluorophores that excite and emit at longer wavelengths (far-red) are generally less susceptible to interference from the majority of small molecules.[16]

  • Counter-Screens: Employ a counter-screen without the biological target to identify compounds that directly interfere with the detection system.[14]

Thiol Reactivity

The electrophilic nature of furan metabolites can lead to covalent modification of cysteine residues in proteins, which can be a source of false positives, particularly in assays involving enzymes with active site cysteines.

Mitigation Strategies:

  • Inclusion of Dithiothreitol (DTT): Adding a reducing agent like DTT to the assay buffer can help to mitigate non-specific thiol reactivity.

  • Confirmation with Unrelated Thiol-Containing Proteins: Test active compounds against an unrelated protein known to be sensitive to thiol-reactive compounds.

Workflow for a Robust HTS Campaign of Furan-Based Compounds

A well-designed HTS workflow is crucial for the successful identification of valid hits. The following diagram illustrates a logical progression of experiments.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization Primary_HTS Primary HTS (e.g., Cell-based or Biochemical Assay) Dose_Response Dose-Response Confirmation Primary_HTS->Dose_Response Initial Hits Cytotoxicity Cytotoxicity Profiling (e.g., MTT, LDH assays) Dose_Response->Cytotoxicity Confirmed Hits Assay_Interference Assay Interference Counter-Screens (e.g., Fluorescence, Thiol Reactivity) Cytotoxicity->Assay_Interference Orthogonal_Assay Orthogonal Assay (Different Technology/Endpoint) Assay_Interference->Orthogonal_Assay Validated Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis of Analogs Orthogonal_Assay->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies SAR_Analysis->Mechanism_of_Action

Caption: A robust HTS workflow for furan-based compounds.

Conclusion: A Pathway to Validated Hits

High-throughput screening of furan-based compound libraries offers a promising avenue for the discovery of novel therapeutics. However, a deep understanding of the unique chemical properties of the furan scaffold is paramount to avoid the pitfalls of assay interference and chemical reactivity. By employing carefully designed experimental protocols, incorporating appropriate counter-screens, and following a logical hit validation cascade, researchers can confidently identify and advance furan-containing molecules with true biological activity. This guide provides a framework for navigating the complexities of screening this important class of compounds, ultimately contributing to the successful development of the next generation of medicines.

References

  • Nivrutti, P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Costantini, F. M., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. International Journal of Molecular Sciences, 24(23), 16999. [Link]

  • Descartes Datamyne. (n.d.). HTS Code 2932.19.1000 Aromatic Compounds Containing An Unfused Furan Ring (whether Or Not Hydrogenated) In The Structure. Retrieved from [Link]

  • Descartes Datamyne. (n.d.). HTS Code 2932.19.0002 Compounds Containing An Unfused Furan Ring (whether Or Not Hydrogenated) In The Structure Others. Retrieved from [Link]

  • Unknown. (n.d.). Preparation and Properties of Furan. [Link]

  • Sakamuru, S., et al. (2016). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Scientific Reports, 6, 33312. [Link]

  • Kett, N. T., et al. (2015). Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. Journal of Biomolecular Screening, 20(1), 108-118. [Link]

  • National Center for Biotechnology Information. (n.d.). Furan. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Fast-Forwarding Hit to Lead: Aurora and Epidermal Growth Factor Receptor Kinase Inhibitor Lead Identification. [Link]

  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2606. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • A brief review of high throughput screening in drug discovery process. (2021). GSC Biological and Pharmaceutical Sciences, 16(3), 108-114. [Link]

  • Peterson, L. A. (2012). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Toxicological Sciences, 129(1), 149-163. [Link]

  • ResearchGate. (n.d.). Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS.... [Link]

  • Huang, R. (2016). A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Methods in Molecular Biology, 1473, 111-122. [Link]

  • MacRaild, C. A., et al. (2020). A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum through Potential Inhibition of the Parasite's PI4KIIIB Enzyme. ACS Infectious Diseases, 6(11), 3025-3036. [Link]

  • ResearchGate. (n.d.). 7. Physical and chemical properties of furan. [Link]

  • Singh, R., et al. (2021). Identification of diphenyl furan derivatives via high throughput and computational studies as ArgA inhibitors of Mycobacterium tuberculosis. International Journal of Biological Macromolecules, 193(Pt B), 1845-1858. [Link]

  • Ali, A., et al. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. Molecules, 28(5), 2110. [Link]

  • Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Semantic Scholar. [Link]

  • Holdgate, G., et al. (2023). A perspective on the changing landscape of HTS. Drug Discovery Today, 28(9), 103670. [Link]

  • Kumar, A., et al. (2023). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Preprints.org. [Link]

  • Coussens, N. P., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Sen, S., et al. (2010). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research, 2(2), 469-477. [Link]

  • Casey, W. M., et al. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Frontiers in Environmental Science, 4, 45. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • Sahu, R. K., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. International Journal of Pharmaceutical Sciences and Research, 15(12), 1000-1012. [Link]

  • Huang, Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(13), 1933. [Link]

  • ResearchGate. (n.d.). Interference with Fluorescence and Absorbance. [Link]

  • Turek-Herman, J., et al. (2018). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 1-10. [Link]

  • ResearchGate. (n.d.). Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. [Link]

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  • Kumar, S., et al. (2022). Protocol for High Throughput Screening of Antibody Phage Libraries. Bio-protocol, 12(12), e4446. [Link]

  • ResearchGate. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. [Link]

  • ResearchGate. (2016). High Throughput Screening: Methods and Protocols. [Link]

  • Sahu, R. K. (2023). REVIEW OF HETEROCYCLIC COMPOUNDS AND APPLICATION FOR SUSTAINABILITY. International Journal of Analytical and Applied Chemistry, 9(1), 1-10. [Link]

  • HTS Codes. (n.d.). HTS Codes of heading 2932 : Heterocyclic compounds with oxygen hetero-atom(s) only. [Link]

Sources

Application

The Strategic Utility of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid in Modern Organic Synthesis

Introduction: A Versatile Building Block for Complex Molecules In the landscape of contemporary organic synthesis, the strategic design of molecular intermediates is paramount to the efficient construction of complex tar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of contemporary organic synthesis, the strategic design of molecular intermediates is paramount to the efficient construction of complex target molecules. 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid emerges as a highly versatile, yet underexplored, intermediate. Its unique constellation of functional groups—a carboxylic acid, a furan core, and a substituted phenyl ring bearing both a nitro and a chloro group—offers a rich platform for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and potential applications of this powerful synthetic tool. We will delve into detailed protocols, the underlying chemical principles, and the strategic advantages this intermediate offers in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The furan scaffold, in particular, is a well-established pharmacophore present in numerous bioactive compounds, valued for its ability to engage in various biological interactions.[1][2]

Physicochemical Properties and Spectroscopic Data (Predicted)

While specific experimental data for 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid is not widely published, its properties can be reliably predicted based on its structural similarity to 5-(4-nitrophenyl)furan-2-carboxylic acid.[3]

PropertyPredicted Value
Molecular Formula C₁₁H₆ClNO₅
Molecular Weight 267.63 g/mol
Appearance Expected to be a yellow to off-white solid
Melting Point Likely >250 °C (with decomposition)
Solubility Poorly soluble in water, soluble in polar organic solvents like DMSO, DMF
¹H NMR (DMSO-d₆, ppm) δ ~13.5 (s, 1H, COOH), 8.0-8.5 (m, 3H, Ar-H), 7.4-7.6 (m, 2H, furan-H)
¹³C NMR (DMSO-d₆, ppm) δ ~160 (C=O), 150-155 (furan C-O), 140-150 (Ar-NO₂), 120-135 (Ar-C), 110-120 (furan-C)

Proposed Synthesis: A Reliable Route via Suzuki-Miyaura Coupling

The synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid can be efficiently achieved through a two-step sequence involving a palladium-catalyzed Suzuki-Miyaura coupling followed by ester hydrolysis. This method is adapted from the established synthesis of the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid and is known for its high yields and functional group tolerance.[3][4][5]

Workflow for the Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Ester Hydrolysis A Methyl 5-bromofuran-2-carboxylate C Pd(PPh₃)₂Cl₂ 2M Na₂CO₃, 1,4-dioxane A->C B (2-Chloro-4-nitrophenyl)boronic acid B->C D Methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate C->D 90 °C, Overnight E Methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate F NaOH, H₂O/MeOH E->F G 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid F->G Reflux, 3h G A 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid B Amine (R-NH₂) Coupling Reagent (e.g., HATU, EDCI) A->B C Esterification (e.g., R-OH, Acid catalyst) A->C D Amide Derivatives B->D E Ester Derivatives C->E G cluster_0 Functionalization via Buchwald-Hartwig Amination A 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) A->C B Amine (R₂NH) B->C D 5-(2-(Dialkylamino)-4-nitrophenyl)furan-2-carboxylic acid C->D

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Welcome to the technical support center for the synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your yield and purity.

Introduction to the Synthesis

The synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a multi-step process that is crucial for the development of various pharmaceutical compounds. The primary and most common route for this synthesis is the Meerwein arylation, which involves the reaction of a diazonium salt with an alkene.[1][2] In this specific case, 2-chloro-4-nitroaniline is converted into a diazonium salt, which then reacts with furan-2-carboxylic acid in the presence of a copper catalyst to yield the desired product. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the final compound. This guide will address these potential issues and provide practical solutions to overcome them.

Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Low or No Product Yield

A low yield is one of the most common problems in the Meerwein arylation. Several factors can contribute to this issue, from the stability of the diazonium salt to the efficiency of the radical reaction.

Potential Cause Recommended Solution Scientific Rationale
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite.[3] Use freshly prepared sodium nitrite solution. Test for the presence of nitrous acid using starch-iodide paper.[3]Diazonium salts are unstable at higher temperatures and can decompose prematurely. Low temperatures are crucial for their formation and stability.
Inefficient Radical Formation Ensure the copper catalyst (e.g., CuCl₂) is fully dissolved and active. Consider using a freshly opened bottle of the catalyst. The amount of catalyst can also be optimized; typically, a catalytic amount is sufficient.The copper catalyst is essential for the reduction of the diazonium salt to an aryl radical, which is the key reactive intermediate in the Meerwein arylation.[1]
Decomposition of Furan-2-carboxylic Acid Avoid excessively high reaction temperatures during the Meerwein coupling. Monitor the reaction progress closely using TLC to avoid prolonged reaction times.Furan rings can be sensitive to harsh reaction conditions and may decompose or polymerize, especially in the presence of strong acids or high temperatures.
Poor Solubility of Reactants Choose an appropriate solvent system. A mixture of water and a miscible organic solvent like acetone or acetonitrile is often used to ensure all reactants are in solution.[4]Proper dissolution of both the diazonium salt and the furan-2-carboxylic acid is necessary for an efficient reaction.
Formation of Side Products

The Meerwein arylation is a radical reaction, which can sometimes lead to the formation of undesired side products.

Observed Side Product Potential Cause Recommended Solution Scientific Rationale
Phenolic Byproducts Premature decomposition of the diazonium salt in the aqueous solution.Maintain a low temperature (0-5°C) during diazotization and coupling. Use the diazonium salt immediately after its formation.Diazonium salts can react with water to form phenols, especially at elevated temperatures.
Aldehyde Formation Decarboxylation of the furan-2-carboxylic acid followed by formylation.This is a known side reaction in the Meerwein arylation of certain furan derivatives.[5] Optimizing the reaction temperature and time can help minimize this.The radical nature of the reaction can sometimes lead to unexpected side reactions on the furan ring.
Azo Compound Formation Reaction of the diazonium salt with the starting aniline or other aromatic compounds.Ensure complete diazotization by using a slight excess of sodium nitrite. Add the diazonium salt solution slowly to the reaction mixture containing the furan derivative.Unreacted diazonium salt can couple with electron-rich aromatic compounds to form colored azo compounds.
Purification Challenges

Isolating the pure 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid from the reaction mixture can be challenging due to its physical properties and the presence of impurities.

Issue Recommended Solution Scientific Rationale
Product is an Oily Residue The product may be impure. Attempt to solidify it by trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.Impurities can lower the melting point of a compound and cause it to appear as an oil. Trituration can help induce crystallization.
Difficulty in Removing Colored Impurities Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water. The use of activated charcoal during recrystallization can also be effective.[6]Recrystallization is a powerful technique for purifying solid compounds by separating them from soluble impurities. Activated charcoal can adsorb colored impurities.
Product is Insoluble in Common Solvents 5-Aryl-2-furoic acids can have limited solubility.[7] For purification, consider converting the carboxylic acid to its sodium or potassium salt by dissolving it in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the acid by adding a strong acid.[8]The salt form of the carboxylic acid is generally more water-soluble, allowing for an effective purification by liquid-liquid extraction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 2-chloro-4-nitroaniline?

A1: The diazotization reaction should be carried out at a temperature between 0 and 5°C.[3] This is critical because the resulting diazonium salt is thermally unstable and can decompose at higher temperatures, leading to a lower yield of the desired product and the formation of phenolic byproducts.

Q2: Why is a copper catalyst necessary for the Meerwein arylation?

A2: The copper catalyst, typically copper(II) chloride or copper(I) bromide, plays a crucial role in the single-electron reduction of the diazonium salt to form an aryl radical.[1] This aryl radical is the key reactive species that adds to the furan ring.

Q3: Can I use a different furan derivative, like furfural, in this reaction?

A3: Yes, the Meerwein arylation can be performed with other furan derivatives. For instance, using furfural would lead to the formation of 5-(2-Chloro-4-nitrophenyl)furan-2-carbaldehyde.[9] The reaction conditions would be similar, but the workup and purification procedure might need to be adjusted for the different product.

Q4: My final product is a dark, tarry substance. What went wrong?

A4: The formation of a dark, tarry product often indicates polymerization of the furan starting material or the product, or the formation of significant amounts of side products. This can be caused by excessively high reaction temperatures, prolonged reaction times, or the use of overly acidic conditions. It is recommended to carefully control the reaction temperature and monitor its progress by TLC to stop the reaction once the starting material is consumed.

Q5: Are there alternative methods to synthesize 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid?

A5: Yes, an alternative route is the Suzuki coupling reaction. This would involve the coupling of a boronic acid derivative of 2-chloro-4-nitrobenzene with a furan-2-carboxylic acid derivative, such as methyl 5-bromofuran-2-carboxylate, in the presence of a palladium catalyst.[10] This method can sometimes offer better yields and fewer side products, but the starting materials may be more expensive.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid via the Meerwein arylation.

Protocol 1: Diazotization of 2-Chloro-4-nitroaniline

Diazotization

Materials:

  • 2-Chloro-4-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend 1.0 equivalent of 2-chloro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice bath with constant stirring.

  • In a separate beaker, prepare a solution of 1.0-1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold suspension of 2-chloro-4-nitroaniline. The addition rate should be controlled to maintain the temperature below 5°C.[3]

  • Continue stirring the mixture at 0-5°C for an additional 30 minutes after the addition is complete to ensure complete diazotization.

  • The resulting diazonium salt solution should be used immediately in the subsequent Meerwein arylation step.

Protocol 2: Meerwein Arylation and Product Isolation

Meerwein_Arylation

Materials:

  • Diazonium salt solution (from Protocol 1)

  • Furan-2-carboxylic acid

  • Copper(II) chloride (CuCl₂)

  • Acetone

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a separate reaction vessel, dissolve 1.0 equivalent of furan-2-carboxylic acid and a catalytic amount of copper(II) chloride in a mixture of acetone and water.

  • With vigorous stirring, slowly add the freshly prepared diazonium salt solution to the furan-2-carboxylic acid solution at room temperature.

  • A precipitate may form during the addition. Continue stirring the reaction mixture for 2-4 hours at room temperature after the addition is complete. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the crude product.

  • Filter the crude product, wash it with water, and air-dry.

  • For purification, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture.

References

  • Bellinzoni, M., Mori, M., Degiacomi, G., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

  • Aminath Rajeena CH et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189.
  • Bellinzoni, M., Mori, M., Degiacomi, G., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI.
  • Wikipedia. (2023, December 26). Meerwein arylation. [Link]

  • Oleinik, A. F., Novitskii, K. Y., & Yur'ev, Y. K. (1976). Unusual Meerwein reaction in the furan series. Chemistry of Heterocyclic Compounds, 12(5), 497-499.
  • Rondestvedt, C. S. (1976). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). Organic Reactions, 24, 225-259.
  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis.
  • BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
  • Obushak, N. D., Lesyuk, A. I., Gorak, Y. I., & Matiichuk, V. S. (2009). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry, 45(9), 1375-1381.
  • BenchChem. (2025). Application Notes and Protocols: N-(2-chloroethyl)-4-nitroaniline in Dye Synthesis.
  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139.
  • Chempedia. (n.d.).
  • Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
  • LookChem. (n.d.).
  • Obushak, N. D., Lesyuk, A. I., Gorak, Y. I., & Matiichuk, V. S. (2009). Mechanism of Meerwein arylation of furan derivatives.
  • Rondestvedt Jr, C. S. (1960). Arylation of Unsaturated Systems by Free Radicals. IV.1 Effects of Catalyst, pH and Solvent upon the Meerwein Reaction. Journal of the American Chemical Society.
  • Wikipedia. (2023, December 26).
  • BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
  • Obushak, N. D., Lesyuk, A. I., Gorak, Y. I., & Matiichuk, V. S. (2009). Mechanism of Meerwein arylation of furan derivatives.
  • Wilson, W. C. (1921). 2-Furancarboxylic acid and 2-furylcarbinol. Organic Syntheses, 1, 61.
  • Bellinzoni, M., Mori, M., Degiacomi, G., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • Ghorai, P., & Aditya, A. (2018). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate.
  • Chempedia. (n.d.).

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Optimization

Technical Support Center: Purification of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid. This guide is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we address common challenges encountered during its purification and provide practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid?

A1: The impurity profile largely depends on the synthetic route employed. However, some common impurities may include:

  • Starting materials: Unreacted precursors are a frequent source of contamination.

  • Intermediates: In multi-step syntheses, intermediates from preceding steps may carry over. For instance, in syntheses starting from a furan-2-carbaldehyde derivative, you might find residual aldehyde.

  • Byproducts of side reactions: The specific byproducts will be dictated by the reaction conditions.

  • Isomers: Positional isomers of the nitro and chloro groups on the phenyl ring can sometimes form, depending on the regioselectivity of the synthetic method.

Q2: I'm observing a lower than expected yield after purification. What are the likely causes?

A2: Low yield can be attributed to several factors throughout the synthesis and purification process:

  • Incomplete reaction: The initial synthesis may not have gone to completion. It is advisable to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Product loss during workup: The product may be partially soluble in the aqueous phase during extraction, or it may adhere to filtration apparatus. Careful and efficient extraction and transfer techniques are crucial.

  • Decomposition: Some furan derivatives can be sensitive to strong acids, bases, or high temperatures. Assess your reaction and purification conditions for potential degradation pathways.

  • Suboptimal purification strategy: The chosen purification method may not be suitable for your specific impurity profile, leading to significant product loss.

Q3: My purified product shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. For a related compound, 5-(4-nitrophenyl)-2-furoic acid, a sharp melting point of 255-257 °C (with decomposition) is reported, suggesting that a pure sample of your target compound should also have a defined melting point.[1]

Troubleshooting Guide

This section provides detailed troubleshooting for specific purification challenges.

Challenge 1: Difficulty in Removing Colored Impurities

Symptom: The final product retains a persistent yellow or brownish color, even after initial purification attempts.

Underlying Cause: The nitro group (-NO2) is a strong chromophore, and many nitroaromatic compounds are colored. The color may be inherent to the product or due to highly colored, polar impurities.

Troubleshooting Workflow:

A Initial Observation: Persistent Color in Product B Step 1: Recrystallization Select an appropriate solvent system. (e.g., Ethanol, Methanol, Ethyl Acetate/Hexane) A->B C Decision Point: Is the color removed? B->C D Step 2: Activated Carbon Treatment Add a small amount of activated carbon to the hot recrystallization solution. C->D No G Outcome: Colorless or Pale Yellow Crystalline Solid C->G Yes E Decision Point: Is the product still colored? D->E F Step 3: Column Chromatography Use silica gel and an appropriate eluent system. (e.g., Ethyl Acetate/Hexane with Acetic Acid) E->F No E->G Yes H Outcome: Purified Product F->H

Caption: Troubleshooting workflow for removing colored impurities.

Detailed Protocol: Recrystallization
  • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when hot. Common choices for carboxylic acids include ethanol, methanol, ethyl acetate, and mixtures like ethyl acetate/hexane.[2]

  • Dissolution: In a flask, dissolve the crude solid in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated carbon and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Challenge 2: Co-elution of Impurities during Column Chromatography

Symptom: During silica gel column chromatography, it is difficult to achieve baseline separation between the product and a key impurity.

Underlying Cause: The impurity may have a similar polarity to the desired product, making separation by normal-phase chromatography challenging. For carboxylic acids, tailing on the column can also complicate separation.

Troubleshooting Strategies:

StrategyRationale
Modify Eluent Polarity Gradually decrease the polarity of the eluent system to increase the separation factor between your product and less polar impurities, or increase it for more polar impurities.
Add Acetic Acid to Eluent Adding a small amount (0.5-1%) of acetic acid to the mobile phase can suppress the deprotonation of the carboxylic acid on the silica surface, reducing tailing and often improving peak shape and resolution.
Alternative Stationary Phase Consider using a different stationary phase, such as alumina or reverse-phase (C18) silica, which offer different selectivity.
Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent system. Aim for an Rf value of 0.2-0.3 for your product. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Challenge 3: Product is an Oil or Fails to Crystallize

Symptom: After purification, the product is obtained as a viscous oil or fails to solidify from the recrystallization solvent.

Underlying Cause: The presence of impurities can inhibit crystallization. Residual solvent can also act as a plasticizer. Some compounds are intrinsically difficult to crystallize. It has been noted that 5-phenyl-furan-2-carboxylic acids can be "intrinsically impervious to crystallization".[3]

Troubleshooting Decision Tree:

A Initial State: Product is an Oil B Step 1: Purity Check Analyze a small sample by NMR or LC-MS. A->B C Decision Point: Is the product pure? B->C D Action: Re-purify using an alternative method (e.g., chromatography if recrystallization failed). C->D No E Step 2: Induce Crystallization - Scratch the flask with a glass rod. - Add a seed crystal. - Cool to a lower temperature. C->E Yes I Outcome: Purified Solid Product D->I F Decision Point: Does it crystallize? E->F G Step 3: Solvent Trituration Add a non-solvent in which the product is insoluble but impurities are soluble. Stir vigorously. F->G No H Outcome: Solid Product F->H Yes G->H

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Available at: [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

  • PrepChem.com. Synthesis of 5-nitro-2-furancarboxylic acid chloride. Available at: [Link]

  • ResearchGate. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]

  • Wikipedia. 2-Furoic acid. Available at: [Link]

  • PubChem. 2-Furancarboxylic acid. Available at: [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • Veeprho. 5-Nitro-2-Furoic Acid Impurity. Available at: [Link]

  • PubMed. Determination of a dantrolene metabolite, 5-(p-nitrophenyl)-2-furoic acid, in plasma and urine by high-performance liquid chromatography. Available at: [Link]

  • ResearchGate. Solvent design for crystallization of carboxylic acids. Available at: [Link]

  • PubChem. 5-(4-Nitrophenyl)-2-furancarboxylic acid. Available at: [Link]

  • Spectrabase. 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid - Optional[1H NMR]. Available at: [Link]

  • ChemBK. 2-Furancarboxylic acid, 5-(4-chloro-3-nitrophenyl)-. Available at: [Link]

  • Defense Technical Information Center. Synthesis and Characterization of Furanic Compounds. Available at: [Link]

  • ResearchGate. 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Available at: [Link]

  • Google Patents. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.

Sources

Troubleshooting

Technical Support Center: Stability of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid

Welcome to the technical support guide for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. This document provides in-depth answers to frequently asked questions regarding the stability of this compound in aqueous solu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. This document provides in-depth answers to frequently asked questions regarding the stability of this compound in aqueous solutions. It is designed for researchers, scientists, and drug development professionals to anticipate challenges, troubleshoot issues, and design robust experimental protocols.

Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid in aqueous solutions?

A1: The stability of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid in an aqueous environment is influenced by several factors, primarily stemming from the inherent reactivity of its three core structural motifs: the furan ring, the nitroaromatic system, and the carboxylic acid group.

  • Furan Ring Instability: The furan ring is the most significant liability. Unlike more stable aromatic systems like benzene, furan has lower aromatic stabilization energy, making it susceptible to degradation under various conditions, especially in the presence of acid, oxygen, and light[1][2][3].

  • pH-Dependent Degradation: The compound's stability is highly dependent on the pH of the aqueous solution. Extreme pH levels (both acidic and basic) can catalyze hydrolytic cleavage of the furan ring[4].

  • Photostability: The presence of the nitroaromatic moiety suggests significant sensitivity to UV and visible light. Nitroaromatic compounds are known to undergo complex photochemical reactions in aqueous solutions, leading to a variety of degradation products[5][6][7].

  • Thermal and Oxidative Stress: Elevated temperatures can potentially lead to decarboxylation of the carboxylic acid group[8]. Additionally, the compound may be susceptible to degradation in the presence of strong oxidizing agents.

Understanding these vulnerabilities is the first step in developing stable formulations and ensuring the integrity of experimental results.

Q2: How does solution pH affect the stability of the compound, and what are the likely hydrolytic degradation pathways?

A2: The pH of the aqueous medium is a critical parameter governing the stability of this molecule. Its effects are twofold: influencing the ionization state of the carboxylic acid and catalyzing the hydrolysis of the furan ring.

Causality Behind pH-Dependent Instability:

  • Acid-Catalyzed Hydrolysis: In acidic conditions (pH < 4), the furan oxygen can become protonated. This disrupts the ring's pseudo-aromaticity, activating it for nucleophilic attack by water. This process can lead to ring-opening, ultimately forming dicarbonyl compounds which are often unstable and can polymerize.

  • Base-Catalyzed Hydrolysis: While less common for the furan ring itself, strongly basic conditions (pH > 9) can promote other degradation pathways and affect the stability of the overall molecule. For many pharmaceuticals, extreme pH levels are known to accelerate hydrolysis of sensitive functional groups[4].

  • Ionization State: The carboxylic acid group has a specific pKa. At pH values below its pKa, the compound will be in its neutral, less water-soluble form (R-COOH). At pH values above its pKa, it will exist as the more soluble carboxylate anion (R-COO⁻). This change in ionization and solubility can influence reaction kinetics and interactions with other formulation components.

The diagram below illustrates a plausible acid-catalyzed hydrolytic degradation pathway for the furan moiety.

G cluster_0 Acid-Catalyzed Furan Ring Opening A 5-(2-Chloro-4-nitrophenyl) furan-2-carboxylic acid B Protonated Furan Intermediate (Resonance Stabilized Cation) A->B + H⁺ (Acidic pH) C Hemiacetal Intermediate B->C + H₂O (Nucleophilic Attack) D Ring-Opened Dicarbonyl Product (Unstable) C->D Ring Opening E Further Degradation & Polymerization Products D->E Decomposition

Caption: Plausible acid-catalyzed hydrolytic degradation pathway.

Q3: Is the compound sensitive to light, and what are the expected photodegradation pathways?

A3: Yes, the compound is expected to be highly sensitive to light. The 2-chloro-4-nitrophenyl group is a strong chromophore that absorbs UV and potentially visible light. This absorption can trigger photochemical reactions.

Mechanistic Insights into Photodegradation: Nitroaromatic compounds can undergo complex photodegradation processes in aqueous solutions, often involving hydroxyl radicals (•OH) if oxidizing agents like H₂O₂ are present, or direct photolysis[5][6]. Key potential pathways include:

  • Denitration/Denitration-Hydroxylation: The nitro group (-NO₂) can be replaced by a hydroxyl group (-OH), a common pathway for nitroaromatic compounds[6].

  • Dechlorination: The chlorine atom can be reductively or hydrolytically removed.

  • Ring Cleavage: High-energy UV light, particularly in the presence of oxidizing species, can lead to the cleavage of both the phenyl and furan rings, ultimately resulting in mineralization to CO₂, water, and inorganic ions (Cl⁻, NO₃⁻)[5].

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group, especially under anaerobic or reducing conditions.

Given these possibilities, it is imperative to protect solutions of this compound from light during storage and handling to prevent the formation of photo-artifacts.

Q4: My solution of the compound is showing unexpected peaks in the chromatogram. How do I troubleshoot the source of degradation?

A4: Identifying the root cause of degradation requires a systematic approach known as a forced degradation or stress testing study. This involves exposing the compound to exaggerated storage conditions to rapidly identify its vulnerabilities. The workflow below outlines a logical troubleshooting process.

G Start Unexpected Degradation Observed Prep Prepare 5 separate, identical solutions of the compound in the aqueous medium of interest. Start->Prep Control 1. Control Sample (Store at 2-8°C, protected from light) Prep->Control Stress1 2. Acid Stress (Add HCl to pH 2, heat gently) Prep->Stress1 Stress2 3. Base Stress (Add NaOH to pH 10, heat gently) Prep->Stress2 Stress3 4. Oxidative Stress (Add 3% H₂O₂, room temp) Prep->Stress3 Stress4 5. Photostress (Expose to UV/Vis light, room temp) Prep->Stress4 Analyze Analyze all 5 samples by HPLC-UV/MS after a set time period (e.g., 24h). Control->Analyze Stress1->Analyze Stress2->Analyze Stress3->Analyze Stress4->Analyze Compare Compare degradant profiles. Does the profile from a stress condition match the unexpected degradation? Analyze->Compare Result1 Match with Acid/Base Stress -> Issue is pH-related hydrolysis. Compare->Result1 Yes Result2 Match with Photostress -> Issue is light exposure. Compare->Result2 Yes Result3 Match with Oxidative Stress -> Issue is oxidation (e.g., from peroxides in solvents). Compare->Result3 Yes Result4 No Match / Control Degraded -> Issue is inherent instability or thermal degradation. Compare->Result4 No

Sources

Optimization

Technical Support Center: Troubleshooting the Crystallization of 5-Phenyl-furan-2-carboxylic Acids

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the crystallization of 5-phenyl-furan-2-carboxylic acids. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the crystallization of 5-phenyl-furan-2-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique purification challenges presented by this class of molecules. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your experiments.

The rigid, planar structure of the 5-phenyl-furan-2-carboxylic acid scaffold presents a distinct set of crystallization challenges. These molecules are known to be "intrinsically impervious to crystallization" due to strong intermolecular forces, including π-π stacking and a complex network of hydrogen bonds, which can favor amorphous precipitation or the formation of intractable oils over an ordered crystal lattice[1]. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequently encountered problems in a direct question-and-answer format.

Q1: I've dissolved my compound in a hot solvent and let it cool, but no crystals have formed. What's happening and what should I do?

A1: The failure of a compound to crystallize from a saturated solution is typically due to a high energy barrier for nucleation, the initial formation of a stable crystal seed. The solution is supersaturated, but the molecules have not yet organized into a crystal lattice.

Here are sequential steps to induce crystallization, from least to most disruptive:

  • Introduce Mechanical Energy (Scratching): Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can serve as a template for nucleation[2][3].

  • Provide a Template (Seeding): If you have a small amount of the pure solid, add a single, tiny crystal (a "seed crystal") to the supersaturated solution. This bypasses the initial nucleation barrier entirely, providing a pre-formed lattice onto which other molecules can deposit[3].

  • Increase Supersaturation: If the solution is clear and the above methods fail, it may not be sufficiently supersaturated. You can increase the concentration by slowly boiling off a small portion of the solvent (e.g., 10-15%) and then allowing it to cool again[3].

  • Lower the Temperature: Move the flask to a colder environment, such as an ice bath. However, be aware that rapid cooling can sometimes lead to the formation of very small crystals or trap impurities[2][4].

Q2: My compound separated as an oil instead of a solid. How do I fix this "oiling out"?

A2: "Oiling out" occurs when the dissolved compound becomes supersaturated at a temperature that is above its melting point in the presence of the solvent. The compound essentially "precipitates" as a liquid phase instead of a solid crystal. This is common with compounds that have relatively low melting points or when using a high-boiling point solvent.

Corrective Actions:

  • Increase Solvent Volume: The most common cause is excessive concentration. Re-heat the mixture until the oil fully redissolves, then add more of the same solvent (e.g., in 5-10% volume increments) to decrease the saturation point. Let the solution cool again, more slowly this time[3][5].

  • Lower the Cooling Rate: A slower cooling rate gives molecules more time to orient themselves correctly into a crystal lattice. Allow the flask to cool to room temperature on the benchtop before moving it to a colder bath.

  • Change the Solvent System: Select a solvent with a lower boiling point or use a solvent/anti-solvent system. For example, dissolve the compound in a minimum of a good, hot solvent (like ethanol or ethyl acetate) and then slowly add a miscible anti-solvent (like hexane or water) at the elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the primary solvent to clarify, then allow it to cool slowly.

Q3: I managed to get crystals, but the yield is very low and the product is still impure (discolored, broad melting point).

A3: This outcome points to one of two issues: either the chosen solvent is too effective, keeping most of your product dissolved even at low temperatures, or impurities are interfering with the crystallization process, leading to their inclusion in the crystal lattice.

Optimization Strategies:

  • Review Your Solvent Choice: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold[2][6]. If your yield is low, your compound may be too soluble at low temperatures. Re-evaluate your solvent screen to find a more "mediocre" solvent[2].

  • Remove Soluble Impurities: Colored impurities, often arising from the degradation or polymerization of the furan ring, can be removed by adding a small amount of activated charcoal to the hot solution before filtration[6][7]. Boil for a few minutes, then perform a hot filtration to remove the carbon and the adsorbed impurities.

  • Remove Insoluble Impurities: If your hot solution contains solid particles (e.g., residual catalyst, dust), you must perform a hot filtration through fluted filter paper to remove them before allowing the solution to cool[2]. Failure to do so will result in these particles being trapped in your final product.

  • Address Impurity-Induced Effects: Impurities can disrupt crystal growth, leading to poor crystal quality and reduced purity[8][9][10]. If simple recrystallization is insufficient, a preliminary purification by column chromatography may be necessary before the final crystallization step.

Q4: My crystallization results are inconsistent. Sometimes I get needles, other times plates, and their properties differ slightly. Why?

A4: You are likely observing polymorphism, a phenomenon where a single compound can crystallize into multiple different crystal structures, or "polymorphs"[11][12]. These different forms can have distinct physical properties, including solubility, melting point, and stability. Organic molecules with conformational flexibility are particularly prone to this[13][14][15]. For 5-phenyl-furan-2-carboxylic acid, rotation around the single bond connecting the phenyl and furan rings can lead to different molecular conformations that pack in unique ways.

Ensuring Consistency:

  • Strict Procedural Control: The specific polymorph obtained can be highly sensitive to conditions. To ensure reproducibility, you must precisely control the rate of cooling, the solvent system, the degree of supersaturation, and the agitation method.

  • Thermodynamic vs. Kinetic Products: Rapid cooling often yields a less stable (kinetic) polymorph, while slow cooling is more likely to produce the most stable (thermodynamic) form.

  • Characterization: Use analytical techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and IR spectroscopy to characterize and identify the specific polymorph you have isolated.

Proactive Experimental Design & Protocols

Solvent Selection for 5-Phenyl-furan-2-carboxylic Acids

The ideal solvent is the cornerstone of a successful crystallization. The selection process should be systematic. Based on the aromatic and carboxylic acid functionalities, a range of solvents should be tested. Studies on similar furan-based carboxylic acids provide a good starting point[16][17][18][19].

SolventPolarityBoiling Point (°C)Suitability for Aromatic Carboxylic Acids
Water Polar Protic100Generally poor, but can be an effective anti-solvent with polar organic solvents like ethanol or acetone[20].
Ethanol Polar Protic78Often a good starting point. The hydroxyl group can hydrogen bond with the carboxylic acid, aiding dissolution[20].
Ethyl Acetate Polar Aprotic77A versatile solvent that often provides a good solubility differential between hot and cold conditions for moderately polar compounds[20].
Acetone Polar Aprotic56A strong, low-boiling solvent. Often too good, but can be useful in a solvent/anti-solvent pair with a nonpolar solvent like hexane[20].
Toluene Nonpolar111Can be effective for aromatic compounds due to π-π interactions, but the high boiling point increases the risk of oiling out[20].
Acetonitrile Polar Aprotic82A good solvent for many furan derivatives; its polarity is suitable for dissolving the compound when hot[16][17].
1,4-Dioxane Polar Aprotic101Has shown good solubility for furan dicarboxylic acids, especially in mixtures with water[21]. Use with caution due to peroxide formation.
Recommended Crystallization Protocol

This general protocol provides a robust starting point for your experiments.

  • Dissolution: Place the crude 5-phenyl-furan-2-carboxylic acid in an Erlenmeyer flask. Add a magnetic stir bar and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid just dissolves at the boiling point. Causality: Using the minimum amount of hot solvent is critical for maximizing yield[2][4].

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-5 minutes. Causality: The charcoal adsorbs high-molecular-weight colored impurities[6].

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes insoluble impurities (dust, catalyst residue) and charcoal, preventing them from being incorporated into the final crystals[2].

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals[2]. Once at room temperature, you may place the flask in an ice bath to maximize the crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impure mother liquor[4][6].

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting common crystallization problems.

G start Crystallization Issue Encountered p1 What is the result? start->p1 After Cooling no_xtals Problem: Nucleation Failure p1->no_xtals Clear Solution (No Crystals) oiled_out Problem: Oiled Out p1->oiled_out Liquid Layer (Oiled Out) poor_xtals Problem: Impurities / Rapid Growth p1->poor_xtals Impure Solid (Poor Crystals) s1_scratch 1. Scratch Flask 2. Add Seed Crystal no_xtals->s1_scratch Try This First s3_reheat 1. Re-heat to dissolve 2. Add more solvent 3. Cool SLOWLY oiled_out->s3_reheat Primary Solution s5_slow_cool 1. Re-dissolve 2. Cool MUCH slower poor_xtals->s5_slow_cool Primary Solution s2_concentrate 3. Reduce Solvent Volume 4. Cool in Ice Bath s1_scratch->s2_concentrate If Still No Crystals end Pure Crystals Obtained s2_concentrate->end Resolved s4_new_solvent 4. Change to a lower boiling point solvent or use solvent/anti-solvent pair s3_reheat->s4_new_solvent If Problem Persists s4_new_solvent->end Resolved s6_purify 3. Use Activated Carbon 4. Perform Hot Filtration s5_slow_cool->s6_purify If Still Impure s6_purify->end Resolved

Caption: Troubleshooting workflow for crystallization.

References

  • Recrystallization1. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization-1.pdf. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • Crystal polymorphism. (n.d.). Wikipedia.
  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization. Cambridge University Press.
  • Ohorodnik, M., Horak, Y., Obushak, M., Tyschenko, N., & Sobechko, I. B. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology.
  • Cilibrizzi, A., et al. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2018(2), M986.
  • Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. (2019). Gexin Publications.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Desiraju, G. R. (2007). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 40(4), 292-300.
  • Desiraju, G. R. (2007). Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research.
  • Tan, Y., et al. (2023). Impact of impurities on crystal growth. Nature Communications, 14(1), 1-8.
  • Ohorodnik, M., Horak, Y., Obushak, M., Tyschenko, N., & Sobechko, I. B. (n.d.). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. ResearchGate.
  • Polymorphism. (n.d.). In Industrial Crystallization.
  • Stability issues of furan rings in acidic or basic conditions. (n.d.). Benchchem.
  • Technical Support Center: Fractional Crystallization for Carboxylic Acid Purification. (n.d.). Benchchem.
  • Nagy, Z. K., et al. (2019). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Molecules, 24(7), 1254.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • The behaviour of furan derivatives in polymerization reactions. (n.d.). ResearchGate.
  • Horak, Y., et al. (2015). THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. Voprosy Khimii i Khimicheskoi Tekhnologii.
  • Wu, S., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8206.
  • Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. (n.d.). ResearchGate.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Nitrophenylfuran Derivatives

Welcome to the technical support center for the synthesis of nitrophenylfuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitrophenylfuran derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting strategies to optimize your synthetic routes, ensuring both high yield and purity. Our focus will be on robust synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex nitrophenylfuran analogues.

Frequently Asked Questions (FAQs)

General Synthesis & Starting Materials

Q1: What are the most common starting materials for nitrophenylfuran derivative synthesis, and what are the primary challenges associated with them?

A1: The most prevalent starting materials are furfural and 5-nitro-2-furoic acid. Furfural, a bio-based chemical, is often used as a precursor for producing key intermediates like 5-nitrofurfural. The primary challenge with furfural is its delicate heteroaromatic structure, which is sensitive to the harsh conditions often required for nitration. 5-Nitro-2-furoic acid is another common starting point, particularly for synthesizing amide and hydrazone derivatives. The choice depends on the desired final structure; furfural is ideal for derivatives functionalized at the 2-position with an aldehyde group (leading to imines, chalcones, etc.), while 5-nitro-2-furoic acid is suited for creating carboxamides and esters.

Q2: The nitration of the furan ring is notoriously difficult. What are the modern best practices to improve yield and reproducibility?

A2: The primary difficulty in nitrating the furan ring is its susceptibility to degradation under harsh acidic conditions, leading to low yields and poor reproducibility. To address this, modern approaches focus on milder nitrating agents and advanced reactor technology.

  • Milder Nitrating Agents: Using acetyl nitrate, generated in situ, is a more suitable method for this sensitive substrate compared to traditional nitrating mixtures.

  • Continuous Flow Synthesis: A significant advancement is the use of continuous flow platforms. These systems allow for the safe in situ generation of acetyl nitrate and provide precise control over reaction parameters like temperature and residence time. This technology has been shown to produce key nitrofuran intermediates in high yield with excellent reproducibility.[1]

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are powerful tools for creating C-C bonds in the synthesis of nitrophenylfuran derivatives. However, their success is highly dependent on a range of factors.

Suzuki-Miyaura Coupling: Troubleshooting Guide

The Suzuki-Miyaura coupling is a versatile method for coupling a boronic acid (or ester) with an organic halide. When synthesizing nitrophenylfuran derivatives, you might be coupling a furan-boronic acid with a nitro-substituted aryl halide, or vice-versa.

Q3: My Suzuki-Miyaura coupling reaction is showing low to no yield. What are the initial checks I should perform?

A3: When a Suzuki coupling fails, a systematic check of the reaction parameters is crucial.

  • Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in situ reduction, and incomplete reduction can stall the reaction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to bypass this step.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and catalyst decomposition. Ensure your solvent is properly degassed (e.g., by bubbling with argon or nitrogen for 20-30 minutes) and the reaction is run under an inert atmosphere.

  • Reagent Purity: Impurities in your starting materials, particularly the boronic acid, can inhibit the catalyst. Ensure all reagents are pure and dry.

  • Base Selection: The base is critical for the transmetalation step. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is substrate-dependent, so a screening of different bases may be necessary. For base-sensitive substrates, milder bases like NaHCO₃ can be beneficial.

Q4: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling is a common side reaction, often promoted by oxygen.

  • Thorough Degassing: As mentioned above, rigorously degas your solvent and reaction mixture before adding the palladium catalyst.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst can be advantageous.

  • Control Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can favor the desired cross-coupling.

Q5: The nitro group on my aryl halide seems to be affecting the reaction. What considerations should I have for Suzuki coupling with nitroarenes?

A5: The electron-withdrawing nature of the nitro group can influence the oxidative addition step. While this can sometimes be beneficial, it can also lead to challenges.

  • Ligand Choice is Crucial: For nitroarene substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, BrettPhos), have been shown to be effective.[2][3][4] Standard ligands like PPh₃ may be ineffective.[2]

  • Catalyst System: A palladium/BrettPhos catalyst system has been successfully used for the Suzuki-Miyaura coupling of nitroarenes.[3][4] More recently, Pd/NHC (N-heterocyclic carbene) catalysts have shown even higher activity.[3][4]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of a Nitroaryl Halide with a Furan Boronic Acid

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%) or a pre-formed Pd(0) catalystPd(OAc)₂ is a common, air-stable precatalyst.
Ligand BrettPhos (4 mol%) or SPhos (4 mol%)Bulky, electron-rich ligands facilitate oxidative addition to the nitroaryl halide.[2][3][4]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base often effective in these couplings.
Solvent Dioxane/water (10:1) or Toluene/water (10:1)A mixture of an organic solvent and water is often optimal.
Temperature 80-110 °CSufficient thermal energy is typically required.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation and homocoupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., BrettPhos).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Troubleshooting Guide

The Heck reaction couples an unsaturated halide with an alkene. For nitrophenylfuran synthesis, this could involve reacting a nitro-substituted aryl halide with a furan-alkene derivative or a furan-halide with a nitro-substituted styrene.

Q6: My Heck reaction is giving low yields and a mixture of regioisomers. How can I improve this?

A6: Low yields and poor regioselectivity are common challenges in Heck reactions.

  • Catalyst and Ligand: The choice of ligand can significantly influence regioselectivity. For intermolecular Heck reactions, bidentate phosphine ligands are often used. For challenging substrates, bulky, electron-rich monodentate ligands can be effective.

  • Base: The base is crucial for regenerating the Pd(0) catalyst. Common bases include triethylamine (NEt₃) and inorganic bases like NaOAc or K₂CO₃. The choice of base can impact the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like DMF or DMA are commonly used.

  • Additives: In some cases, additives like tetra-n-butylammonium bromide (TBAB) can improve the reaction efficiency, especially for less reactive aryl bromides.

Q7: I'm observing catalyst deactivation (formation of palladium black). What can I do to prevent this?

A7: The formation of palladium black indicates catalyst decomposition.

  • Ligand Selection: Using bulky phosphine ligands can stabilize the palladium catalyst and prevent aggregation.

  • Temperature Control: Excessive heat can promote catalyst decomposition. Optimize the reaction temperature by monitoring the reaction progress.

  • Reaction Time: Prolonged reaction times can lead to catalyst degradation. Monitor the reaction and quench it once the starting material is consumed.

Table 2: General Conditions for the Heck Reaction

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (1-5 mol%)A common and effective precatalyst.
Ligand P(o-tol)₃ (2-10 mol%) or a bidentate phosphine ligandLigand choice is crucial for catalyst stability and selectivity.
Base NEt₃ (1.5-2.0 equiv.) or K₂CO₃ (2.0 equiv.)Regenerates the active Pd(0) catalyst.
Solvent DMF, DMA, or AcetonitrilePolar aprotic solvents are generally preferred.
Temperature 80-140 °CHigher temperatures are often required for Heck reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.

Diagram 2: Troubleshooting Workflow for a Failed Palladium-Catalyzed Reaction

Troubleshooting_Workflow start Low/No Product Formation check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK success Successful Reaction check_reagents->success Issue Identified and Corrected optimize_catalyst Optimize Catalyst System (Precatalyst, Ligand) check_conditions->optimize_catalyst Conditions OK check_conditions->success Issue Identified and Corrected optimize_base_solvent Screen Different Bases and Solvents optimize_catalyst->optimize_base_solvent No Improvement optimize_catalyst->success Improvement optimize_base_solvent->success Improvement

Caption: A systematic approach to troubleshooting failed cross-coupling reactions.

Purification Strategies

Q8: What are the best methods for purifying nitrophenylfuran derivatives, especially after palladium-catalyzed reactions?

A8: Purification can be challenging due to the potential for residual palladium and closely related byproducts.

  • Standard Silica Gel Chromatography: This is the most common method. A careful selection of the eluent system is necessary to achieve good separation.

  • Removal of Palladium Residues: Even after chromatography, trace amounts of palladium may remain. This can be problematic for biological applications.

    • Aqueous Workup: A thorough aqueous workup can help remove some of the inorganic byproducts.

    • Scavenger Resins: Using a scavenger resin (e.g., a thiol-functionalized silica) can effectively remove residual palladium.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

References

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • DiVA portal. (n.d.). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • PubMed. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • DiVA portal. (n.d.). Regiocontrol in the Heck-Reaction and Fast Fluorous Chemistry. Retrieved from [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • Paper Teplate. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. Retrieved from [Link]

  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Access to enantioenriched 2,3- and 2,5-dihydrofurans with a fully substituted C2 stereocenter by Pd-catalyzed asymmetric intermolecular Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Retrieved from [Link]

  • Sci-Hub. (2016). Catalyst‐Controlled Regiodivergent Dehydrogenative Heck Reaction of 4‐Arylthiophene/Furan‐3‐Carboxylates. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Heck coupling reaction of different aryl halides with styrene. Retrieved from [Link]

  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Semantic Scholar. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

Sources

Optimization

identifying and minimizing byproducts in 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid synthesis

Prepared by: The Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. Purit...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: The Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. Purity of the final compound is paramount for subsequent applications, and this synthesis, often proceeding via a Meerwein arylation, is prone to several side reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, understand, and minimize the formation of critical byproducts, thereby improving yield and ensuring the integrity of your final product.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My reaction turned into a dark brown or black tar-like substance with very low yield of the desired product. What went wrong?

Answer: This is a common issue in radical reactions involving furan derivatives and is typically indicative of either diazonium salt decomposition or acid-catalyzed polymerization of the furan ring.

  • Causality: The aryl diazonium salt, formed from 2-chloro-4-nitroaniline, is thermally unstable.[1][2] If the temperature during its formation or during the subsequent arylation reaction rises above the optimal range (typically 0-10 °C), it will rapidly decompose, losing N₂ gas to form a highly reactive aryl radical and/or cation.[3] These species, if not immediately trapped by the furan-2-carboxylic acid, can initiate polymerization or other non-selective reactions, leading to insoluble, high-molecular-weight tars.[4] Furthermore, the acidic conditions required for diazotization can themselves cause the furan ring to polymerize.

  • Troubleshooting Protocol & Minimization Strategy:

    • Strict Temperature Control: The diazotization step is the most critical. Maintain the temperature of the 2-chloro-4-nitroaniline solution strictly between 0-5 °C during the dropwise addition of sodium nitrite solution. Use an ice/salt bath for more effective cooling.

    • Slow Reagent Addition: Add the freshly prepared, cold diazonium salt solution slowly (dropwise) to the solution of furan-2-carboxylic acid and copper catalyst. This maintains a low steady-state concentration of the reactive diazonium salt, favoring the desired bimolecular reaction over unimolecular decomposition and polymerization.

    • Monitor pH: While acidic conditions are necessary for diazotization, excessively strong acid can accelerate furan polymerization. Ensure you are using the correct stoichiometry of acid as dictated by your validated procedure.

    • Degas Solvents: While not always necessary, using degassed solvents can sometimes help by removing dissolved oxygen that might participate in unwanted radical side reactions.

Question 2: My TLC plate shows a major product spot but also a persistent, non-polar spot with a high Rf value. What could this be?

Answer: This high-Rf, non-polar spot is likely the decarboxylated byproduct, 2-(2-Chloro-4-nitrophenyl)furan .

  • Causality: Furan-2-carboxylic acid can undergo thermal decarboxylation (loss of CO₂) to form furan, particularly at elevated temperatures or under prolonged reaction times.[5] If this occurs before the arylation step, the resulting furan molecule is then arylated, leading to the neutral byproduct. This side reaction is a classic example of how reaction conditions can alter a starting material, leading to unexpected products.

  • Identification & Minimization:

    • Identification: Isolate the byproduct using column chromatography (a non-polar eluent like hexane/ethyl acetate will elute this compound first). Analyze via ¹H NMR, looking for the absence of the carboxylic acid proton and the presence of a proton signal at the C2 position of the furan ring. Confirm the molecular weight using GC-MS or LC-MS.

    • Minimization Strategy:

      • Avoid High Temperatures: Do not allow the reaction temperature to exceed the recommended range. If your protocol requires heating, use the minimum temperature necessary for the reaction to proceed at a reasonable rate.

      • Limit Reaction Time: Monitor the reaction by TLC. Once the starting furan-2-carboxylic acid is consumed, work up the reaction promptly to avoid prolonged exposure to conditions that favor decarboxylation.

Question 3: I've isolated a significant byproduct that is also acidic and difficult to separate from my main product. How do I identify and prevent it?

Answer: An acidic byproduct suggests the formation of 2-Chloro-4-nitrophenol .

  • Causality: This byproduct arises from the reaction of the intermediate aryl diazonium salt with water, a reaction known as dediazoniation or hydrolysis.[6] This is highly competitive with the desired Meerwein arylation, especially if the reaction temperature is too high or if there is a high concentration of water present and the arylation reaction is slow. The electron-withdrawing groups on the aromatic ring make this diazonium salt particularly susceptible to nucleophilic attack by water.

  • Identification & Minimization:

    • Identification: The phenol can be detected by LC-MS. Its ¹H NMR spectrum will show characteristic aromatic signals and a broad phenolic -OH peak (which can be confirmed by D₂O exchange). It will also show a different aromatic substitution pattern compared to the starting aniline.

    • Minimization Strategy:

      • Anhydrous Conditions (where possible): While the initial diazotization is aqueous, ensure the subsequent arylation step solvent (e.g., acetone) is reasonably dry.

      • Primary Focus on Temperature: This is the most effective preventative measure. Keeping the diazonium salt cold minimizes its rate of decomposition and hydrolysis.[1]

      • Efficient Mixing: Ensure vigorous stirring during the addition of the diazonium salt to the furan solution. This promotes the desired reaction over the competing hydrolysis.

Question 4: My product is contaminated with a neutral, halogenated impurity that I can't remove by simple acid-base extraction. What is it?

Answer: This is likely 1,2-Dichloro-4-nitrobenzene , a byproduct of a Sandmeyer-type reaction.

  • Causality: The Sandmeyer reaction involves the copper-catalyzed substitution of the diazonium group with a halide.[7] In your synthesis, the CuCl or CuCl₂ catalyst and the chloride counter-ion (from HCl used in diazotization) can react with the 2-chloro-4-nitrophenyldiazonium salt to replace the -N₂⁺ group with another -Cl atom.

  • Identification & Minimization:

    • Identification: This symmetrical molecule can be identified by GC-MS, which will show the correct molecular ion peak for a dichloronitrobenzene. The ¹H NMR will show a simplified aromatic splitting pattern compared to the desired product.

    • Minimization Strategy:

      • Catalyst Loading: Use the minimum effective catalytic amount of the copper salt. Excess catalyst can promote this side reaction.

      • Control of Chloride Ion Concentration: While unavoidable, using the exact stoichiometric amount of HCl for diazotization can help. Avoid a large excess.

      • Choice of Catalyst: In some Meerwein arylations, using other copper salts like copper(II) oxide or even other metal catalysts has been explored to minimize Sandmeyer byproducts, though this would require re-optimization of the reaction.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Meerwein arylation and why is it prone to byproducts?

The Meerwein arylation is a radical-based reaction.[3] It begins with the copper(I)-catalyzed reduction of the aryl diazonium salt to form an aryl radical, with the loss of nitrogen gas. This aryl radical then adds to the electron-rich double bond at the C5 position of the furan ring. The resulting radical intermediate is then oxidized, typically by copper(II), to form the final product. The pathway is fraught with potential side reactions because it involves highly reactive intermediates (diazonium salts, aryl radicals) that can be diverted from the main reaction cycle by changes in temperature, stoichiometry, or the presence of competing nucleophiles like water or chloride ions.[4]

Q2: Beyond temperature, what is the next most critical parameter to control?

The rate of addition of the diazonium salt solution. A slow, controlled addition ensures that the concentration of this highly reactive intermediate is always low. This kinetically favors the desired bimolecular arylation reaction with the furan (which is in high concentration) over the unimolecular decomposition/hydrolysis or other side reactions.

Q3: What is the most effective, scalable method for purifying the final product?

A two-step acid-base extraction followed by recrystallization is highly effective.

  • Acid-Base Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with water to remove inorganic salts. Then, extract the organic layer with an aqueous base (e.g., 1M sodium carbonate or sodium bicarbonate). Your desired product, being a carboxylic acid, will deprotonate and move into the aqueous layer. Neutral byproducts (decarboxylated product, Sandmeyer product) will remain in the organic layer and be discarded.

  • Precipitation & Recrystallization: Carefully re-acidify the basic aqueous layer with cold 2M HCl until the product precipitates out (pH ~2-3).[9] Filter the solid, wash with cold water, and dry. For final purification, recrystallize the solid from a suitable solvent system, such as ethanol/water or acetic acid. This step is crucial for removing any co-precipitated acidic impurities like the phenolic byproduct.[10]

Q4: Can I use a different synthetic route to avoid these issues?

Yes, a Palladium-catalyzed Suzuki coupling is a common alternative for forming aryl-furan bonds.[9][11] This route involves reacting a furan boronic acid or ester with an aryl halide (or vice-versa) and generally offers higher yields and fewer byproducts than the Meerwein arylation. However, it requires more expensive palladium catalysts and ligands and necessitates the synthesis of a boronic acid precursor. The choice depends on factors like cost, scale, and available starting materials.

Part 3: Data Summary & Protocols

Table 1: Summary of Key Byproducts and Mitigation Strategies
Byproduct StructureNameProbable CauseIdentificationMinimization Strategy
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2-(2-Chloro-4-nitrophenyl)furanThermal decarboxylation of furan-2-carboxylic acid prior to arylation.[5]High Rf on TLC; Absence of -COOH in NMR/IR; GC-MS.Maintain low reaction temperature; Minimize reaction time.
2-Chloro-4-nitrophenolHydrolysis of the aryl diazonium salt intermediate with water.[6]Acidic nature; Presence of -OH in NMR/IR; LC-MS.Strict temperature control (0-5 °C) during diazotization and addition.
1,2-Dichloro-4-nitrobenzeneSandmeyer-type reaction of the diazonium salt with CuCl₂/Cl⁻.[7]Neutral compound; Simplified aromatic NMR pattern; GC-MS.Use catalytic amount of copper salt; Avoid large excess of HCl.
Polymeric TarsFuranic/Aryl PolymersUncontrolled radical reactions or acid-catalyzed polymerization of furan.Insoluble, dark material.Strict temperature control; Slow, controlled addition of reagents.
Experimental Protocol: Byproduct Identification via LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile). Ensure the sample is fully dissolved. Filter through a 0.22 µm syringe filter.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to detect all species.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Correlate the retention times of the peaks in the chromatogram with their corresponding mass spectra. Compare the observed molecular ion masses with the calculated masses of the expected product and potential byproducts listed in Table 1.

Part 4: Visualization of Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Byproduct Identification

G start Crude Reaction Mixture Shows Impurities (TLC/LCMS) extraction Perform Acid-Base Extraction start->extraction organic_layer Analyze Organic Layer (Neutral Byproducts) extraction->organic_layer Organic Phase aqueous_layer Analyze Aqueous Layer (Acidic Compounds) extraction->aqueous_layer Aqueous Phase gcms Run GC-MS Analysis organic_layer->gcms lcms_acid Run LC-MS Analysis aqueous_layer->lcms_acid nmr_neutral Isolate via Chromatography & Run NMR gcms->nmr_neutral decarboxylated Decarboxylated Product Identified nmr_neutral->decarboxylated sandmeyer Sandmeyer Product Identified nmr_neutral->sandmeyer recrystallize Fractional Recrystallization lcms_acid->recrystallize nmr_acid Analyze Crystals & Mother Liquor by NMR recrystallize->nmr_acid phenol Phenolic Byproduct Identified nmr_acid->phenol product Pure Product Isolated nmr_acid->product G Aniline 2-Chloro-4-nitroaniline Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) Aniline->Diazonium NaNO₂ / HCl 0-5 °C Product Desired Product (5-Aryl-furan-2-carboxylic acid) Diazonium->Product + Furan-2-carboxylic Acid + Cu⁺ Catalyst (Desired Path) Phenol Phenol Byproduct (2-Chloro-4-nitrophenol) Diazonium->Phenol + H₂O (High Temp) Sandmeyer Sandmeyer Byproduct (1,2-Dichloro-4-nitrobenzene) Diazonium->Sandmeyer + CuCl₂ / Cl⁻ FuranAcid Furan-2-carboxylic Acid FuranAcid->Product Furan Furan (from decarboxylation) FuranAcid->Furan Heat (Δ) Decarboxylated Decarboxylated Byproduct Furan->Decarboxylated + Ar-N₂⁺Cl⁻

Caption: Desired synthesis pathway and key byproduct side reactions.

References

  • Gualandi, A., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Available at: [Link]

  • Štefane, B., & Polanc, S. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412. Available at: [Link]

  • ResearchGate. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Publication. Available at: [Link]

  • Google Patents. (2009). CN101613305B - Preparation method of o-chloro-p-nitroaniline diazonium salt.
  • Hari, D. P., & König, B. (2013). The photocatalyzed Meerwein arylation: classic reaction of aryl diazonium salts in a new light. Angewandte Chemie International Edition, 52(18), 4734-43. Available at: [Link]

  • Wikipedia. (n.d.). Meerwein arylation. Available at: [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Available at: [Link]

  • Google Patents. (2022). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
  • ResearchGate. (2015). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Available at: [Link]

  • ACS Publications. (2020). Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. Organic Process Research & Development. Available at: [Link]

  • Unacademy. (2020). DIAZONIUM SALTS. Available at: [Link]

  • Google Patents. (1992). US5162511A - Nitrosating and diazotizing reagents and reactions.
  • Stadler, D., et al. (2012). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Additives & Contaminants: Part A, 29(10), 1561-1569. Available at: [Link]

  • Wikipedia. (n.d.). Pschorr cyclization. Available at: [Link]

  • Google Patents. (2015). WO2015056270A1 - Process for the preparation of 2,5-furandicarboxylic acid.
  • ResearchGate. (2015). Mechanism of Meerwein Arylation of Furan Derivatives. Available at: [Link]

  • Google Patents. (2023). WO2023288035A1 - Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid.
  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Wang, D., et al. (2021). Meerwein‐type Bromoarylation with Arylthianthrenium Salts. Angewandte Chemie International Edition, 60(38), 20790-20796. Available at: [Link]

  • Banik, S. M., et al. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Green Chemistry, 19(13), 3065-3070. Available at: [Link]

  • DOI. (2020). Efficient Processing of Reactions Involving Diazonium Salts: Meerwein Arylation in an Impinging-Jet Reactor. Available at: [Link]

  • CK-12 Foundation. (n.d.). Diazonium Salts. Available at: [Link]

  • Abraham Entertainment. (2023). Pschorr-Stephan Reaction: Basics, Mechanism, And Uses. Available at: [Link]

Sources

Troubleshooting

strategies to enhance the purity of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Welcome to the technical support center for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the purity of this compound. Drawing from established synthetic methodologies and purification principles, this document aims to be a comprehensive resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, and what are the likely impurities?

A common and efficient method for synthesizing the carbon skeleton of this molecule is through a Meerwein arylation reaction. This typically involves the diazotization of 2-chloro-4-nitroaniline, followed by a copper-catalyzed reaction with a furan derivative, such as furoic acid or its ester. A subsequent oxidation or hydrolysis step would then yield the final carboxylic acid.

Based on this synthetic pathway, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 2-chloro-4-nitroaniline and the furan starting material.

  • Meerwein Reaction By-products: Oligomeric materials and hydrodefunctionalized (aryl-H) compounds can be significant side products in Meerwein arylations.[1]

  • Isomers: Depending on the reaction conditions, small amounts of other positional isomers may be formed.

  • Degradation Products: The furan ring is susceptible to ring-opening under strongly acidic conditions, which are often used in the diazotization step.[2][3] This can lead to various acyclic impurities.

  • Residual Metals: If a metal catalyst (e.g., copper salts) is used, trace amounts may remain in the crude product.

Q2: My crude 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a dark, tarry solid. What could be the cause?

The dark coloration is often indicative of polymerization or degradation of the furan ring. Furan derivatives can be sensitive to strong acids and high temperatures, leading to the formation of highly colored polymeric by-products known as humins.[4] This is particularly relevant if the Meerwein arylation was conducted under harsh acidic conditions. Additionally, residual copper salts can contribute to coloration.

Q3: I am observing poor solubility of my crude product in common organic solvents. How can I address this for purification?

The polarity of your target molecule, conferred by the carboxylic acid and nitro groups, along with potential ionic impurities (salts), can lead to limited solubility in many common non-polar and moderately polar solvents. For purification, consider highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for initial dissolution, although these are not ideal for chromatography. For recrystallization, a mixed solvent system is often effective. A good starting point is a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, acetic acid) paired with a less polar solvent in which it is insoluble (e.g., water, hexane).[5][6]

Q4: During column chromatography on silica gel, my compound seems to be degrading or streaking excessively. What are my options?

This is a common issue with highly polar and acidic compounds on silica gel. The acidic nature of silica can catalyze the degradation of sensitive compounds like furans.[7] Streaking is often due to strong interactions between the polar analyte and the stationary phase.[8]

Here are some alternative strategies:

  • Use Alumina: Basic or neutral alumina can be a better choice for acid-sensitive compounds.

  • Deactivate Silica Gel: You can reduce the acidity of silica gel by pre-treating the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[9]

  • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18) can be very effective. The mobile phase would typically be a mixture of water (often with a pH modifier like formic acid or TFA) and acetonitrile or methanol.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the purification of very polar compounds that show little or no retention in reversed-phase chromatography.[9]

Troubleshooting Guide: Purification Strategies

This section provides detailed troubleshooting for common issues encountered during the purification of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Issue 1: Recrystallization Fails to Yield Pure Product
Symptom Potential Cause Troubleshooting Strategy
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Add more of the "good" solvent: This will lower the saturation point. 2. Use a lower boiling point solvent system. 3. Scratch the inside of the flask with a glass rod at the solution-air interface to induce crystallization.
No Crystals Form Upon Cooling The compound is too soluble in the chosen solvent, or the concentration is too low.1. Evaporate some of the solvent to increase the concentration. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. 3. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). 4. Introduce a seed crystal.
Impurities Co-crystallize The chosen solvent does not effectively differentiate between the product and impurities in terms of solubility.1. Perform a second recrystallization with a different solvent system. 2. Utilize a multi-step purification approach: For example, an initial acid-base extraction to remove neutral and basic impurities, followed by recrystallization.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Cool the crystallization mixture for an adequate amount of time at the lowest practical temperature. 3. Concentrate the mother liquor and attempt a second crop of crystals.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Preliminary Purification

This protocol is designed to remove neutral and basic impurities from the crude product.

  • Dissolution: Dissolve the crude 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid in a suitable organic solvent such as ethyl acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

  • Separation: Separate the aqueous layer. The organic layer contains neutral impurities and can be discarded (after checking by TLC for product).

  • Acidification: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid (e.g., 1M HCl) until the product precipitates out. Monitor the pH with litmus paper or a pH meter to ensure complete precipitation (typically pH 2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This is a good starting point for the recrystallization of your acid-base extracted material.

  • Dissolution: In an Erlenmeyer flask, add the crude, dried product. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

PurificationWorkflow start Crude Product acid_base Acid-Base Extraction start->acid_base recrystallization Recrystallization acid_base->recrystallization analysis Purity Analysis (HPLC, NMR, MP) recrystallization->analysis column Column Chromatography column->analysis pure_product Pure Product analysis->pure_product Purity > 98% troubleshoot_recryst Troubleshoot Recrystallization analysis->troubleshoot_recryst Purity < 98% troubleshoot_column Troubleshoot Column analysis->troubleshoot_column Purity < 98% troubleshoot_recryst->recrystallization Re-run with new solvent troubleshoot_recryst->column Switch method troubleshoot_column->column Optimize conditions

Caption: Decision workflow for purification.

References

  • Mechanism of Meerwein Arylation of Furan Derivatives. (2025). ResearchGate. [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem. [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). PubMed. [Link]

  • Meerwein arylation. (n.d.). Wikipedia. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI. [Link]

  • Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid. (n.d.).
  • Meerwein-type Bromoarylation with Arylthianthrenium Salts. (n.d.). PMC. [Link]

  • Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). (n.d.). Organic Reactions. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • General scheme of the study of furan stability. (n.d.). ResearchGate. [Link]

  • Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. (2025). ResearchGate. [Link]

  • Troubleshooting protein purification? (2013). ResearchGate. [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels, 32(1), 559-567. [Link]

Sources

Optimization

overcoming poor solubility of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid for in vitro assays

Technical Support Center: Solubility Enhancement for In Vitro Assays Topic: Overcoming Poor Solubility of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid For: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for In Vitro Assays

Topic: Overcoming Poor Solubility of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Guide for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in aqueous media for in vitro assays. The inherent chemical structure of this molecule—comprising a hydrophobic chloronitrophenyl group, a furan ring, and an ionizable carboxylic acid—contributes to its limited aqueous solubility, a common hurdle in preclinical research.

This guide is structured as a series of frequently asked questions (FAQs) that address common problems, from initial stock solution preparation to preventing precipitation in cell culture media. Our goal is to provide you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial attempt to dissolve the compound in aqueous buffer (e.g., PBS) failed. What is the first step I should take?

A1: Initial Solubility Assessment and the Use of Organic Solvents

Direct dissolution in aqueous buffers is often unsuccessful for compounds like 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid due to its predominantly hydrophobic nature. The recommended first step is to use a water-miscible organic solvent to prepare a concentrated stock solution.

Core Concept: "Like Dissolves Like"

The principle of "like dissolves like" is fundamental here. The nonpolar aromatic rings in the compound are best solubilized by an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for initial high-throughput screening and in vitro assays due to its high solubilizing power for a wide range of organic compounds and its miscibility with water.[1]

Recommended Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a high-concentration stock (e.g., 10-50 mM).[2] It is easier to dissolve the compound at a higher concentration in 100% DMSO.

  • Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials (ideally with Teflon-lined caps to prevent solvent evaporation) at -20°C or -80°C to maintain stability.[3]

Table 1: Common Organic Solvents for Initial Stock Preparation

SolventRecommended Max. Final Assay Conc.Notes
DMSO 0.1% - 0.5% (cell line dependent)[4][5]Most common starting solvent. Can induce cellular changes at higher concentrations.[6][7]
Ethanol ~0.5%Good for some compounds, but can be more toxic to cells than DMSO.
Methanol Not recommended for live-cell assaysTypically used for analytical purposes; volatile and toxic to cells.
Q2: I prepared a 10 mM stock in DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?

A2: Understanding and Preventing "Solvent Shock"

This common issue is known as "solvent shock" or precipitation upon dilution. It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly introduced into an aqueous environment.[8] The abrupt change in solvent polarity causes the compound's solubility to plummet, leading to precipitation.

Causality: The DMSO stock provides a favorable organic environment. When this is diluted >100-fold into aqueous media, the water molecules cannot adequately solvate the hydrophobic compound, causing it to crash out of solution.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting compound precipitation.

Mitigation Strategies:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.[8] Determine the highest concentration that remains soluble.

  • Modify the Dilution Procedure:

    • Increase Mixing: Add the DMSO stock dropwise into the vortexing cell culture medium to aid rapid dispersion and avoid localized high concentrations.

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add that to the media.[6]

    • Intermediate Dilution in Serum: If using a serum-containing medium, first dilute the DMSO stock into a small volume of pure serum. Serum proteins like albumin can bind to the compound and act as natural solubility enhancers.[9] Then, add this mixture to the rest of the medium.

Q3: My compound is a carboxylic acid. Can I use pH to improve its solubility?

A3: Leveraging the Ionizable Carboxylic Acid Group

Yes, the carboxylic acid moiety is a key handle for improving aqueous solubility. Carboxylic acids are weak acids that exist in equilibrium between a neutral, less soluble form (R-COOH) and a charged, more soluble carboxylate anion form (R-COO⁻).[10][11]

Mechanism of pH-Dependent Solubility:

  • Low pH (Acidic): An excess of protons (H⁺) in the solution drives the equilibrium towards the protonated, neutral (R-COOH) form, which is less water-soluble.[11]

  • High pH (Basic): A scarcity of protons (or an excess of OH⁻) shifts the equilibrium towards the deprotonated, anionic (R-COO⁻) form. This charged species is significantly more polar and thus more soluble in water.[10][12]

Practical Protocol: Preparing a Basic Stock Solution

For compounds that are difficult to dissolve even in DMSO, or for applications where DMSO is undesirable, a basic aqueous stock can be prepared.

  • Weigh Compound: Weigh the desired amount of the compound.

  • Initial Suspension: Suspend the powder in a small volume of purified water.

  • Titration: Add a dilute basic solution (e.g., 0.1 N NaOH) dropwise while stirring or vortexing.

  • Endpoint: Continue adding the base until the compound fully dissolves. The solution should be clear.

  • pH Adjustment: Check the pH of the final stock solution. It will be basic. Crucially, ensure the final pH of your in vitro assay medium remains within the physiological range (typically 7.2-7.4) after adding the stock. [8] The buffering capacity of the cell culture medium can often handle the small volume of basic stock added.

  • Volume Adjustment: Bring the solution to the final desired volume with purified water.

Caution:

  • Always run a vehicle control with the same concentration of the basic solution used for dissolution to account for any effects of the pH shift or the base itself.

  • Be aware that the stability of your compound may be pH-dependent.

Q4: I've tried adjusting the pH and using DMSO, but I still see precipitation over time in my long-term (24-72h) cell culture experiment. What advanced methods can I try?

A4: Advanced Formulation Strategies for Sustained Solubility

For long-term assays or particularly challenging compounds, more advanced formulation strategies may be necessary to maintain solubility and prevent the compound from precipitating out of the complex biological medium.[8]

Option 1: Cyclodextrin-Based Formulations

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has significantly improved aqueous solubility and stability.[14][15]

  • Mechanism: The hydrophobic part of the compound partitions into the CD's nonpolar cavity, while the hydrophilic exterior of the CD interacts favorably with water, effectively shielding the hydrophobic guest and keeping it in solution.[16]

  • Common Choice: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is widely used in cell culture applications due to its high aqueous solubility and low toxicity.[9]

Protocol for Preparing a Cyclodextrin Complex:

  • Prepare a concentrated aqueous solution of HP-β-CD (e.g., 10-40% w/v).

  • Add the powdered compound directly to the HP-β-CD solution.

  • Stir or sonicate the mixture, sometimes with gentle heating (e.g., 40-50°C), for several hours or overnight to facilitate complex formation.

  • Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate is your stock solution.

Option 2: Lipid-Based Formulations

Lipid-based formulations (LBFs) are another powerful tool, especially for highly lipophilic compounds.[17][18] These systems use oils, surfactants, and co-solvents to create self-emulsifying or self-microemulsifying drug delivery systems (SEDDS/SMEDDS).

  • Mechanism: When an LBF is introduced into an aqueous medium, it spontaneously forms fine oil-in-water emulsions or microemulsions, with the drug dissolved within the lipid droplets.[19] This keeps the drug in a solubilized state and can enhance its availability to cells.[20]

  • Considerations: Designing an LBF requires screening various lipids (e.g., triglycerides), surfactants (e.g., Cremophor®, Tween®), and co-solvents (e.g., propylene glycol).[18][21] The complexity of these formulations often makes them a secondary choice after cyclodextrins for standard in vitro screening.

Caption: Overview of solubilization strategies.

Summary and Best Practices

  • Start Simple: Always begin by preparing a high-concentration stock solution in 100% DMSO.

  • Control Your Controls: Always include a vehicle control (medium with the same final concentration of solvent or formulation excipient) in every experiment.[9]

  • Check for Toxicity: When using any solvent or excipient, perform a dose-response experiment to determine the maximum concentration your cells can tolerate without significant cytotoxicity.[4]

  • Observe Carefully: Visually inspect your final assay plates under a microscope before and during the experiment to check for signs of precipitation, which can appear as crystalline structures or amorphous aggregates.

  • One Change at a Time: When troubleshooting, modify only one parameter at a time (e.g., change the solvent, lower the concentration, add an excipient) to clearly identify the effective solution.

By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid and obtain reliable data from their in vitro assays.

References

  • Brainly. (2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Retrieved from [Link]

  • Staples, M. A., et al. (1995). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation and Storage of Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • ResearchGate. (2025, October 31). In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • Mitchell Lab. (2020, February 20). Cyclodextrins in drug delivery: applications in gene and combination therapy. Retrieved from [Link]

  • YouTube. (2022, September 8). DMSO biochemistry. Retrieved from [Link]

  • Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery. Retrieved from [Link]

  • PubMed Central (PMC). (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • American Pharmaceutical Review. (2020, March 25). Lipid-Based Formulations for Early-Stage Clinical Trials. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The In Vitro Lipolysis of Lipid-Based Drug Delivery Systems: A Newly Identified Relationship between Drug Release and Liquid Crystalline Phase. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Unknown Source. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • ABL Technology. (n.d.). 5-(2-Chloro-4-nitro-phenyl)-furan-2-carboxylic acid. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Lipid-Based Formulations. Retrieved from [Link]

  • ResearchGate. (2021, July 15). How to prepare a stock solution of commercially available essential oil for checking invitro acaricidal activity , and how to make working solutions? Retrieved from [Link]

  • Unife. (n.d.). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Retrieved from [Link]

  • ResearchGate. (2025, August 5). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Nitrofuran-2-carboxylic acid (CAS 645-12-5). Retrieved from [Link]

  • NIST. (n.d.). 5-Nitrofuran-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Bridging in vitro Dissolution Tests to in vivo Dissolution for Poorly Soluable Acidic Drugs. Retrieved from [Link]

Sources

Troubleshooting

degradation pathways of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid under experimental conditions

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. As a Senior Application Scientist, this resource provides field-proven insights and troubleshooting advice to navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid under experimental conditions?

A1: Based on the structure of the molecule, several degradation pathways can be anticipated under various experimental conditions. The primary pathways include:

  • Decarboxylation: The furan-2-carboxylic acid moiety is susceptible to decarboxylation, particularly under thermal stress, leading to the loss of carbon dioxide and the formation of 2-(2-Chloro-4-nitrophenyl)furan. Studies on 2-furoic acid have shown that this process can be initiated at temperatures around 140-160 °C.[1][2][3]

  • Nitro-group Reduction: The nitroaromatic portion of the molecule is a key site for transformation. The nitro group is strongly electron-withdrawing, making the aromatic ring resistant to oxidative degradation.[4] However, it is susceptible to reduction, which can occur through multiple steps, forming nitroso, N-hydroxylamino, and ultimately amino derivatives.[5][6] This reduction is a common metabolic pathway for nitroaromatic compounds.[5][6]

  • Furan Ring Opening: The furan ring can undergo cleavage, although this is generally less facile than decarboxylation or nitro-group reduction. This can be influenced by factors such as pH, temperature, and the presence of catalysts.

  • Dechlorination: The removal of the chlorine atom from the phenyl ring is another potential degradation step. This can occur through various mechanisms, including reductive dechlorination under anaerobic conditions or nucleophilic substitution.

Q2: What are the key factors that can influence the degradation rate and pathway of this compound?

A2: Several factors can significantly impact the degradation of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid:

  • Temperature: As mentioned, elevated temperatures can promote thermal degradation, primarily through decarboxylation.[1][2][3]

  • pH: The pH of the experimental medium can influence the stability of the molecule. For instance, hydrolysis of the furan ring or other functional groups can be acid or base-catalyzed.[7]

  • Light (Photodegradation): Aromatic and furan-containing compounds can be susceptible to photodegradation upon exposure to UV or visible light. This can lead to the formation of reactive intermediates and a variety of degradation products.

  • Oxygen Availability: The presence or absence of oxygen will determine whether oxidative or reductive degradation pathways are favored. For example, nitro-group reduction is more likely to occur under anaerobic or reducing conditions.[6]

  • Matrix Components: The composition of the experimental medium (e.g., presence of solvents, salts, organic matter) can influence degradation by acting as catalysts, inhibitors, or photosensitizers.

Q3: What analytical techniques are most suitable for studying the degradation of this compound and its products?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV-Vis or Diode Array Detector (DAD) is an excellent primary technique for separating the parent compound from its degradation products and quantifying their concentrations over time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of unknown degradation products, LC-MS and LC-MS/MS are indispensable. These techniques provide molecular weight and fragmentation information, which is crucial for structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Volatile degradation products, such as the decarboxylated furan derivative, can be effectively analyzed by GC-MS.[8] Headspace (HS) or Solid-Phase Microextraction (SPME) techniques can be used for sample introduction to enhance sensitivity for volatile compounds.[9][10][11]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid, unexpected degradation of the parent compound. Photodegradation: The compound may be light-sensitive.1. Conduct experiments in amber glassware or under dark conditions. 2. Run a control experiment with light exclusion to confirm photosensitivity.
Thermal Instability: The experimental temperature may be too high, leading to decarboxylation.1. Review the thermal stability data for related compounds like 2-furoic acid, which shows degradation starting around 140-160 °C.[1][2][3] 2. Perform experiments at a lower temperature if possible.
Reactive Matrix: Components in the experimental medium may be reacting with the compound.1. Simplify the matrix to identify the reactive component. 2. Ensure all solvents and reagents are of high purity and free of contaminants.
Multiple, unidentified peaks in the chromatogram. Complex degradation pathways: The compound may be degrading through several concurrent pathways.1. Employ LC-MS/MS for structural elucidation of the unknown peaks. 2. Systematically vary experimental conditions (e.g., pH, temperature, oxygen) to favor specific pathways and simplify the product mixture for easier identification.
Sample Contamination: Impurities may have been introduced during sample preparation or analysis.1. Analyze a blank sample (matrix without the target compound) to identify any background peaks. 2. Ensure proper cleaning of all glassware and equipment.
Poor recovery of the parent compound or degradation products. Adsorption to surfaces: The compounds may be adsorbing to glassware or instrument components.1. Use silanized glassware to minimize adsorption. 2. Include a wash step with a strong solvent in your analytical method to recover any adsorbed material.
Volatility of degradation products: Some degradation products, like the decarboxylated furan, may be volatile and lost during sample preparation.1. Use techniques suitable for volatile analysis, such as headspace GC-MS.[9][10][11] 2. Minimize sample handling and exposure to the atmosphere.

Experimental Protocols

Protocol 1: General Degradation Study
  • Preparation of Stock Solution: Prepare a concentrated stock solution of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Experimental Setup: In amber vials, spike the appropriate experimental matrix (e.g., buffer solution, cell culture medium) with the stock solution to achieve the desired final concentration.

  • Incubation: Incubate the samples under the desired experimental conditions (e.g., specific temperature, pH, light exposure). Include control samples (e.g., sterile control, dark control) as necessary.

  • Sampling: At predetermined time points, withdraw aliquots from the experimental and control vials.

  • Sample Preparation: Quench any ongoing reactions if necessary (e.g., by adding a strong acid or base, or by rapid freezing). Prepare the samples for analysis by filtration, extraction, or dilution as required by the analytical method.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the parent compound and identify and quantify any degradation products.

Protocol 2: Analysis of Volatile Degradation Products by HS-GC-MS
  • Sample Preparation: Place a known amount of the sample from the degradation experiment into a headspace vial.

  • Equilibration: Incubate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace. Typical conditions for furan analysis are around 30 minutes at 50-60 °C.[11]

  • Injection: Automatically inject a known volume of the headspace gas into the GC-MS system.

  • Chromatographic Separation: Use a suitable GC column (e.g., a mid-polar column) to separate the volatile components.

  • Mass Spectrometric Detection: Identify the compounds based on their mass spectra and retention times.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

parent 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid decarboxylated 2-(2-Chloro-4-nitrophenyl)furan parent->decarboxylated Decarboxylation (Heat) amino 5-(4-Amino-2-chlorophenyl)furan-2-carboxylic acid parent->amino Nitro Reduction ring_opened Ring-Opened Products parent->ring_opened Ring Opening

Caption: Primary degradation pathways of the parent compound.

nitro Nitro Compound (R-NO2) nitroso Nitroso Intermediate (R-NO) nitro->nitroso +2e-, +2H+ hydroxylamine Hydroxylamine Intermediate (R-NHOH) nitroso->hydroxylamine +2e-, +2H+ amino Amino Compound (R-NH2) hydroxylamine->amino +2e-, +2H+

Caption: Stepwise reduction of the nitro group.

References

  • Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. (n.d.).
  • Delatour, T., Huertas-Perez, J. F., Dubois, M., Theurillat, X., Desmarchelier, A., Ernest, M., & Stadler, R. H. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 303, 125406. Retrieved from [Link]

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central. Retrieved from [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. (n.d.). Google Patents.
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. (n.d.). ACS Publications. Retrieved from [Link]

  • Metabolic activation pathways leading to mutation in nitro-aromatic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845–850. Retrieved from [Link]

  • Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • CARBOXYLIC ACIDS AND THEIR DERIVATIVES. (n.d.). Sathyabama Institute of Science and Technology. Retrieved from [Link]

  • Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. (n.d.). MDPI. Retrieved from [Link]

  • Williams, D. E., & Nélieu, S. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(9), 1493–1511. Retrieved from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved from [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Methods for the determination of furan in food. (n.d.). JRC Publications Repository. Retrieved from [Link]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. (n.d.). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Hu, X., Zhang, J., Li, S., Wang, S., & Li, S. (2019). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Applied Microbiology and Biotechnology, 103(18), 7659–7669. Retrieved from [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved from [Link]

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. Retrieved from [Link]

Sources

Optimization

methods for removing palladium catalyst from 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Technical Support Center: Palladium Catalyst Removal Introduction: The Challenge of Palladium Removal in API Synthesis Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal

Introduction: The Challenge of Palladium Removal in API Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis, enabling the efficient construction of complex molecules like 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final Active Pharmaceutical Ingredient (API).

Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities in drug products.[1][2][3] Palladium is classified as a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[4] For a standard daily dose, this often translates to a concentration limit of less than 10 ppm in the API.[4][5] Failure to meet these levels can result in batch rejection, project delays, and significant financial loss.

This technical guide provides a structured, problem-solving approach to palladium removal, tailored for researchers working with highly functionalized molecules such as 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. We will address common troubleshooting scenarios and provide detailed protocols to develop a robust, scalable, and efficient purification strategy.

Troubleshooting Guide: Common Issues & Solutions

This section is designed to address the most frequent challenges encountered during the purification of APIs contaminated with palladium.

Q1: My isolated product is dark grey or black, even after a standard aqueous work-up. What is the likely cause and my immediate first step?

A1: A dark, persistent color is a classic indicator of residual palladium, often in the form of palladium black (Pd(0)) or colloidal nanoparticles. These fine particulates can be notoriously difficult to remove with simple filtration.

  • Causality: During the reaction or work-up, homogeneous palladium catalysts can be reduced to their insoluble elemental state (Pd(0)), forming fine suspensions that may even pass through standard filter paper.

  • Immediate Action - Filtration through a Packed Bed: Your first and most straightforward intervention should be filtration through a pad of diatomaceous earth (e.g., Celite). This method is effective at trapping finely dispersed solid particles that are otherwise difficult to separate.[6][7] It is a low-cost, high-impact initial step that can significantly reduce the palladium load before employing more selective methods.

Q2: I've tried filtration through Celite, but my palladium levels (measured by ICP-MS) are still well above the 10 ppm limit. What is my next course of action?

A2: This indicates that a significant portion of the residual palladium is likely in a soluble or very finely dispersed colloidal form. At this stage, you must move from physical separation to a method based on chemical affinity: adsorption. You have two primary choices: activated carbon and specialized metal scavengers.

  • Activated Carbon: A cost-effective and widely used option for removing palladium residues.[4][8][9] It functions through non-specific physisorption. However, its lack of selectivity is a major drawback; it can readily adsorb your desired product, especially planar aromatic compounds like your target molecule, leading to significant yield loss.[4][10]

  • Metal Scavengers: These are solid supports (typically silica or a polymer) functionalized with ligands that have a high affinity for palladium.[10][11][12] For palladium, a soft Lewis acid, scavengers with soft Lewis base functionalities like thiols are particularly effective due to the principles of Hard and Soft Acid-Base (HSAB) theory.[13][14][15] These scavengers are far more selective than carbon and generally result in much lower product loss.[16][17]

Recommendation: A screening study is highly recommended to identify the most effective scavenger for your specific system. (See Protocol 2).

Q3: I'm experiencing significant loss of my 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid product when using a scavenger. Why is this happening and how can I mitigate it?

A3: Product loss during scavenging can stem from two main sources: non-specific binding or specific interactions with your molecule's functional groups.

  • Causality & Mitigation:

    • Non-Specific Binding: This is common with activated carbon but can also occur with scavengers if used in large excess. Solution: Optimize the amount of scavenger. Run small-scale experiments to determine the minimum effective amount needed to reach your target palladium level. Do not use more than necessary.

    • Ionic Interaction: Your target molecule possesses a carboxylic acid. If the scavenger has a basic functional group (e.g., an amine-based scavenger), it can form an acid-base salt with your product, binding it to the solid support. Solution:

      • Choose a scavenger with a neutral or acidic functionality (e.g., thiol-based scavengers are ideal).

      • Consider adjusting the pH of your solution. Esterifying the carboxylic acid prior to scavenging (if synthetically feasible) can also prevent this interaction, though this adds steps to your process.

Q4: The efficiency of my palladium removal protocol is inconsistent from one batch to the next. What could be causing this variability?

A4: Inconsistency often points to variations in the state, or speciation, of the palladium in your crude product stream.

  • Causality: The ratio of soluble Pd(II) to insoluble Pd(0) can vary depending on minor fluctuations in reaction conditions, work-up procedures, or exposure to air.[6] Some scavengers are more effective against specific oxidation states.

  • Solutions for Robustness:

    • Standardize Work-Up: Ensure the post-reaction work-up procedure is identical for every batch to minimize variability in the palladium species.

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on trimercaptotriazine (TMT), are known to be effective against a wider range of palladium species.[10]

    • Implement a Pre-treatment Step: In some cases, a mild oxidation (e.g., with air) or reduction step can convert the mixture of palladium species into a single, more easily removed form before scavenging.

    • Adopt a Combination Approach: A multi-step process, such as Celite filtration followed by treatment with a high-affinity scavenger, often provides the most consistent and robust results.[18]

Visual Workflow: Selecting a Palladium Removal Strategy

This decision tree provides a logical pathway for developing your purification protocol.

Palladium_Removal_Workflow start Crude Product (API + Pd Catalyst) check_hetero Is the catalyst heterogeneous (e.g., Pd/C)? start->check_hetero celite_filt Step 1: Filtration (e.g., through Celite) check_hetero->celite_filt Yes scav_screen Step 2: Scavenger Screening (Thiol, TMT, Amine, Carbon) check_hetero->scav_screen No (Homogeneous) analyze1 Analyze Pd Level (ICP-MS) celite_filt->analyze1 check_limit1 Is Pd < 10 ppm? analyze1->check_limit1 check_limit1->scav_screen No end_ok Purified Product check_limit1->end_ok Yes optimize Step 3: Optimize Conditions (Loading, Temp, Time) scav_screen->optimize scale_up Step 4: Scale-Up Scavenging optimize->scale_up analyze2 Analyze Pd Level (ICP-MS) scale_up->analyze2 check_limit2 Is Pd < 10 ppm? analyze2->check_limit2 check_limit2->end_ok Yes end_fail Re-evaluate: - Scavenger Choice - Pre-treatment - Crystallization check_limit2->end_fail No

Caption: Decision workflow for palladium catalyst removal.

Frequently Asked Questions (FAQs)

Q1: How do solid-supported scavengers actually work?

A1: Solid-supported scavengers operate by a process called chemisorption.[10] The solid backbone (e.g., silica gel) is chemically modified to carry functional groups (e.g., -SH, thiol) that act as potent ligands for palladium. When the API solution is stirred with the scavenger, the palladium ions or atoms coordinate strongly to these functional groups, effectively "trapping" the metal on the solid support. The scavenger, now bound with palladium, can be easily removed by simple filtration, leaving a purified product solution.

Caption: Mechanism of palladium removal by a thiol scavenger.

Q2: Which factors should I consider when choosing a solvent for the scavenging step?

A2: The ideal solvent should meet two primary criteria:

  • High Product Solubility: Your API, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, must be fully dissolved to ensure it does not precipitate with the scavenger and to allow the palladium species to access the scavenger's binding sites.

  • Compatibility with the Scavenger: The solvent should not degrade the scavenger or inhibit its binding efficiency. Most silica-based scavengers are compatible with a wide range of common organic solvents like THF, DCM, Ethyl Acetate, and Toluene.[10][13]

Q3: Can I use crystallization as my primary method for palladium removal?

A3: Crystallization can be an effective purification method, but it is not always reliable for palladium removal.[4] While it can purge many impurities into the mother liquor, palladium complexes can sometimes co-crystallize with or become trapped within the crystal lattice of the API, leading to inconsistent results.[16] It is often more effective when used as a final polishing step after the bulk of the palladium has been removed by adsorption.

Data & Comparison

Table 1: Comparison of Common Palladium Removal Adsorbents

Adsorbent TypeFunctional GroupMechanismSelectivity for PdTypical Product LossKey Considerations
Activated Carbon N/A (Graphitic Surface)PhysisorptionLowModerate to HighCost-effective for bulk removal but risks significant API loss.[4][10]
Silica-Thiol -SH (Thiol)ChemisorptionVery HighVery LowIndustry standard for Pd. Highly effective for various Pd species.[5][19][20]
Silica-TMT TrimercaptotriazineChemisorptionHighLowBroad-spectrum scavenger, effective for multiple palladium species.[10]
Silica-Amine -NH2, -NR2ChemisorptionModerateLowCan be effective but may have ionic interactions with acidic APIs.

Experimental Protocols

Protocol 1: General Procedure for Celite Filtration

  • Preparation: Place a sintered glass funnel on a filter flask. Add a layer of Celite (~1-2 cm thick) to the funnel and gently press down to create a compact pad.

  • Pre-wetting: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly seated.

  • Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., Ethyl Acetate, THF) to reduce its viscosity.[6]

  • Filtration: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum.

  • Washing: Wash the Celite pad with several small portions of fresh solvent to ensure complete recovery of the product.[6]

  • Collection: Combine the filtrate and the washings. This solution can then be concentrated or taken directly to the next purification step.

Protocol 2: Screening of Solid-Supported Scavengers

  • Setup: In separate vials, place a small, known amount of the crude product solution.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Silica-Thiol, Silica-TMT, Activated Carbon). A typical starting amount is 5-10 weight equivalents relative to the estimated mass of palladium.

  • Agitation: Stir all vials at a consistent temperature (room temperature is a good starting point, but 40-50 °C can increase kinetics) for a set period (e.g., 2-4 hours).[20]

  • Sampling & Analysis: Take a small aliquot from the supernatant of each vial. Dilute and submit for palladium content analysis via ICP-MS.

  • Evaluation: Compare the final palladium concentration for each scavenger to identify the most efficient one for your system. Also, monitor for any product precipitation.

Protocol 3: Optimized Batch Scavenging Procedure

  • Dissolution: Dissolve the crude product in an appropriate volume of the chosen solvent (typically 10-20 volumes).

  • Scavenger Addition: Add the optimized amount of the selected scavenger (determined from Protocol 2) to the solution.

  • Stirring: Stir the mixture at the optimized temperature and for the optimized time (e.g., 45 °C for 18 hours).[21]

  • Filtration: Filter the mixture through a filter paper or a short pad of Celite to remove the solid scavenger.

  • Washing: Wash the filter cake with fresh solvent to recover any remaining product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the purified product.

  • Final Analysis: Submit a sample of the final product for ICP-MS analysis to confirm that the palladium level is below the required limit.

References

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation (ICH). [Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications - Organic Process Research & Development. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Ingenta Connect. [Link]

  • Application of Thiol-Modified Dual-Pore Silica Beads as a Practical Scavenger of Leached Palladium Catalyst in C–C Coupling Reactions. ACS Publications - Organic Process Research & Development. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ACS Publications - Organic Process Research & Development. [Link]

  • Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. PubMed. [Link]

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. [Link]

  • Metal Scavenger Guide. Sopachem. [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate. [Link]

  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. Princeton Powder. [Link]

  • Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]

  • Your trick to remove residual palladium. Reddit. [Link]

  • How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. NIH National Center for Biotechnology Information. [Link]

  • Removal of Pd residues. Gold Refining & Metal Extraction Forum. [Link]

  • A novel magnetic palladium catalyst for the mild aerobic oxidation of 5-hydroxymethylfurfural into 2,5- furandicarboxylic acid in water. The Royal Society of Chemistry. [Link]

  • Aqueous Carbonylation of Furfural Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst. ResearchGate. [Link]

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Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Confirmation of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and rational drug design. This guide provides a comprehensive overview of the gold-standard method for structural elucidation—single-crystal X-ray crystallography—applied to the novel compound 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. We will delve into the causality behind the experimental choices, present a detailed protocol, and objectively compare the definitive data from X-ray crystallography with the inferential information provided by other common analytical techniques.

The Imperative for Unambiguous Structural Confirmation

The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement of atoms. In the case of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a compound with potential pharmacological applications, precise knowledge of its structure is paramount. This includes not only the connectivity of the atoms but also their spatial orientation, bond lengths, bond angles, and intermolecular interactions in the solid state. While techniques like NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial pieces of the structural puzzle, only single-crystal X-ray diffraction can provide a direct and unambiguous visualization of the molecule's architecture.[1]

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances.[2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can determine the precise location of each atom in the molecule.[1] This yields a wealth of information, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions.[2]

Experimental Protocol: From Powder to Picture

The journey from a synthesized powder to a fully resolved crystal structure is a multi-step process that requires patience and precision. The following protocol is based on established methods for similar furan-2-carboxylic acid derivatives and serves as a robust starting point for obtaining high-quality single crystals of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Part 1: Synthesis of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid

A plausible synthetic route, adapted from the synthesis of similar compounds, would involve a Suzuki coupling reaction followed by hydrolysis.[1]

  • Suzuki Coupling: React methyl 5-bromofuran-2-carboxylate with (2-chloro-4-nitrophenyl)boronic acid in the presence of a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride) and a base (e.g., sodium carbonate) in a suitable solvent like 1,4-dioxane. The reaction is typically heated to ensure completion.

  • Hydrolysis: The resulting ester, methyl 5-(2-chloro-4-nitrophenyl)furan-2-carboxylate, is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a water/methanol mixture, followed by acidification with an acid like hydrochloric acid to precipitate the final product.[1]

Part 2: Crystallization

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step.[3] Several techniques can be employed, with slow evaporation and vapor diffusion being common choices for small organic molecules.[4]

Slow Evaporation Method:

  • Solvent Screening: Identify a suitable solvent or solvent system in which the compound has moderate solubility. A good starting point would be polar organic solvents such as ethanol, methanol, acetone, or ethyl acetate.

  • Solution Preparation: Prepare a nearly saturated solution of the purified 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid in the chosen solvent at room temperature or with gentle warming.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as nucleation sites and hinder the growth of a single crystal.

  • Evaporation: Cover the vial with a cap that has a small pinhole or is loosely fitted to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. The goal is to obtain well-formed, individual crystals with dimensions of 0.1-0.3 mm.[5]

Part 3: X-ray Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined to best fit the experimental data, resulting in a final, highly accurate crystal structure.

Figure 1: Experimental workflow for the structural determination of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid by X-ray crystallography.

Anticipated Crystallographic Data

While a crystal structure for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is not yet publicly available, we can anticipate the type of data that would be obtained. For illustrative purposes, the following table presents the crystallographic data for the closely related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid.[1] This data provides a reasonable expectation for the structural parameters of the title compound.

Parameter5-(4-nitrophenyl)furan-2-carboxylic acid[1]
Empirical Formula C₁₁H₇NO₅
Formula Weight 233.18
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 3.85 Å, b = 16.54 Å, c = 30.12 Å
α = 90°, β = 90°, γ = 90°
Volume 1920.4 ų
Z 8
Calculated Density 1.61 g/cm³
Radiation Synchrotron (λ = 0.873 Å)
Temperature 100 K
R-factor ~0.04-0.06 (typical for a well-refined structure)

A Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques are essential for characterizing a new compound and are often used in a complementary manner.

G cluster_0 Structural Elucidation of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid X-ray Crystallography X-ray Crystallography Definitive 3D Structure Definitive 3D Structure X-ray Crystallography->Definitive 3D Structure NMR Spectroscopy NMR Spectroscopy Connectivity and Chemical Environment Connectivity and Chemical Environment NMR Spectroscopy->Connectivity and Chemical Environment Mass Spectrometry Mass Spectrometry Molecular Weight and Formula Molecular Weight and Formula Mass Spectrometry->Molecular Weight and Formula IR Spectroscopy IR Spectroscopy Functional Groups Functional Groups IR Spectroscopy->Functional Groups

Sources

Comparative

A Comparative Guide to Inhibitors of Mycobacterium tuberculosis Salicylate Synthase (MbtI): Evaluating 5-Phenylfuran-2-Carboxylic Acids Against Novel Scaffolds

Abstract The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. The mycobacterial iron acquisition system, crucial for pathogen survival a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel therapeutic targets. The mycobacterial iron acquisition system, crucial for pathogen survival and virulence, presents a promising avenue. MbtI, the salicylate synthase that catalyzes the first committed step in the biosynthesis of mycobactin siderophores, is an especially attractive target as it is essential for Mtb and absent in humans. This guide provides a comparative analysis of various MbtI inhibitor classes, with a special focus on the promising 5-phenylfuran-2-carboxylic acid scaffold, exemplified by compounds like 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. We will dissect their performance against other notable inhibitor classes—including benzisothiazolones, isochorismate analogs, and chromane derivatives—by examining their mechanism of action, in vitro potency, and whole-cell antimycobacterial activity. This analysis is supported by detailed experimental protocols and quantitative data to provide researchers in drug development with a comprehensive resource for advancing new anti-tubercular agents.

Introduction: Targeting Iron Acquisition in Mycobacterium tuberculosis

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, with the emergence of multidrug-resistant (MDR-TB) strains declared a global health emergency.[1] This crisis underscores the urgent need for new drugs that operate via novel mechanisms of action.[1]

A key strategy for Mtb's survival within a host macrophage is the acquisition of essential nutrients, particularly iron. Mtb counters the host's iron-sequestration defense by synthesizing and secreting high-affinity iron chelators known as siderophores—specifically, carboxymycobactins and mycobactins.[2] The biosynthetic pathway for these siderophores is a validated therapeutic target.[3][4]

The first committed step in this pathway is the conversion of chorismate to salicylate, a reaction catalyzed by the salicylate synthase MbtI.[1][2] Targeting MbtI is a compelling anti-virulence strategy for several reasons:

  • Essentiality: The MbtI enzyme is vital for Mtb survival in iron-deficient host environments.[2]

  • Selectivity: MbtI has no human orthologues, minimizing the potential for off-target effects and toxicity.[1][3]

  • Validation: Genetic and chemical studies have confirmed that inhibiting this pathway impairs mycobacterial growth.[1][3]

This guide will compare and contrast the performance of several classes of MbtI inhibitors, providing a data-driven framework for researchers.

The MbtI-Catalyzed Reaction Pathway

MbtI catalyzes a two-step conversion of chorismate into salicylic acid, via an isochorismate intermediate. This salicylic acid unit serves as the foundational scaffold upon which a complex peptide-polyketide assembly line builds the final siderophore molecules.[5] Inhibiting MbtI effectively halts the entire downstream production of mycobactins, starving the bacterium of iron.

Myco_Pathway cluster_MbtI MbtI Catalysis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isomerization Salicylate Salicylate Isochorismate->Salicylate Pyruvate elimination Mycobactins Mycobactins Salicylate->Mycobactins Downstream Biosynthesis Iron Fe³⁺ Mycobactins->Iron Iron Acquisition Inhibitors MbtI Inhibitors (e.g., 5-Phenylfuran-2-carboxylic acids) Inhibitors->Isochorismate Block Conversion

Mycobactin biosynthesis pathway initiated by MbtI.

Comparative Analysis of MbtI Inhibitor Scaffolds

Several chemical scaffolds have been identified as inhibitors of MbtI through high-throughput screening and rational design. The 5-phenylfuran-2-carboxylic acid class, which includes the titular compound, has emerged as one of the most promising due to its potent, reversible inhibition and amenability to structure-based optimization.[6][7]

Focus Scaffold: 5-Phenylfuran-2-Carboxylic Acids

The key pharmacophoric features include the furan ring and the carboxylic acid, which are essential for binding in the MbtI active site and chelating the critical Mg²⁺ ion.[2][10] Modifications to the phenyl ring have been shown to dramatically influence both enzyme potency and, crucially, cell permeability—a common hurdle in translating enzyme inhibition to bactericidal effect.[3][8]

Head-to-Head Inhibitor Performance

The following table summarizes quantitative data for various MbtI inhibitor classes, providing a direct comparison of their efficacy.

Inhibitor Class/CompoundMechanism of InhibitionIC₅₀ vs. MbtI (μM)MIC₉₉ vs. M. bovis BCG (μM)Key Features & InsightsReferences
5-Phenylfuran-2-carboxylic Acids Reversible, Competitive0.9 - 35.232 - >250Potent scaffold; activity is highly tunable via phenyl substitutions to improve lipophilicity and cell penetration.[3][6][8]
5-(3-cyano-5-isobutoxyphenyl)furan-2-CA (1e)Reversible, Competitive11.232Optimized analog with strong enzyme inhibition and excellent whole-cell activity.[8][9]
Benzisothiazolones (Class I) Irreversible, CovalentLow μM (modest)Not ReportedCovalently labels cysteine residues in MbtI; potential for off-target reactivity.[1]
Benzimidazole-2-thiones (Class III) ReversibleLow μM (potent)Not ReportedIdentified as a promising hit from high-throughput screening.[1]
Isochorismate Analogs (methyl-AMT) Reversible, CompetitiveLow μMNot ReportedMimics the reaction intermediate; provides key structural insights into the enzyme's closed conformation.[6][11][12]
Chromane Derivatives Reversible, Competitive55.8Not ReportedNovel scaffold identified through rational design; relies on hydroxyl and carboxyl groups for binding.[2]
2,3-Dihydroxybenzoates Reversible, CompetitiveLow μMNot ReportedDesigned to mimic the isochorismate intermediate, with hydrophobic side chains enhancing potency.[4]

Essential Methodologies for Inhibitor Validation

The trustworthiness of comparative data hinges on robust, reproducible experimental protocols. Below are the standard methodologies used to characterize MbtI inhibitors.

Workflow for MbtI Inhibitor Discovery and Validation

A typical workflow begins with a high-throughput screen to identify initial hits, followed by secondary assays to confirm potency (IC₅₀), determine the mechanism of action, and finally, assess whole-cell activity (MIC) and target engagement (CAS assay).

Workflow cluster_invitro In Vitro / Biochemical Assays cluster_exvivo Whole-Cell / Ex Vivo Assays hts Primary HTS (Fluorescence Assay) ic50 IC₅₀ Determination (Dose-Response) hts->ic50 Confirm Hits mechanistic Mechanism of Action (e.g., Reversibility) ic50->mechanistic Characterize Potent Hits mic MIC Determination (REMA Assay) mechanistic->mic Advance Validated Hits cas Siderophore Assay (CAS Assay) mic->cas Validate MoA infect Macrophage Infection Model cas->infect Test in Physiological Context

Standard workflow for MbtI inhibitor validation.
Protocol 1: MbtI Enzymatic Inhibition Assay (Fluorescence-Based)

This direct and continuous assay is the gold standard for MbtI inhibitor screening because it exploits the natural fluorescence of the product, salicylic acid, eliminating the need for coupled enzymes or complex detection systems.[1]

  • Principle: The formation of salicylic acid from the substrate chorismate is monitored in real-time by measuring the increase in fluorescence at an emission wavelength of ~410-430 nm upon excitation at ~305-320 nm.

  • Methodology:

    • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.5 mM MgCl₂, 0.0025% Igepal CA-630).[1] Prepare stock solutions of purified MbtI enzyme, chorismate substrate, and test inhibitors (typically in DMSO).

    • Assay Setup: In a 384-well black plate, add the MbtI enzyme to the reaction buffer.

    • Inhibitor Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (DMSO only) and a negative control (e.g., 10 mM EDTA to chelate the essential Mg²⁺ cofactor).[1]

    • Pre-incubation: Incubate the enzyme and inhibitors for 10 minutes at room temperature to allow for binding.[1]

    • Reaction Initiation: Initiate the reaction by adding the chorismate substrate.

    • Data Acquisition: Immediately begin monitoring fluorescence increase over time using a plate reader. The initial reaction velocity is calculated from the linear phase of the curve.

    • Data Analysis: Calculate the percent inhibition relative to the DMSO control. For IC₅₀ determination, plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve.

Protocol 2: Antimycobacterial Activity (REMA)

The Resazurin Microtiter Assay (REMA) is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against mycobacteria.

  • Principle: Viable, metabolically active mycobacteria reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. Inhibition of growth is observed as a lack of color change.

  • Methodology:

    • Media Preparation: Use an iron-limiting medium, such as chelated Sauton's Medium, to ensure the mycobactin biosynthesis pathway is essential and actively running.[3]

    • Bacterial Culture: Grow M. bovis BCG or Mtb to mid-log phase and adjust the culture to a standardized inoculum density.

    • Compound Plating: In a 96-well plate, prepare 2-fold serial dilutions of the test compounds.

    • Inoculation: Add the mycobacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (media only).

    • Incubation: Incubate the plates for 5-7 days at 37 °C.

    • Dye Addition: Add the resazurin solution to each well and incubate for an additional 12-24 hours.

    • Endpoint Reading: The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Protocol 3: Siderophore Production Assay (CAS Assay)

The Chrome Azurol S (CAS) assay validates that the observed antimycobacterial activity is due to the inhibition of siderophore production.

  • Principle: The CAS solution is a deep blue complex of Chrome Azurol S dye, a detergent, and Fe³⁺. In the presence of a siderophore, the siderophore's higher affinity for iron will strip the Fe³⁺ from the dye, causing a color change from blue to orange/yellow.

  • Methodology:

    • Culture Supernatants: Culture mycobacteria in the presence of sub-MIC concentrations of the test inhibitor.

    • Sample Preparation: After incubation, pellet the bacteria by centrifugation and collect the culture supernatants, which will contain any secreted siderophores.

    • CAS Reaction: Mix the collected supernatants with the CAS assay solution.

    • Endpoint Reading: Measure the absorbance at ~630 nm. A decrease in absorbance (loss of blue color) indicates the presence of siderophores. The supernatants from inhibitor-treated cultures should retain their blue color, confirming that siderophore production was blocked.[3][8]

Discussion and Future Directions

The comparative data reveals a clear trend: while multiple scaffolds can potently inhibit the MbtI enzyme in vitro, achieving potent whole-cell activity is a significant challenge. The 5-phenylfuran-2-carboxylic acid class stands out because extensive SAR studies have successfully navigated this translation from enzyme to cell.[8][9] The success of compound 1e (IC₅₀ = 11.2 μM, MIC = 32 μM) highlights that optimizing for lipophilicity and other physicochemical properties is as critical as enhancing enzyme binding affinity.[8]

In contrast, while scaffolds like the isochorismate analogs provide invaluable structural information about the enzyme's active site, their translation into antimycobacterial agents is less documented in the available literature.[11] Irreversible inhibitors like the benzisothiazolones carry an inherent risk of off-target reactivity and are often deprioritized in modern drug discovery campaigns.[1]

Future research should focus on:

  • Structure-Based Design: Leveraging the growing number of MbtI-inhibitor co-crystal structures to rationally design next-generation inhibitors with improved potency and selectivity.[6][7]

  • Optimizing ADME Properties: Focusing on modifications that enhance cell wall penetration and resist efflux pump activity in Mtb.

  • Combination Therapy: Investigating the synergistic potential of MbtI inhibitors with existing anti-TB drugs to shorten treatment duration and combat resistance.

Conclusion

Targeting the MbtI enzyme in the mycobactin biosynthesis pathway remains a highly promising strategy for developing new anti-tubercular drugs with a novel mechanism of action. The 5-phenylfuran-2-carboxylic acid scaffold has emerged as a leading candidate, demonstrating a potent, reversible mechanism and, most importantly, a proven ability to be optimized for powerful whole-cell activity. While other inhibitor classes contribute significantly to our understanding of the MbtI enzyme, the furan-based compounds currently represent one of the most advanced and promising series for future preclinical development. Continued research focusing on structure-guided optimization will be critical to advancing these compounds into the next generation of TB therapies.

References

  • Al-Mokhna, D. A., & Al-Zarban, S. S. (2018). Inhibitors of the Salicylate Synthase (MbtI) from Mycobacterium tuberculosis Discovered by High-Throughput Screening. ACS Infectious Diseases, 4(9), 1344-1354.
  • Patsnap Synapse. (2024). What are DprE1 inhibitors and how do they work?
  • Harris, N. C., et al. (2012). Implications of Binding Mode and Active Site Flexibility for Inhibitor Potency against the Salicylate Synthase from Mycobacterium tuberculosis. Biochemistry, 51(40), 7964-7974. [Link]

  • Sommer, R., et al. (2010). Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI). Bioorganic & Medicinal Chemistry, 18(17), 6349-6357. [Link]

  • Degiacomi, G., et al. (2022). Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (MbtI) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections. Molecules, 27(19), 6529. [Link]

  • Wilson, D. J., et al. (2010). Inhibition studies of Mycobacterium tuberculosis salicylate synthase (MbtI). Bioorganic & Medicinal Chemistry Letters, 20(13), 3885-3888.
  • Mori, M., et al. (2024). Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. Journal of Medicinal Chemistry, 67(1), 348-364. [Link]

  • Sbardella, G., et al. (2019). New Chromane-Based Derivatives as Inhibitors of Mycobacterium tuberculosis Salicylate Synthase (MbtI): Preliminary Biological Evaluation and Molecular Modeling Studies. Molecules, 24(18), 3323. [Link]

  • ResearchGate. (n.d.). Comparison between the MbtI-II (A) and MbtI-I (B) structures. [Link]

  • Mori, M., et al. (2023). Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. International Journal of Molecular Sciences, 24(21), 15904. [Link]

  • Mori, M., et al. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2020(3), M1143. [Link]

  • ResearchGate. (n.d.). Chemical structure and activity of the two furan-based inhibitors I and II. [Link]

  • Mori, M., et al. (2024). Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy. ACS Publications. [Link]

  • Mori, M., et al. (2023). Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Inhibition of MbtI by 3-phenylacrylate-based inhibitors 25-38 a. [Link]

  • Chiarelli, L. R., et al. (2023). Structural basis for specific inhibition of salicylate synthase from Mycobacterium abscessus. bioRxiv. [Link]

  • Mori, M., et al. (2023). Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery. MDPI. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid Analogs as Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 5-arylfuran-2-carboxylic acid core has g...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the 5-arylfuran-2-carboxylic acid core has garnered significant attention. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a key pharmacophore with notable biological activity. We will explore how systematic chemical modifications influence antimicrobial efficacy, offering a comparative framework supported by experimental data for researchers in drug discovery.

The 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid Scaffold: A Foundation for Antimicrobial Activity

The furan ring is a versatile heterocyclic moiety present in numerous bioactive compounds and approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2] The core structure of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid combines several key features that contribute to its biological activity:

  • The Furan Ring: A five-membered aromatic ring containing an oxygen atom, which acts as a planar scaffold for substituent interactions with biological targets.[1]

  • The Carboxylic Acid Group: This acidic moiety at the 2-position is often crucial for activity, potentially acting as a hydrogen bond donor or acceptor, or contributing to the overall polarity and solubility of the molecule.

  • The 5-Aryl Substituent: The substituted phenyl ring at the 5-position plays a pivotal role in modulating the electronic and steric properties of the molecule, significantly impacting its interaction with target proteins or enzymes. The presence of electron-withdrawing groups like the nitro (-NO2) and chloro (-Cl) groups on the phenyl ring is a common strategy in the design of antimicrobial agents.

This guide will dissect the impact of modifications at these key positions, drawing insights from various studies on related analogs to build a cohesive SAR model.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-aryl-2-furoic acid derivatives is highly dependent on the nature and position of substituents on both the furan and the aryl rings.[3]

Modifications of the Carboxylic Acid Group

The carboxylic acid at the C-2 position of the furan ring is a frequent site for modification to improve pharmacokinetic properties or to explore different binding interactions.

  • Esterification: Conversion of the carboxylic acid to its methyl ester has been explored. While this can enhance cell permeability, it may also reduce activity if the free carboxylate is essential for target binding. For instance, in a series of related 5-phenyl-furan-2-carboxylic acids developed as antitubercular agents, the free acid was found to be crucial for inhibiting the salicylate synthase MbtI.[4][5]

  • Amide and Hydrazide Formation: Coupling of the carboxylic acid with amines or hydrazine to form amides and hydrazides, respectively, introduces new hydrogen bonding capabilities and can significantly alter the molecule's biological profile.[2][6] A diversity-oriented synthesis of furan-2-carboxamides led to the identification of compounds with significant antibiofilm activity against Pseudomonas aeruginosa.[6] In this study, carbohydrazide analogs showed notable efficacy.[6]

Substitutions on the Phenyl Ring

The substitution pattern on the 5-phenyl ring is a critical determinant of antimicrobial potency. The parent scaffold in this guide features a 2-chloro and a 4-nitro substitution.

  • Nitro Group (-NO2): The 4-nitro group is a strong electron-withdrawing group that is a common feature in many antimicrobial compounds. Its presence can enhance the compound's ability to participate in redox reactions or polar interactions within the target active site. Studies on 5-(4-nitrophenyl)furan-2-carboxylic acid have highlighted its potential as an antitubercular agent.[4][7]

  • Halogen Atoms (-Cl, -F): The 2-chloro substituent introduces both steric bulk and electronic effects. Halogens can increase lipophilicity, potentially improving membrane permeability. The position of the halogen is also crucial. For example, a fluorine atom at the 2-position of the phenyl ring has been shown to be a favorable modification in some 5-phenylfuran derivatives.[5]

  • Other Substituents: The exploration of other substituents such as methyl, methoxy, or trifluoromethyl groups can fine-tune the electronic and steric properties of the phenyl ring, leading to optimized activity against specific microbial strains.

Modifications of the Furan Ring

While less common, modifications to the furan ring itself can also impact activity. This could involve the introduction of substituents at the 3- or 4-positions, though this often requires more complex synthetic routes.

The logical relationship of the SAR is depicted in the following diagram:

SAR_Logic cluster_scaffold Core Scaffold: 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid cluster_mods Structural Modifications cluster_activity Biological Outcome Core 5-Aryl-Furan-2-Carboxylic Acid Carboxylic_Acid C-2 Carboxylic Acid Analogs (Esters, Amides, Hydrazides) Core->Carboxylic_Acid Modify Phenyl_Ring C-5 Phenyl Ring Substitutions (Halogens, Nitro, Alkyl) Core->Phenyl_Ring Modify Furan_Ring Furan Ring Modifications Core->Furan_Ring Modify Activity Modulated Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antibiofilm) Carboxylic_Acid->Activity Impacts Phenyl_Ring->Activity Impacts Furan_Ring->Activity Impacts

Caption: SAR logic for 5-aryl-furan-2-carboxylic acid analogs.

Comparative Data on Analog Performance

To illustrate the SAR principles, the following table summarizes the antimicrobial activity of representative 5-arylfuran-2-carboxylic acid analogs from various studies. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates higher potency.

Compound IDR (at C-2)5-Aryl SubstituentTarget OrganismMIC (µg/mL)Reference
Analog 1-COOH4-NitrophenylEscherichia coli7.0[8]
Analog 2-COOH4-NitrophenylStaphylococcus aureus3.5[8]
Analog 3-COOH4-NitrophenylCandida albicans7.0[8]
Analog 4-CONHNH2PhenylP. aeruginosa (Biofilm)~50 (IC50)[6]
Analog 5-COOHThiophene-containingEscherichia coli0.9 - 7.0[8]
Analog 6-COOHThiophene-containingStaphylococcus aureus1.7 - 3.5[8]

Note: The table is a composite representation from multiple sources to illustrate general SAR trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

The data suggests that the 4-nitrophenyl substituent confers broad-spectrum antimicrobial activity.[8] Furthermore, derivatization of the carboxylic acid to a carbohydrazide can impart specific activities such as biofilm inhibition.[6] The introduction of other heterocyclic rings, like thiophene, in place of the phenyl ring also yields potent antimicrobial compounds.[8]

Experimental Protocols

The synthesis and evaluation of these analogs follow established methodologies in medicinal chemistry.

General Synthetic Scheme

A common route for the synthesis of 5-aryl-furan-2-carboxylic acids involves a Suzuki coupling reaction.

Synthesis_Workflow Start Methyl 5-bromofuran-2-carboxylate + (2-Chloro-4-nitrophenyl)boronic acid Step1 Suzuki Coupling (Pd(PPh3)2Cl2, Na2CO3, 1,4-dioxane, 90°C) Start->Step1 Intermediate Methyl 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylate Step1->Intermediate Step2 Hydrolysis (NaOH, H2O/MeOH, reflux) Intermediate->Step2 Product 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid Step2->Product

Caption: General synthesis of 5-aryl-furan-2-carboxylic acids.

Step-by-Step Protocol for Synthesis (based on literature procedures[4][7]):

  • Suzuki Coupling:

    • To a solution of methyl 5-bromofuran-2-carboxylate in 1,4-dioxane, add (2-chloro-4-nitrophenyl)boronic acid.

    • Add a palladium catalyst, such as Pd(PPh3)2Cl2, and an aqueous solution of a base (e.g., 2 M Na2CO3).

    • Heat the mixture under a nitrogen atmosphere at 90°C overnight.

    • After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain the methyl ester intermediate.

  • Hydrolysis:

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add an excess of sodium hydroxide (NaOH).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and dry to yield the final product.

Antimicrobial Activity Assay (Broth Microdilution)

The antimicrobial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid scaffold represents a valuable starting point for the development of novel antimicrobial agents. The SAR analysis reveals that the carboxylic acid moiety and the substitution pattern on the 5-phenyl ring are key determinants of biological activity. Modifications at the C-2 position, such as the formation of amides and hydrazides, can lead to compounds with specialized activities like biofilm inhibition. Furthermore, the electronic and steric properties of the phenyl ring substituents must be carefully optimized to achieve potent and broad-spectrum antimicrobial efficacy.

Future research in this area should focus on:

  • Systematic exploration of substitutions on the phenyl ring to improve potency and reduce potential toxicity.

  • Synthesis of diverse amide and ester derivatives to enhance pharmacokinetic properties.

  • Elucidation of the mechanism of action of these compounds to facilitate target-based drug design.

  • In vivo evaluation of the most promising analogs in animal models of infection.

By leveraging the SAR insights discussed in this guide, researchers can rationally design and synthesize new furan-based derivatives with improved therapeutic potential in the fight against infectious diseases.

References

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemMedChem. [6]

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research. [9]

  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules. [10]

  • Synthesis and Antibacterial Activity of 5-Thiomethylfuran-2-Carboxylic Acid Derivatives. ResearchGate. [11]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Pharmaceutical Sciences and Research. [1]

  • Antimicrobial Furancarboxylic Acids from a Penicillium sp. Journal of Natural Products. [8]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Pharmaceuticals. [12]

  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. [3]

  • Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. [13]

  • Synthesis of 5-nitro-2-furancarboxylic acid chloride. PrepChem. [14]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molecules. [4]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [7]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Molecules. [5]

  • Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Asian Journal of Chemistry. [2]

Sources

Comparative

A Comparative Guide to Validating the Biological Target of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid in Mycobacterium tuberculosis

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the biological target of the novel anti-tubercular candidate, 5-(2-Chloro-4-nitrophenyl)furan-2-carb...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the biological target of the novel anti-tubercular candidate, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. We move beyond simplistic protocols to explain the scientific rationale behind a multi-pronged validation strategy, ensuring that the evidence for target engagement is robust, reproducible, and scientifically sound. By comparing this workflow with the established validation of a well-known target, DNA gyrase, we offer a benchmark for excellence in anti-tubercular drug discovery.

Introduction: The Challenge and the Candidate

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, remains a formidable global health threat, largely due to the rise of multidrug-resistant strains. This crisis necessitates the discovery of novel therapeutic agents that act on new or underexploited biological targets[1]. Whole-cell screening campaigns have successfully identified compounds with potent anti-mycobacterial activity, but a critical bottleneck remains: identifying and validating the specific molecular target of these hits[2]. A validated target is essential for rational lead optimization, understanding resistance mechanisms, and building a compelling case for clinical development[3][4].

The compound class of 5-phenyl-furan-2-carboxylic acids has emerged as a promising anti-tubercular scaffold[5][6]. These molecules are proposed to inhibit iron acquisition, a pathway critical for Mtb survival and pathogenesis[7][8]. This guide focuses on a representative molecule, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid , and outlines a definitive strategy to validate its primary biological target, hypothesized to be the salicylate synthase, MbtI .

The Proposed Target: MbtI and the Iron Acquisition Pathway

Iron is an essential cofactor for numerous biological processes in Mtb, but its free form is scarce within the human host. To overcome this, Mtb synthesizes high-affinity iron chelators called siderophores (mycobactins) to scavenge iron from the host environment[7][8].

The enzyme MbtI is a salicylate synthase that catalyzes the first committed step in mycobactin biosynthesis: the conversion of chorismate to salicylate. Because this pathway is essential for Mtb survival and is absent in humans, MbtI represents an attractive and validated therapeutic target[7][8]. The structural similarity of our lead compound to other furan-based MbtI inhibitors strongly suggests it shares this mechanism of action[5][6].

The following workflow provides a rigorous, multi-layered approach to confirm this hypothesis.

cluster_pathway MbtI-Catalyzed Reaction Chorismate Chorismate MbtI MbtI Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Product Compound 5-(...)-furan- 2-carboxylic acid Compound->MbtI Inhibition Mycobactin Biosynthesis Mycobactin Biosynthesis Salicylate->Mycobactin Biosynthesis Iron Uptake Iron Uptake Mycobactin Biosynthesis->Iron Uptake

Caption: Proposed inhibition of the MbtI enzyme by the furan-based compound.

A Multi-Pronged Validation Workflow

Target validation is not a single experiment but a chain of evidence. We advocate for a three-tiered approach—genetic, biochemical, and cellular—to build an irrefutable case for target engagement. This workflow ensures that the observed anti-tubercular activity of the compound is directly and specifically attributable to its interaction with the intended target within the living bacterium.

Genetic Genetic Validation Is the target essential for Mtb survival? • CRISPRi Knockdown • Overexpression • Chemical-Genetic Profiling Biochemical Biochemical Validation Does the compound directly inhibit the target? • Enzyme Inhibition Assay (IC50) • Binding Affinity (Ki) • Co-crystallography Genetic->Biochemical Confirms Target is Druggable Cellular Cellular Validation Does the compound engage the target in live Mtb? • Cellular Thermal Shift Assay (CETSA) • Resistant Mutant Analysis Biochemical->Cellular Confirms Direct Interaction Conclusion Target Validated Cellular->Conclusion Confirms In-Cell Engagement

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Reproducibility of Antimicrobial Assays for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Novel Compound Evaluation In the field of drug discovery, the identification of novel chemical entities with potent...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Novel Compound Evaluation

In the field of drug discovery, the identification of novel chemical entities with potential therapeutic value is merely the first step. The journey from a promising molecule to a viable drug candidate is paved with rigorous and, most importantly, reproducible experimental data. This guide focuses on 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid , a compound belonging to the furan-derivative class. While this specific molecule is not extensively characterized in public literature, related structures, particularly 5-phenyl-furan-2-carboxylic acids, have shown potential as antimicrobial agents, including innovative therapeutics targeting iron acquisition in mycobacterial species.[1][2][3] Given this context, establishing a robust and reproducible biological assay is paramount for accurately determining its potential efficacy.

This guide provides a comprehensive framework for assessing the reproducibility of a relevant biological assay for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, the implementation of self-validating systems, and the interpretation of key performance metrics. Our objective is to equip researchers with the tools to generate trustworthy and reliable data, forming a solid foundation for any subsequent drug development program.

Pillar 1: The Bedrock of Trustworthy Data - Core Concepts in Assay Reproducibility

Before embarking on any experimental work, it is crucial to understand the statistical measures that define an assay's quality and reliability. Good science requires that experiments are not only well-planned and executed but that their results are accurate and reproducible.[4] Poor reproducibility can lead to the dismissal of valuable compounds or the costly pursuit of false positives.[5]

Three key metrics are indispensable for this evaluation:

  • Intra-Assay Variability (Repeatability): This measures the variation between replicates within a single experiment or on a single plate. It reflects the precision of your technique and the homogeneity of your reagents at one point in time. Typically expressed as the Coefficient of Variation (%CV) , an intra-assay CV of less than 10% is generally considered acceptable for many biological assays.[6][7]

  • Inter-Assay Variability (Reproducibility): This assesses the variation between different experiments, often conducted on different days, by different analysts, or with different batches of reagents. It provides a more realistic picture of how the assay will perform over time. An inter-assay %CV of less than 15% is a common benchmark for acceptability.[6][7]

  • Z'-Factor: In the context of high-throughput screening (HTS), the Z'-factor is a dimensionless parameter that reflects the separation between the signals of the positive and negative controls.[5][8] It accounts for both the dynamic range of the assay and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation margin, making it highly reliable for screening purposes.[5][8]

G cluster_0 Assay Performance Metrics cluster_1 Key Influencers Reproducibility Reproducibility Intra-Assay CV Intra-Assay CV Reproducibility->Intra-Assay CV Within a single run Inter-Assay CV Inter-Assay CV Reproducibility->Inter-Assay CV Between runs Z-Factor Z-Factor Reproducibility->Z-Factor Assay window quality Analyst Analyst Analyst->Inter-Assay CV Reagent Lot Reagent Lot Reagent Lot->Inter-Assay CV Day Day Day->Inter-Assay CV Instrumentation Instrumentation Instrumentation->Intra-Assay CV Instrumentation->Inter-Assay CV

Figure 1: Key metrics and influencing factors in assay reproducibility.

Pillar 2: A Proposed Framework - The Broth Microdilution Assay

Given the potential antimicrobial activity of furan derivatives, the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard assay.[9] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][11] This quantitative method is essential for evaluating the potency of a novel compound.

Comparator Compounds: Establishing a Benchmark

To contextualize the activity and assess the assay's performance, appropriate comparators are essential.

  • Broad-Spectrum Antibiotic (Gram-Positive/Negative): Meropenem . As a carbapenem antibiotic, it has an exceptionally broad spectrum of activity against Gram-positive and Gram-negative bacteria, making it an excellent positive control for general antibacterial screening.[12]

  • Anti-Mycobacterial Agent: Isoniazid (INH) . As a cornerstone of first-line anti-tubercular therapy, Isoniazid is the indispensable comparator for any assay investigating potential anti-mycobacterial activity.[13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, Meropenem, Isoniazid

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for general bacteria; Middlebrook 7H9 broth with OADC supplement for Mycobacterium species.

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Mycobacterium smegmatis mc²155)

  • Sterile 0.85% saline

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies.

    • Suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate sterile broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each compound (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the compound stock solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the 10th column. Discard the final 100 µL from column 10.[15]

    • Column 11 will serve as a positive control (broth + inoculum, no compound).

    • Column 12 will serve as a negative/sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 5-7 days for M. smegmatis.

  • MIC Determination:

    • Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[3] The results can also be quantified by reading the optical density (OD) at 600 nm using a plate reader.

G cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_incubation Execution A Prepare Compound Stock (e.g., 1 mg/mL in DMSO) E Perform 2-fold serial dilution of compounds (Columns 1-10) A->E B Prepare Bacterial Inoculum (0.5 McFarland Standard) C Dilute Inoculum in Broth (to achieve 5x10^5 CFU/mL) B->C H Inoculate wells with 100µL of diluted bacteria (Columns 1-11) C->H D Add 100µL Broth to all wells D->E E->H F Column 11: Growth Control (No Compound) F->H G Column 12: Sterility Control (No Inoculum) I Incubate Plate (e.g., 37°C, 24h) H->I J Read Results (Visual or OD600) I->J K Determine MIC J->K

Figure 2: Workflow for the Broth Microdilution MIC Assay.

Pillar 3: The Experimental Design for Assessing Reproducibility

A robust assessment requires a multi-faceted experimental design. We will divide this into two parts: a direct measure of variability and an assessment of the assay's robustness to minor changes.

Part A: Quantifying Intra- and Inter-Assay Variability

Objective: To calculate the Intra-Assay and Inter-Assay %CV for the MIC of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid and its comparators.

Experimental Plan:

  • Run 1 (Analyst 1, Day 1):

    • Prepare three independent 96-well plates.

    • On each plate, test 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, Meropenem, and Isoniazid against the appropriate bacterial strain(s). Each compound should be tested in triplicate on each plate.

    • Determine the MIC for each replicate.

  • Run 2 (Analyst 1, Day 2): Repeat the entire procedure from Run 1 with freshly prepared reagents and inocula.

  • Run 3 (Analyst 2, Day 3): A second analyst repeats the entire procedure from Run 1.

Data Analysis:

  • Intra-Assay CV: For each compound on each plate, you will have 3 MIC values. Calculate the mean, the standard deviation (SD), and the %CV ( (SD / Mean) * 100 ). Average the %CVs from all plates within a single run to get the overall Intra-Assay CV.[7] An acceptable intra-assay CV is typically below 10%.[6]

  • Inter-Assay CV: For each compound, you will have a mean MIC value from each of the three runs. Calculate the overall mean, SD, and %CV from these three mean values. This will give you the Inter-Assay CV, which reflects variability across days and analysts. An acceptable value is generally under 15%.[6][7]

Example Data Presentation:

CompoundRunAnalystMIC Replicate 1 (µg/mL)MIC Replicate 2 (µg/mL)MIC Replicate 3 (µg/mL)Mean MICSDIntra-Assay CV (%)
Cpd X118846.672.3134.6
Cpd X218888.000.000.0
Cpd X324886.672.3134.6
Meropenem110.50.50.50.500.000.0
Meropenem210.50.250.50.420.1434.2
Meropenem320.50.50.50.500.000.0

Table 1: Example data layout for calculating Intra-Assay variability.

CompoundMean MIC Run 1Mean MIC Run 2Mean MIC Run 3Overall Mean MICOverall SDInter-Assay CV (%)
Cpd X6.678.006.677.110.7710.8
Meropenem0.500.420.500.470.059.9

Table 2: Example data layout for calculating Inter-Assay variability.

Part B: Assessing Assay Robustness with Design of Experiments (DOE)

An assay is robust if it is unaffected by small, deliberate variations in method parameters.[6] A Design of Experiments (DOE) approach is a powerful tool to simultaneously evaluate multiple factors.[16][17][18]

Objective: To identify which assay parameters have the most significant impact on the final MIC value.

Experimental Plan (Fractional Factorial Design):

Instead of testing one factor at a time, a DOE design allows for the efficient evaluation of multiple variables. Select critical parameters and define a "high" and "low" level for each.

  • Factor A: Inoculum Density: Low (2.5 x 10⁵ CFU/mL) vs. High (7.5 x 10⁵ CFU/mL)

  • Factor B: Incubation Time: Low (18 hours) vs. High (24 hours)

  • Factor C: Broth Manufacturer: Manufacturer 1 vs. Manufacturer 2

A fractional factorial design would create a specific set of experimental runs that combine these high and low levels in a structured way, minimizing the number of plates needed while maximizing the information gained about each factor and their interactions.

G cluster_factors Input Factors cluster_output Output Response A Inoculum Density DOE Design of Experiments (DOE) Matrix A->DOE B Incubation Time B->DOE C Broth Manufacturer C->DOE MIC MIC Value DOE->MIC Identifies significant effects and interactions

Figure 3: Conceptual overview of a Design of Experiments (DOE) approach.

Data Analysis & Interpretation:

The results from the DOE are analyzed using statistical software to determine which factors (A, B, or C) or their interactions (e.g., A*B) have a statistically significant effect on the MIC. If a factor is found to be significant, it means that this parameter must be very tightly controlled in all future experiments to ensure reproducibility. If none of the factors are significant, the assay is considered robust with respect to those parameters.

Conclusion: A Commitment to Quality

Assessing the reproducibility of a biological assay is not a preliminary chore but a core component of the scientific method in drug discovery. For a novel compound like 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid , establishing a reliable antimicrobial assay is the gateway to understanding its true potential. By systematically quantifying intra- and inter-assay variability and proactively testing for robustness using a DOE approach, researchers can build a high-confidence data package. This commitment to scientific integrity ensures that decisions made—whether to advance or halt a project—are based on data that is not just promising, but trustworthy and reproducible.

References
  • A Researcher's Guide to Reproducibility in Bioassays for Natural Product Screening. Benchchem.
  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Biological Assay Qualification Using Design of Experiments. BioProcess International. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. Available at: [Link]

  • CV in ELISA. 2BScientific. Available at: [Link]

  • Reproducibility of antimicrobial test methods. ResearchGate. Available at: [Link]

  • Z-factor. Wikipedia. Available at: [Link]

  • Calculating Inter- and Intra-Assay Coefficients of Variability. Salimetrics. Available at: [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BMG LABTECH. Available at: [Link]

  • Design of Experiment in Assessing Robustness and for Qualification of a Cell-Based Potency Assay. Taylor & Francis Online. Available at: [Link]

  • Utilizing Design of Experiments to Characterize Assay Robustness. ResearchGate. Available at: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. Available at: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Available at: [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing. APEC. Available at: [Link]

  • Broth microdilution reference methodology. Slideshare. Available at: [Link]

  • Minimum inhibitory concentration. Wikipedia. Available at: [Link]

  • Intra-Assay and Inter-Assay %CVs. Brendan Bioanalytics. Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Assessing reproducibility of 3 antimicrobial test methods according to a stakeholder's specifications. ResearchGate. Available at: [Link]

  • How to calculate the inter assay and intra assay variations. ResearchGate. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health (WOAH). Available at: [Link]

  • What is the best antibiotic for treating both Gram-positive and Gram-negative bacteria?. GoodRx. Available at: [Link]

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  • Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis. National Institutes of Health (NIH). Available at: [Link]

  • Evaluation of the Anti-Mycobacterial and Anti-Inflammatory Activities of the New Cardiotonic Steroid γ-Benzylidene Digoxin-15 in Macrophage Models of Infection. MDPI. Available at: [Link]

  • Antibiotics 101: List of Common Names, Types & Their Uses. Drugs.com. Available at: [Link]

  • Efficacy of linezolid versus comparator therapies in Gram-positive infections. ResearchGate. Available at: [Link]

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Comparative

evaluating the cross-reactivity of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid with other enzymes

A Technical Guide for the Evaluation of Cross-Reactivity of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid Introduction: The Imperative of Selectivity in Drug Discovery In the intricate landscape of drug discovery, th...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Evaluation of Cross-Reactivity of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate landscape of drug discovery, the identification of a potent bioactive compound is merely the initial step. The true challenge lies in ensuring its specificity. A drug candidate must precisely engage its intended molecular target while minimizing interactions with other biomolecules to prevent unintended physiological effects.[1][2] This principle of selectivity is paramount, as off-target interactions are a primary contributor to adverse drug reactions and clinical trial failures.[3] Enzyme inhibitors, which constitute a significant portion of modern therapeutics, are particularly scrutinized for their selectivity profiles.[4] Given the structural similarities within enzyme families, such as kinases and proteases, achieving a high degree of selectivity is a formidable, yet essential, scientific endeavor.[3][5]

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, designated here as A-001 (5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid) . While initial research into this specific molecule is limited, its structural motifs, particularly the furan-2-carboxylic acid core, are found in compounds targeting a range of enzymes.[6][7][8] For the purposes of this illustrative guide, we will hypothesize that A-001 has been identified as a potent inhibitor of Cyclooxygenase-2 (COX-2) , an enzyme critically involved in inflammation and pain pathways.[9]

Our objective is to delineate a robust, multi-faceted strategy to not only confirm the inhibitory action of A-001 on COX-2 but also to rigorously assess its potential for cross-reactivity against a panel of strategically selected enzymes. This process is fundamental to de-risking a compound and building a strong foundation for its progression towards preclinical development.[1]

Designing the Cross-Reactivity Panel: A Rationale-Driven Approach

The selection of enzymes for a cross-reactivity panel should not be arbitrary. It must be a considered process, informed by the structural and functional relationships to the primary target. For our hypothetical COX-2 inhibitor, A-001, the panel is designed to probe for interactions with enzymes that are either structurally homologous, functionally related, or known to be common off-targets for this class of inhibitors.

Our selected panel includes:

  • Cyclooxygenase-1 (COX-1): This is the most critical enzyme to include. As the constitutive isoform of cyclooxygenase, its inhibition is associated with gastrointestinal and renal side effects commonly seen with non-selective NSAIDs.[9][10] A high selectivity ratio for COX-2 over COX-1 is a key objective for safer anti-inflammatory drugs.

  • Matrix Metalloproteinase-2 (MMP-2): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[11] Certain inhibitors can display cross-reactivity between different classes of enzymes, making MMPs a valuable inclusion to test for broader activity.

  • Caspase-3: A key executioner caspase in the apoptotic pathway, this cysteine-aspartic protease represents a different class of proteases.[12][13] Its inclusion helps to determine if A-001 has a narrow or broad inhibitory profile against proteases.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Protein kinases are a major class of drug targets, and assessing cross-reactivity against a representative member is crucial, especially since some compounds can exhibit unexpected kinase inhibition.[14][15][16][17]

This diverse panel allows for a comprehensive assessment of A-001's selectivity, providing a clearer picture of its potential therapeutic window.

Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation

The following protocols outline the standardized assays for determining the inhibitory activity of A-001 against the selected panel of enzymes. For each assay, a dose-response curve will be generated to calculate the half-maximal inhibitory concentration (IC50).

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from established colorimetric and ELISA-based methods for measuring COX activity.[18][19][20][21]

  • Enzyme and Substrate Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hemin and glutathione. Prepare a stock solution of arachidonic acid in ethanol.

  • Inhibitor Preparation: Prepare a 10 mM stock solution of A-001 in DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of assay buffer, 10 µL of hemin, and 10 µL of either COX-1 or COX-2 enzyme to each well.

    • Add 10 µL of the diluted A-001 or vehicle control (DMSO) to the respective wells.

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of a colorimetric substrate solution followed by 20 µL of arachidonic acid.

    • Monitor the absorbance at 590 nm for 5 minutes to measure the peroxidase activity of COX.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of A-001 relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay

This protocol utilizes a fluorometric assay kit for measuring MMP activity.[11]

  • Enzyme Activation and Reagent Preparation: Activate pro-MMP-2 with APMA (4-aminophenylmercuric acetate). Prepare the MMP substrate and assay buffer as per the manufacturer's instructions.

  • Inhibitor Preparation: Prepare serial dilutions of A-001 in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the activated MMP-2 enzyme to each well.

    • Add the diluted A-001 or vehicle control.

    • Incubate for 10-15 minutes at 37°C.

    • Add the fluorogenic MMP substrate to initiate the reaction.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

  • Data Analysis: Determine the reaction velocity from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

Protocol 3: Caspase-3 Inhibition Assay

This protocol is based on a colorimetric assay that detects the cleavage of a specific caspase-3 substrate.[12][13][22][23]

  • Reagent Preparation: Prepare cell lysates containing active caspase-3 or use purified recombinant caspase-3. Reconstitute the caspase-3 substrate (DEVD-pNA) and prepare the reaction buffer.

  • Inhibitor Preparation: Prepare serial dilutions of A-001 in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the cell lysate or purified caspase-3.

    • Add the diluted A-001 or vehicle control.

    • Add the reaction buffer containing DTT.

    • Initiate the reaction by adding the DEVD-pNA substrate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

  • Data Analysis: Subtract the background absorbance and calculate the percentage of inhibition. Determine the IC50 value as previously described.

Protocol 4: EGFR Tyrosine Kinase Inhibition Assay

This protocol utilizes a fluorescence polarization-based assay to measure kinase activity.[14][16]

  • Reagent Preparation: Prepare the reaction buffer, kinase (EGFR), substrate peptide, and ATP as per the assay kit instructions.

  • Inhibitor Preparation: Prepare serial dilutions of A-001 in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, combine the EGFR kinase, substrate peptide, and diluted A-001 or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagents (e.g., a phosphotyrosine-specific antibody and a fluorescent tracer).

    • Measure fluorescence polarization.

  • Data Analysis: A decrease in fluorescence polarization indicates inhibition of the kinase. Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Interpretation

The IC50 values obtained from these assays should be compiled into a clear, comparative table. This allows for a quick and objective assessment of the compound's potency and selectivity.

Table 1: Hypothetical Cross-Reactivity Profile of Compound A-001

Enzyme TargetIC50 (µM)Selectivity Index (vs. COX-2)
COX-2 (Primary Target) 0.05 -
COX-115.2304-fold
MMP-2> 100> 2000-fold
Caspase-3> 100> 2000-fold
EGFR Tyrosine Kinase85.71714-fold

Interpretation of Results:

The hypothetical data presented in Table 1 would strongly support the characterization of A-001 as a highly selective COX-2 inhibitor. The 304-fold selectivity over COX-1 is a significant finding, suggesting a potentially favorable gastrointestinal safety profile. Furthermore, the lack of significant activity against MMP-2, Caspase-3, and EGFR Tyrosine Kinase at concentrations up to 100 µM demonstrates a narrow spectrum of activity, which is a desirable attribute for a drug candidate.

Visualizing the Workflow and Concepts

Diagrams are invaluable tools for illustrating complex experimental workflows and conceptual relationships.

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis A001 Compound A-001 Stock DoseResponse Dose-Response Plates (Serial Dilutions of A-001) A001->DoseResponse Enzymes Enzyme Panel Stocks (COX-1, COX-2, MMP-2, Casp-3, EGFR) Incubation Enzyme-Inhibitor Incubation Enzymes->Incubation Reagents Assay Buffers & Substrates Reagents->Incubation DoseResponse->Incubation Reaction Substrate Addition & Kinetic Reading Incubation->Reaction Inhibition Calculate % Inhibition Reaction->Inhibition IC50 Determine IC50 Values Inhibition->IC50 Selectivity Calculate Selectivity Indices IC50->Selectivity

Caption: Experimental workflow for cross-reactivity profiling of Compound A-001.

G cluster_selective Selective Inhibitor cluster_nonselective Non-Selective Inhibitor A Compound A T1 Target Enzyme (e.g., COX-2) A->T1 High Affinity (Low IC50) O1 Off-Target 1 (e.g., COX-1) A->O1 Low Affinity O2 Off-Target 2 (e.g., MMP-2) A->O2 Low Affinity B Compound B T2 Target Enzyme (e.g., COX-2) B->T2 High Affinity O3 Off-Target 1 (e.g., COX-1) B->O3 High Affinity O4 Off-Target 2 (e.g., MMP-2) B->O4 Low Affinity

Caption: Conceptual diagram of selective vs. non-selective enzyme inhibition.

Conclusion

The comprehensive evaluation of enzyme cross-reactivity is a non-negotiable step in the early stages of drug discovery. By employing a strategically designed panel of enzymes and robust, validated assay protocols, researchers can gain critical insights into the selectivity profile of a lead compound. The hypothetical case of A-001 demonstrates how a systematic approach can build a compelling data package that supports the continued development of a compound with a desirable safety and efficacy profile. This rigorous, data-driven methodology is essential for identifying and advancing drug candidates with the highest probability of clinical success.

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Validation

A Comparative Benchmarking Guide: Evaluating the Efficacy of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid Against Standard Antitubercular Drugs

In the persistent global battle against tuberculosis (TB), the emergence of multidrug-resistant strains necessitates a continuous search for novel therapeutic agents. This guide provides a comprehensive comparative analy...

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent global battle against tuberculosis (TB), the emergence of multidrug-resistant strains necessitates a continuous search for novel therapeutic agents. This guide provides a comprehensive comparative analysis of a promising novel compound, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, against the current first-line antitubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of efficacy, mechanism of action, and the experimental methodologies required for such a comparative assessment.

Introduction: The Evolving Landscape of Tuberculosis Therapy

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious agent worldwide. The standard treatment regimen, while effective for drug-susceptible TB, is lengthy and faces the growing threat of drug resistance. This challenge underscores the critical need for new chemical entities with novel mechanisms of action that can shorten treatment duration and combat resistant strains.

Furan derivatives have emerged as a promising class of compounds with potential antitubercular properties.[1][2][3][4][5] This guide focuses on 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a compound synthesized for its potential to exhibit significant activity against M. tuberculosis.

Unraveling the Mechanisms: A Tale of Different Targets

A key aspect of evaluating a new drug candidate is understanding its mechanism of action in comparison to established therapies.

The Standard Arsenal: How First-Line Drugs Work

The current first-line antitubercular drugs target various essential processes in M. tuberculosis:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[6][7][8][9][10] Its active form inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall.[6][7][8][11][10]

  • Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[12][13][14][15][16][17]

  • Pyrazinamide (PZA): Another prodrug that is converted to its active form, pyrazinoic acid, by the bacterial enzyme pyrazinamidase.[18][19][20][21][22] It is particularly effective against semi-dormant bacilli in acidic environments, and is thought to disrupt membrane transport and energy metabolism.[18][19][20][21][22]

  • Ethambutol (EMB): Inhibits arabinosyl transferases, enzymes involved in the synthesis of the mycobacterial cell wall component, arabinogalactan.[23]

A Novel Approach: The Potential Mechanism of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid

While the precise mechanism of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is under investigation, related compounds, the 5-phenyl-furan-2-carboxylic acids, have been identified as targeting the salicylate synthase (MbtI) from M. tuberculosis.[24][25] MbtI is a key enzyme in the mycobacterial siderophore biosynthesis pathway, which is essential for iron acquisition. By inhibiting this pathway, the compound could effectively starve the bacterium of this vital nutrient.

Experimental Benchmarking: A Head-to-Head Comparison

To objectively assess the efficacy of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This is a fundamental measure of a drug's potency.

Experimental Protocol: MIC Determination using Microplate Alamar Blue Assay (MABA)

  • Preparation of Mycobacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Drug Dilution: A serial dilution of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid and the standard drugs is prepared in a 96-well microplate.

  • Inoculation: Each well is inoculated with the mycobacterial suspension.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading: After further incubation, the color change from blue to pink, indicating bacterial growth, is observed. The MIC is determined as the lowest drug concentration that prevents this color change.

Comparative MIC Data (Hypothetical)

CompoundMIC (µg/mL) against M. tuberculosis H37Rv
5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid0.8
Isoniazid0.05
Rifampicin0.1
Pyrazinamide25 (at pH 5.5)
Ethambutol2.5

Note: The hypothetical MIC for the novel compound is based on promising results seen in similar furan derivatives.[1]

Cytotoxicity Assessment: Ensuring Host Safety

A crucial aspect of drug development is to ensure that the compound is toxic to the pathogen but not to the host cells. This is evaluated through cytotoxicity assays.

Experimental Protocol: MTT Assay on Mammalian Cell Lines

  • Cell Culture: A mammalian cell line (e.g., Vero cells) is cultured in a 96-well plate.

  • Drug Exposure: The cells are exposed to varying concentrations of the test compound and standard drugs.

  • MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formation of Formazan: Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The 50% cytotoxic concentration (CC50) is then calculated.

Selectivity Index (SI)

The SI is a critical parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of CC50 to MIC. A higher SI value is desirable.

Comparative Cytotoxicity and Selectivity Index (Hypothetical)

CompoundCC50 (µg/mL) on Vero CellsSelectivity Index (SI = CC50/MIC)
5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid>100>125
Isoniazid>100>2000
Rifampicin>100>1000
Pyrazinamide>100>4
Ethambutol>100>40
In Vivo Efficacy: Murine Model of Tuberculosis

Animal models are indispensable for evaluating the in vivo efficacy of a potential drug.[26][27][28][29][30][31] The murine model is a well-established and commonly used model for TB drug testing.[26][27][28][29][30][31]

Experimental Protocol: Low-Dose Aerosol Infection Mouse Model

  • Infection: Mice (e.g., C57BL/6) are infected with a low dose of M. tuberculosis H37Rv via the aerosol route.

  • Treatment Initiation: Treatment with the test compound and standard drugs is initiated several weeks post-infection.

  • Drug Administration: Drugs are administered daily or as per the established regimen for a defined period (e.g., 4-8 weeks).

  • Evaluation of Bacterial Load: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on Middlebrook 7H11 agar.

  • Data Analysis: The reduction in bacterial colony-forming units (CFU) is compared between the treated and untreated control groups.

Comparative In Vivo Efficacy (Hypothetical)

Treatment GroupMean Log10 CFU in Lungs (Reduction from Control)
Untreated Control6.5
5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid4.2 (2.3)
Isoniazid + Rifampicin3.0 (3.5)

Visualizing the Workflow and Mechanisms

Diagrams are essential tools for visualizing complex experimental workflows and biological pathways.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Efficacy mic MIC Determination (MABA Assay) cyto Cytotoxicity Assay (MTT Assay) mic->cyto Potent & Non-toxic? si Selectivity Index Calculation cyto->si infect Murine Model (Aerosol Infection) si->infect Promising SI? treat Drug Treatment infect->treat cfu Bacterial Load (CFU Enumeration) treat->cfu end Candidate for Further Development cfu->end Efficacy Demonstrated? start Novel Compound 5-(2-Chloro-4-nitrophenyl) furan-2-carboxylic acid start->mic

Caption: Experimental workflow for benchmarking a novel antitubercular compound.

Mechanism_of_Action cluster_novel 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid cluster_standard Standard Antitubercular Drugs novel_drug Novel Furan Derivative mbti MbtI Enzyme (Salicylate Synthase) novel_drug->mbti Inhibits siderophore Siderophore Biosynthesis mbti->siderophore Catalyzes iron Iron Acquisition siderophore->iron growth_inhibition_novel Bacterial Growth Inhibition iron->growth_inhibition_novel Essential for inh Isoniazid mycolic Mycolic Acid Synthesis inh->mycolic Inhibits rif Rifampicin rna_poly RNA Polymerase rif->rna_poly Inhibits pza Pyrazinamide membrane Membrane Transport pza->membrane Disrupts emb Ethambutol arabino Arabinogalactan Synthesis emb->arabino Inhibits growth_inhibition_standard Bacterial Growth Inhibition mycolic->growth_inhibition_standard rna_poly->growth_inhibition_standard membrane->growth_inhibition_standard arabino->growth_inhibition_standard

Caption: Comparative mechanisms of action of the novel compound and standard drugs.

Conclusion and Future Directions

The hypothetical data presented in this guide suggest that 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid exhibits promising in vitro activity against M. tuberculosis with a favorable selectivity index. While its in vivo efficacy in this preliminary model appears to be less potent than the standard combination therapy, it demonstrates a significant reduction in bacterial load.

The potential novel mechanism of action targeting iron acquisition is particularly noteworthy, as it could be effective against drug-resistant strains and offer synergistic effects when used in combination with existing drugs. Further research is warranted to:

  • Confirm the precise molecular target and mechanism of action.

  • Optimize the compound's structure to enhance its in vivo efficacy.

  • Evaluate its activity against a panel of drug-resistant clinical isolates.

  • Conduct more extensive in vivo studies, including combination therapies and relapse models.

The development of new antitubercular agents is a complex and lengthy process. However, the exploration of novel chemical scaffolds like 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is a critical step towards overcoming the challenge of tuberculosis.

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Comparative

Bridging the Gap: A Comparative Guide to In Silico and Experimental Binding Analysis of Nitrophenylfuran Carboxylic Acids

In modern drug discovery, the journey from a promising molecule to a viable therapeutic is both an art and a science, demanding a rigorous, multi-faceted approach to validation. Computational methods, particularly in sil...

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, the journey from a promising molecule to a viable therapeutic is both an art and a science, demanding a rigorous, multi-faceted approach to validation. Computational methods, particularly in silico molecular docking, offer unprecedented speed in identifying potential drug candidates. However, these predictions remain theoretical until substantiated by empirical, experimental data. This guide provides an in-depth comparison of these two worlds, using a representative molecule, 5-(4-Nitrophenyl)furan-2-carboxylic acid, a close structural analog to the topic compound, to illustrate the synergy between computational prediction and real-world biophysical analysis.

While specific binding data for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid is not extensively available in public literature, the 5-phenyl-furan-2-carboxylic acid scaffold is recognized for its therapeutic potential, notably as an agent targeting iron acquisition in mycobacterial species.[1][2] This guide will therefore use a closely related, well-characterized compound to demonstrate a universally applicable workflow for researchers in drug development.

Part 1: The Predictive Power of In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] The primary goal is to forecast the binding mode and affinity, often represented as a scoring function or binding energy. This allows for the rapid screening of vast virtual libraries, prioritizing compounds for synthesis and experimental testing.[4][5]

Causality in the Computational Workflow

The reliability of a docking study is entirely dependent on the quality of the inputs and the logic of the protocol. Each step is designed to mimic a biophysically relevant state. For this example, we will consider docking 5-(4-Nitrophenyl)furan-2-carboxylic acid against a hypothetical bacterial enzyme target, acknowledging the known antibacterial potential of this scaffold.[6]

Detailed Protocol: Molecular Docking via AutoDock Vina

This protocol outlines a standard procedure for docking a small molecule into a protein target.

  • Receptor Preparation:

    • Objective: To prepare the protein structure for docking by removing non-essential molecules and adding necessary components.

    • Steps:

      • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

      • Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components such as water molecules, co-solvents, and any co-crystallized ligands.[7]

      • Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.

      • Assign partial charges (e.g., Gasteiger charges) to the protein atoms. This is essential for the scoring function to calculate electrostatic interactions.

      • Save the prepared receptor in the required .pdbqt format for AutoDock Vina.

  • Ligand Preparation:

    • Objective: To generate a 3D conformation of the ligand and prepare it for docking.

    • Steps:

      • Obtain the 2D structure of 5-(4-Nitrophenyl)furan-2-carboxylic acid.

      • Convert the 2D structure to a 3D conformation using a program like Open Babel. Energy minimization is performed to obtain a low-energy, stable conformation.

      • Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations (flexibility) during the simulation.[8]

      • Assign Gasteiger charges and save the ligand in .pdbqt format.

  • Docking Simulation:

    • Objective: To run the docking algorithm to predict the binding pose and energy.

    • Steps:

      • Define the "search space" or "grid box" on the receptor. This is a three-dimensional box that encompasses the known or predicted active site of the protein.[9] The size of the box is critical; too small and it may miss the true binding pose, too large and it increases computation time unnecessarily.

      • Execute AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as inputs.

      • The algorithm will generate multiple possible binding poses, each with a corresponding binding affinity score in kcal/mol.

  • Analysis of Results:

    • Objective: To interpret the docking output and identify the most likely binding mode.

    • Steps:

      • The pose with the lowest binding energy is typically considered the most favorable.

      • Visualize the top-ranked pose within the protein's active site to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

In Silico Workflow Diagram

InSilicoWorkflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB 1. Obtain Receptor (PDB) PrepReceptor 3. Prepare Receptor (Add H, Charges) PDB->PrepReceptor Ligand 2. Obtain Ligand (SMILES/SDF) PrepLigand 4. Prepare Ligand (3D, Torsions) Ligand->PrepLigand Grid 5. Define Grid Box (Active Site) PrepReceptor->Grid PrepLigand->Grid RunVina 6. Run Docking (AutoDock Vina) Grid->RunVina Analyze 7. Analyze Poses (Binding Energy) RunVina->Analyze Visualize 8. Visualize Interactions (H-Bonds, etc.) Analyze->Visualize SPRWorkflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Analysis Chip 1. Select Sensor Chip (e.g., CM5) Immobilize 4. Immobilize Protein (Amine Coupling) Chip->Immobilize Protein 2. Purify Protein (Ligand) Protein->Immobilize Compound 3. Prepare Compound (Analyte Dilutions) Inject 5. Inject Analyte (Association/Dissociation) Compound->Inject Immobilize->Inject Sensorgram 6. Generate Sensorgrams Inject->Sensorgram Fit 7. Fit to Kinetic Model (e.g., 1:1 Binding) Sensorgram->Fit Constants 8. Determine ka, kd, KD Fit->Constants

Caption: Workflow for experimental SPR analysis.

Expected Experimental Results

The output of an SPR experiment provides precise, quantitative measures of the binding interaction.

ParameterMeasured ValueInterpretation
Association Rate (kₐ) 1.5 x 10⁵ M⁻¹s⁻¹The rate at which the compound binds to the protein.
Dissociation Rate (kₑ) 3.0 x 10⁻³ s⁻¹The rate at which the compound-protein complex falls apart. A slower rate indicates a more stable complex.
Dissociation Constant (Kₑ) 20 nMA measure of binding affinity. A lower Kₑ value signifies a tighter binding interaction.

Part 3: Comparative Analysis - Where Prediction Meets Reality

The ultimate goal is to compare the computational prediction with the experimental result. While the units differ (kcal/mol for docking vs. molar concentration for Kₑ), they both represent the stability of the protein-ligand complex.

MethodMetricResultImplication
In Silico Docking Binding Affinity-8.5 kcal/molStrong theoretical binding potential.
Experimental (SPR) Dissociation Constant (Kₑ)20 nMConfirmed high-affinity binding in a real-world system.
Synthesizing the Data: Convergence and Divergence

In this idealized example, the strong predicted binding affinity from docking is confirmed by the low nanomolar Kₑ value from SPR. This convergence provides strong confidence that 5-(4-Nitrophenyl)furan-2-carboxylic acid is a genuine, high-affinity binder of the target protein.

However, it is common for computational and experimental results to diverge. This is not a failure, but an opportunity for deeper insight:

  • If Docking Predicts Strong Binding, but SPR Shows Weak/No Binding: This could be due to inaccuracies in the docking scoring function, the use of a rigid receptor model that doesn't account for conformational changes upon binding ("induced fit"), or poor solubility of the compound in the experimental buffer. [8]* If Docking Predicts Weak Binding, but SPR Shows Strong Binding: The docking protocol may have missed the correct binding pose, or the binding may be driven by forces not well-represented in the scoring function, such as water displacement (the hydrophobic effect).

Conclusion

Neither in silico docking nor experimental binding analysis is sufficient in isolation. Molecular docking is an invaluable, high-throughput screening and hypothesis-generation tool, while biophysical techniques like SPR provide the essential, empirical validation needed to make confident decisions in a drug discovery pipeline. The true power lies in their synergistic use: docking to predict and prioritize, and experiments to confirm and quantify. This integrated workflow, as illustrated with the nitrophenylfuran carboxylic acid scaffold, accelerates the path to identifying novel therapeutics by ensuring that computational promise is translated into tangible, measurable biological activity.

References

  • ResearchGate. (2025). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

  • bioRxiv. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids. Available from: [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. Available from: [Link]

  • PubMed Central. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Available from: [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available from: [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. Available from: [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link]

  • NIH. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available from: [Link]

  • SciSpace. (n.d.). Synthesis, molecular docking and molecular dynamic simulation studies of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]. Available from: [Link]

  • ResearchGate. (n.d.). Molecular Docking Protocol. Available from: [Link]

  • PubMed. (n.d.). Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity. Available from: [Link]

  • ResearchGate. (n.d.). IN SILICO SCREENING BY MOLECULAR DOCKING OF HETEROCYCLIC COMPOUNDS WITH FURAN OR INDOLE NUCLEUS FROM DATABASE FOR ANTICANCER ACTIVITY AND VALIDATION OF THE METHOD BY REDOCKING. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]

  • ResearchGate. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Available from: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available from: [Link]

  • Unknown Source. (n.d.). Camel FGF21 Protein Enhances FGF21 Signaling and its Targeted Compounds Screening.
  • SciSpace. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Available from: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • Unknown Source. (2022). Guide to Running an SPR Experiment.
  • Unknown Source. (n.d.). A Comprehensive Review on Molecular Docking in Drug Discovery.
  • ResearchGate. (2025). Activity-Based Protein Profiling for Natural Product Target Discovery. Available from: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]

  • PubMed Central. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Available from: [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]

  • Frontiers. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Available from: [Link]

  • ResearchGate. (2025). In-Silico Drug Design And Molecular Docking: Development Of Fluoro-Nitro Benzothiazolourea Analogs For Neuro Degenerative Diseases. Available from: [Link]

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Validation

A Comparative Guide to the Antibacterial Spectrum of Nitrophenylfuran Derivatives

This guide provides an in-depth comparison of the antibacterial spectrum of various nitrophenylfuran derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the antibacterial spectrum of various nitrophenylfuran derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By synthesizing data from multiple studies, this document aims to elucidate the structure-activity relationships and comparative efficacy of this important class of antimicrobial agents.

Introduction: The Enduring Relevance of Nitrofurans

Nitrophenylfuran derivatives are a class of synthetic broad-spectrum antibacterial agents that have been in clinical use for decades.[1] Their unique mechanism of action and sustained efficacy against common pathogens, particularly in an era of rising antibiotic resistance, have led to a renewed interest in these compounds.[2] This guide will delve into the nuances of their antibacterial activity, comparing key derivatives and providing the technical details necessary for informed research and development.

Mechanism of Action: A Multi-Targeted Assault

The antibacterial efficacy of nitrophenylfuran derivatives hinges on their activation within the bacterial cell. These compounds are prodrugs, meaning they are converted into their active, cytotoxic form by bacterial enzymes.[2][3] The key to this activation is the reduction of the 5-nitro group by bacterial nitroreductases (NfsA and NfsB in E. coli).[2] This process generates a cascade of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives, which are potent cellular toxins.[2][4]

These reactive species then launch a multi-pronged attack on critical bacterial components:

  • DNA and RNA Damage: The electrophilic intermediates can directly interact with and damage bacterial DNA and RNA, leading to mutations and inhibition of replication and transcription.[4][5]

  • Protein Synthesis Inhibition: They can also target ribosomal proteins, disrupting the process of protein synthesis, which is essential for bacterial survival.[4][5]

  • Metabolic Enzyme Disruption: Critical metabolic pathways, such as the citric acid cycle, are also inhibited by the action of these reactive intermediates on essential enzymes.[5]

This multi-targeted mechanism is a significant advantage, as it is more difficult for bacteria to develop resistance compared to single-target antibiotics.[3]

Nitrofuran Mechanism of Action cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell Nitrofuran_Prodrug Nitrophenylfuran (Prodrug) Nitrofuran_Inside Nitrophenylfuran Nitrofuran_Prodrug->Nitrofuran_Inside Uptake Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Nitrofuran_Inside->Nitroreductases Substrate for Reactive_Intermediates Reactive Electrophilic Intermediates (e.g., nitroso, hydroxylamino) Nitroreductases->Reactive_Intermediates Reduction of 5-nitro group DNA_RNA DNA & RNA Damage Reactive_Intermediates->DNA_RNA Ribosomes Ribosomal Protein Inhibition Reactive_Intermediates->Ribosomes Enzymes Metabolic Enzyme Inhibition Reactive_Intermediates->Enzymes Cell_Death Bacterial Cell Death DNA_RNA->Cell_Death Ribosomes->Cell_Death Enzymes->Cell_Death

Caption: Mechanism of action of nitrophenylfuran derivatives.

Comparative Antibacterial Spectrum

The antibacterial spectrum of nitrophenylfuran derivatives is generally broad, encompassing a range of Gram-positive and Gram-negative bacteria. However, the potency against specific pathogens can vary significantly between different derivatives. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several key nitrophenylfuran derivatives against common bacterial pathogens, compiled from various in vitro studies. A lower MIC value indicates greater potency.

Table 1: Comparative in vitro activity (MIC, mg/L) of Nitrofuran Derivatives against Gram-Negative Bacteria

Bacterial SpeciesNitrofurantoinFurazolidoneNifuratelFurazidinReference
Escherichia coli16 - 64--4 - 64[6][7]
Klebsiella aerogenesLess Sensitive---[8]
Proteus mirabilisResistant--Higher activity than Nitrofurantoin[6][8]
Providencia stuartiiResistant---[8]
Pseudomonas aeruginosaResistant---[8]

Table 2: Comparative in vitro activity (MIC, mg/L) of Nitrofuran Derivatives against Gram-Positive Bacteria

Bacterial SpeciesNitrofurantoinFurazolidoneNifuratelFurazidinReference
Staphylococcus aureus8 - 64--2 - 4[6][7]
Staphylococcus epidermidisSensitiveMost ActiveSensitive-[8]
Streptococcus faecalisSensitiveMost ActiveSensitive-[8]
MicrococciSensitiveMost ActiveSensitive-[8]

Note: "-" indicates data not available in the cited sources. The activity can be strain-dependent.

From the data, it is evident that furazidin often exhibits lower MICs (higher potency) than nitrofurantoin against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains of E. coli and methicillin-resistant Staphylococcus aureus (MRSA).[6][7] Furazolidone and a compound designated as SQ 18,506 were found to be the most active against E. coli, Streptococcus faecalis, micrococci, and Staphylococcus epidermidis in one study.[8] Notably, many nitrofuran derivatives show limited to no activity against Proteus spp., Providencia stuartii, and Pseudomonas aeruginosa.[8]

Structure-Activity Relationships (SAR)

The antibacterial spectrum and potency of nitrophenylfuran derivatives are intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of novel, more effective agents.

  • The Essential 5-Nitro Group: The presence of the nitro group at the 5-position of the furan ring is paramount for antibacterial activity.[9] This group is the substrate for the bacterial nitroreductases that activate the prodrug.

  • Influence of Substituents: Modifications to the side chain at the 2-position of the furan ring can significantly modulate the antibacterial spectrum and potency.[9] For instance, the introduction of certain electron-withdrawing groups can be beneficial to the activity against Gram-positive bacteria.[10]

  • Hydrophobicity: While important for cell penetration, studies have shown that hydrophobicity is not the primary determinant of antibacterial activity for this class of compounds.[11]

  • Late-Stage Functionalization: Recent research has demonstrated that late-stage functionalization of existing nitrofuran drugs, such as Furazolidone (FZD) and Nitrofurantoin (NFT), can lead to derivatives with enhanced activity. For example, the addition of a hydroxyl group at the N-α position of FZD resulted in a two-fold increase in activity against S. aureus.[12]

Experimental Protocols for Antibacterial Spectrum Determination

The determination of the antibacterial spectrum of nitrophenylfuran derivatives is typically performed using standardized methods such as broth microdilution or agar dilution to determine the Minimum Inhibitory Concentration (MIC). These protocols are well-established and detailed in guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.[15][16]

Broth Microdilution Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Nitrofuran Derivative Start->Prepare_Dilutions Inoculate_Plates Inoculate 96-well Plates with Standardized Bacterial Suspension Prepare_Dilutions->Inoculate_Plates Incubate Incubate Plates (e.g., 37°C for 18-24h) Inoculate_Plates->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for the broth microdilution method.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into an agar medium. A defined bacterial inoculum is then applied to the surface of the agar plates. After incubation, the MIC is determined as the lowest concentration of the agent that prevents visible bacterial growth on the agar.[15] This method is particularly useful for testing multiple bacterial strains simultaneously.

Step-by-Step Methodology (Broth Microdilution):

  • Prepare Stock Solution: A stock solution of the nitrophenylfuran derivative is prepared in a suitable solvent.

  • Prepare Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are also included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Reading and Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Conclusion

Nitrophenylfuran derivatives remain a valuable class of antibacterial agents with a broad spectrum of activity and a low propensity for resistance development. This guide has provided a comparative overview of the antibacterial spectrum of several key derivatives, highlighting the superior in vitro activity of compounds like furazidin against certain pathogens. The elucidation of their multi-targeted mechanism of action and ongoing research into structure-activity relationships and novel derivatives underscore the potential for this chemical class to contribute to the fight against antimicrobial resistance. The standardized protocols for susceptibility testing outlined here provide a framework for the continued evaluation and development of these important therapeutic agents.

References

  • Le, V., & Rakonjac, J. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens, 17(7), e1009673. [Link]

  • ResearchGate. (n.d.). Preliminary antibacterial mechanism of nitrofurans. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrofurantoin?[Link]

  • Pires, J. R., Giesbrecht, A., Gomes, S. L., & do Amaral, A. T. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mechanism of nitrofuran activation and resistance (A) Schematic pathway...[Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy. [Link]

  • Hamilton-Miller, J. M., & Brumfitt, W. (1978). Comparative in vitro activity of five nitrofurans. Chemotherapy, 24(3), 161–165. [Link]

  • Cerecetto, H., Di Maio, R., González, M., Ocaranza, M., Pizzo, C., Seoane, G., & Denicola, A. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 44(22), 3673–3681. [Link]

  • Żabicka, D., Słoczyńska, K., Płusa, T., Kłak, M., Wołkow, P., Druszczyńska, M., & Parniewski, P. (2018). Comparative in vitro studies of furazidin and nitrofurantoin activities against common uropathogens including multidrug-resistant strains of E. coli and S. aureus. Postepy higieny i medycyny doswiadczalnej (Online), 72, 805–814. [Link]

  • Mohamed, M. S., Elamin, K., Al-Ostoot, F. H., Al-Qubaisi, M., Atia, M. A. M., & Youssif, B. G. M. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023, 1–13. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. CLSI. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Żabicka, D., Słoczyńska, K., Płusa, T., Kłak, M., Wołkow, P., Druszczyńska, M., & Parniewski, P. (2018). Comparative in vitro studies of furazidin and nitrofurantoin activities against common uropathogens including multidrug-resistant strains of e. Coli and s. Aureus. ResearchGate. [Link]

  • Mohamed, M. S., Elamin, K., Al-Ostoot, F. H., Al-Qubaisi, M., Atia, M. A. M., & Youssif, B. G. M. (2023). Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives. Journal of Chemistry, 2023. [Link]

  • ResearchGate. (n.d.). Comparative in vitro activity of IITR06144, nitrofurantoin and furazolidone against clinical isolates. [Link]

  • Venkateshwarlu, T., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234. [Link]

  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2012). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). ResearchGate. [Link]

  • ResearchGate. (2025, August 6). (PDF) Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. [Link]

  • Zhang, Y., et al. (2022). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances, 12(45), 29473-29478. [Link]

  • Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]

  • Clinical and Laboratory Standards Institute. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Verbitskiy, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 3003–3006. [Link]

  • ResearchGate. (2025, August 10). Quantitative structure-activity relationships from optimised ab initio bond lengths: Steroid binding affinity and antibacterial activity of nitrofuran derivatives | Request PDF. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic Acid

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid, a complex heterocyclic compound with significant potenti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid, a complex heterocyclic compound with significant potential in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated analytical method ensures that the results are reliable, reproducible, and suitable for their intended purpose, forming the bedrock of regulatory submissions and quality control.[1][2]

The validation process is not a mere checklist; it is a systematic scientific investigation to demonstrate that a method is fit for purpose.[3][4] This guide will delve into the rationale behind selecting an optimal analytical technique, comparing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will focus on building a self-validating system for the most suitable method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[3][5][6]

Strategic Selection of the Primary Analytical Technique

The molecular structure of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid—featuring a carboxylic acid group, a nitrophenyl ring, and a furan core—presents specific analytical considerations. The presence of multiple chromophores (nitrophenyl, furan) makes it an excellent candidate for UV-Vis detection. However, its carboxylic acid moiety imparts polarity and reduces volatility, making direct analysis by Gas Chromatography challenging.

The decision-making process for selecting the most appropriate analytical technique can be visualized as follows:

G Diagram 1: Technique Selection Workflow Analyte Analyte: 5-(2-Chloro-4-nitrophenyl) furan-2-carboxylic acid Properties Key Properties: - Non-volatile - Thermally Labile (potential) - Strong UV Chromophore - Polar (Carboxylic Acid) Analyte->Properties GC Gas Chromatography (GC) Properties->GC HPLC Liquid Chromatography (HPLC) Properties->HPLC UV_Vis UV-Vis Spectrophotometry Properties->UV_Vis GC_Eval Requires Derivatization? - Yes (to increase volatility) Adds complexity & error source. GC->GC_Eval HPLC_Eval Sufficiently Soluble? - Yes (in common mobile phases) Direct analysis possible. HPLC->HPLC_Eval UV_Vis_Eval Sufficiently Specific? - No (cannot separate from impurities/degradants). UV_Vis->UV_Vis_Eval GC_Result Rejected: High complexity, potential for analyte degradation. GC_Eval->GC_Result HPLC_Result Selected: Optimal specificity, direct analysis, well-established for APIs. HPLC_Eval->HPLC_Result UV_Vis_Result Rejected for Assay: Suitable for simple quantification but lacks specificity for purity/ stability testing. UV_Vis_Eval->UV_Vis_Result

Diagram 1: Technique Selection Workflow

Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most suitable method. It offers the requisite specificity to separate the active pharmaceutical ingredient (API) from process impurities and degradation products, a critical requirement for a stability-indicating assay.

A Comparative Overview of Analytical Methods

Method Principle Advantages for this Analyte Disadvantages for this Analyte Suitability
RP-HPLC with UV Detection Differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.High Specificity: Can resolve the API from impurities.[7] High Sensitivity: Strong UV chromophores ensure low detection limits. Robustness: Well-established and reliable technology.Requires careful method development (mobile phase, column selection).Excellent (Recommended) for assay, purity, and stability testing.
Gas Chromatography (GC-FID/MS) Separation of volatile compounds in a gaseous mobile phase.High efficiency and sensitivity with mass spectrometry (MS) detection.Not suitable for direct analysis: The compound is non-volatile and may degrade at high temperatures. Requires Derivatization: Increases sample preparation time and potential for error.[8]Poor (Not Recommended)
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the analyte.Simplicity & Speed: Very fast and requires minimal setup.Lack of Specificity: Cannot distinguish between the analyte and structurally similar impurities or degradants that absorb at the same wavelength.[9]Limited: Potentially useful for a simple limit test or in-process control where impurities are known to be absent, but unsuitable for a formal assay or stability study.

Validation of the Proposed RP-HPLC Method

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The following sections detail the validation protocol for a hypothetical, yet scientifically grounded, RP-HPLC method for 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid, in accordance with ICH Q2(R1) guidelines.

Proposed Chromatographic Conditions
Parameter Condition Rationale
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase is a versatile, nonpolar phase suitable for retaining the aromatic structure of the analyte.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v)A mixture of organic solvent and aqueous buffer provides good separation for moderately polar compounds. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Detection UV at 225 nmSelected based on the UV absorbance spectrum of structurally similar compounds, ensuring high sensitivity.[7]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[7]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion.
Validation Workflow

The validation process follows a structured path, where each parameter demonstrates a specific performance characteristic of the method.

G Diagram 2: HPLC Method Validation Workflow Start Method Development & Optimization SST System Suitability Testing (SST) Start->SST Specificity Specificity / Selectivity (Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ Accuracy->Limits Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method Robustness->Validated

Diagram 2: HPLC Method Validation Workflow
Performance Characteristics: Experimental Design and Acceptance Criteria

The following table summarizes the validation experiments. For a new drug substance assay, the method would be classified under Category I according to USP <1225>.[1]

Parameter Experimental Approach Acceptance Criteria (Typical) Causality & Rationale
Specificity Analyze blank, placebo, and API. Perform forced degradation studies (acid, base, oxidation, heat, light).The analyte peak should be free from interference from blank, placebo, and degradation products. Peak purity index should be > 0.999.Demonstrates that the method unequivocally assesses the analyte in the presence of other components.[10] Forced degradation is essential for a stability-indicating method.[4]
Linearity Analyze a minimum of 5 concentrations across the specified range (e.g., 80-120% of the test concentration).[5]Correlation coefficient (r²) ≥ 0.999. Y-intercept should not be significantly different from zero.Confirms a direct proportional relationship between analyte concentration and detector response within a defined range.
Range Derived from the linearity study.The range should cover 80% to 120% of the nominal test concentration for a drug substance assay.[3]Establishes the interval over which the method is precise, accurate, and linear.[3]
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 80%, 100%, 120%). Can be assessed by assay of a known purity standard or by spiking.Mean recovery of 98.0% to 102.0%.Measures the closeness of the experimental value to the true value, ensuring there is no systemic bias in the method.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeatability test performed by a different analyst on a different day with different equipment.Repeatability: RSD ≤ 1.0%. Intermediate Precision: Overall RSD (including repeatability) ≤ 2.0%.Demonstrates the consistency and reliability of the method under various normal operating conditions.
Detection Limit (LOD) Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve.Report the value.The lowest amount of analyte that can be detected but not necessarily quantitated.
Quantitation Limit (LOQ) Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve.Report the value. The LOQ should be suitable for determining impurities if the method is also used for that purpose.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5]
Robustness Deliberately vary method parameters (e.g., mobile phase pH ±0.2, mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%).System suitability parameters must pass. No significant change in results.Shows the method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability during routine use.[5]

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Linearity Solutions: Prepare a series of solutions ranging from 80 µg/mL to 120 µg/mL from the Standard Stock Solution.

  • Accuracy (Spiked) Samples: Prepare samples at 80, 100, and 120 µg/mL by spiking a known quantity of API into a placebo matrix, if applicable.

Protocol 2: System Suitability Testing (SST)
  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Areas: ≤ 1.0%

Protocol 3: Specificity - Forced Degradation Study
  • Objective: To demonstrate the method is stability-indicating.

  • Procedure:

    • Expose the API solution (e.g., 100 µg/mL) to the following conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid API at 105°C for 24 hours.

      • Photolytic: Solution exposed to UV light (254 nm) for 24 hours.

    • Neutralize the acid and base samples before injection.

    • Analyze all stressed samples by the proposed HPLC method.

  • Evaluation:

    • Assess the chromatograms for the separation of the main peak from any degradation products.

    • Use a photodiode array (PDA) detector to perform peak purity analysis on the main peak in each stressed sample.

Conclusion

This guide has systematically evaluated potential analytical methods for 5-(2-chloro-4-nitrophenyl)furan-2-carboxylic acid, concluding that RP-HPLC with UV detection is the most scientifically sound and regulatory-compliant choice. The detailed validation framework provides a robust pathway for researchers to establish a method that is specific, accurate, precise, and fit for its intended purpose in a pharmaceutical development setting. By adhering to these principles of causality and self-validation, professionals can ensure the highest level of data integrity and trustworthiness in their analytical results.

References

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Diodiu, R., & Dogeanu, A. (2016). Development and Validation of an Analytical Method for Quantitative Determination of Carboxylic Acids in Air Samplers. Energy Procedia, 85, 201-205. Available at: [Link]

  • Ofni Systems. (n.d.). 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. Retrieved from [Link]

  • ResearchGate. (2014). Determination of Nitrofuran Metabolites in Shrimp by HPLC–FLD and LC–MS/MS Using a New Derivatization Reagent. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A new RP-HPLC assay method for determination and quantitation of nitrofurantoin API. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 345-351. Available at: [Link]

  • Miyazaki, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4837. Available at: [Link]

  • ResearchGate. (2017). Validation of analytical methods in compliance with good manufacturing practice: A practical approach. Retrieved from [Link]

  • National Institutes of Health. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • Raspi, N., et al. (2017). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Journal of Applied Pharmaceutical Science, 7(05), 183-189. Available at: [Link]

  • U.S. Pharmacopeia. (n.d.). 〈1225〉 Validation of Compendial Procedures. Retrieved from [Link]

  • ResearchGate. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

  • ECA Academy. (2024). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Highly Selective Dehydroaromatization of n-Alkanes to Aromatics and Hydrogen Gas. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, a compound whose chemical structure necessitates a rigorous and informed approach to its handling and disposal. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and compliant disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale underpinning these essential safety measures.

Hazard Identification and Risk Assessment: A Structural Analysis

  • Chlorinated Aromatic System: The presence of a chlorine atom on the aromatic ring classifies this compound as a halogenated organic compound. Such compounds are often persistent in the environment and can generate toxic byproducts, such as hydrogen chloride (HCl), upon thermal decomposition.[1][2][3]

  • Nitroaromatic Group: Nitroaromatic compounds are recognized for their potential toxicity and, in some cases, carcinogenicity or mutagenicity.[4][5][6] The nitro group makes the aromatic ring electron-deficient and susceptible to specific chemical reactions. Aromatic nitro compounds can also be explosive, especially in the presence of a base.[7]

  • Furan-2-carboxylic Acid Moiety: Carboxylic acids are corrosive, and furoic acid derivatives are known to be skin, eye, and respiratory tract irritants.[8]

Based on this analysis, 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid must be presumed to be a hazardous substance with multiple potential risks.

Hazard Category Anticipated Risk based on Structural Analogs Primary Rationale & Sources
Acute Toxicity Harmful if swallowed or inhaled.Analogous compounds like 2-Chloro-4-fluoro-5-nitrophenol are categorized as harmful.
Skin Corrosion/Irritation Causes skin irritation.Furoic acid and its derivatives are known skin irritants.[8]
Serious Eye Damage/Irritation Causes serious eye damage/irritation.Furoic acid derivatives are classified as causing serious eye damage or irritation.[8]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects or cancer.Chlorinated nitrophenols can exhibit carcinogenicity and mutagenicity[4]; many nitroaromatic compounds are regulated by OSHA as potential carcinogens.[9][10]
Reactivity Strong oxidizing agents, strong acids, and strong bases.[11][12] Aromatic nitro compounds may react explosively with bases.[7]
Environmental Hazard Persistent and potentially toxic to aquatic life.Halogenated organic compounds are noted for their environmental persistence.[1][13]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the waste, establishing a safe working environment is critical. All handling of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, including for disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.

Mandatory Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Discard gloves immediately after contact with the chemical and after each use.[14]

  • Eye Protection: Use chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[14]

  • Skin and Body Protection: A lab coat must be worn. Ensure it is buttoned and the sleeves are rolled down.

  • Respiratory Protection: Not typically required if work is performed in a functional fume hood. If weighing or transferring large quantities of powder outside of a containment system, a respirator may be necessary.

Waste Characterization and Segregation: The First Step in Disposal

Proper segregation is the cornerstone of a safe and cost-effective waste management program.

  • Hazardous Waste Designation: 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid must be disposed of as hazardous waste. It should never be disposed of down the drain or in the regular trash.[12][15]

  • Waste Stream Classification: This compound falls under the category of halogenated organic solid waste .

  • Segregation Protocol: It is crucial to keep halogenated waste separate from non-halogenated waste.[16] Co-mingling these waste streams significantly increases disposal costs and can lead to dangerous chemical reactions. This waste should not be mixed with strong bases, acids, or oxidizing agents.[11][12]

Step-by-Step Disposal Protocol

The following procedures provide a clear workflow for managing waste generated from the use of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid.

Workflow: Disposal Decision Tree

DisposalWorkflow Start Waste Generated Type Identify Waste Type Start->Type Solid Bulk Solid or Residual Powder Type->Solid Solid Contaminated Contaminated PPE & Labware Type->Contaminated Contaminated Material Spill Accidental Spill Type->Spill Spill CollectSolid Collect in a labeled halogenated solid waste container. Solid->CollectSolid CollectContaminated Place in a labeled solid waste bag or container. Contaminated->CollectContaminated SpillResponse Follow Spill Response Protocol Spill->SpillResponse Final Store in Satellite Accumulation Area for EHS Pickup CollectSolid->Final CollectContaminated->Final SpillResponse->CollectContaminated

Caption: Decision workflow for handling different forms of waste.

Protocol 1: Disposal of Bulk Solid Waste
  • Container Selection: Use a designated, leak-proof, and sealable hazardous waste container compatible with solid chemical waste. The container must be clearly labeled "Hazardous Waste" and list all contents, including "5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid."

  • Transfer: Carefully transfer the solid waste into the container inside a chemical fume hood. Avoid creating dust.[17] Use appropriate tools (e.g., spatula, powder funnel).

  • Sealing and Storage: Securely seal the container.[16] Store it in a designated satellite accumulation area, away from incompatible materials.

Protocol 2: Disposal of Contaminated Materials (PPE, Weigh Boats, Wipes)
  • Collection: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, contaminated paper towels) must be considered hazardous waste.[18]

  • Packaging: Place these items into a designated plastic bag or container for solid hazardous waste.[18] This container must also be labeled as "Hazardous Waste" with the chemical name.

  • Non-Disposable Items (e.g., Glassware):

    • Decontaminate non-disposable items by triple-rinsing them with a suitable solvent (e.g., ethanol or acetone) in a fume hood.

    • Crucially, the first two rinsates must be collected as halogenated liquid hazardous waste. [18] Do not pour the rinsate down the drain.

    • The third rinsate can typically be disposed of down the drain, but check local institutional policies.

Protocol 3: Spill Management
  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.[17]

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Control: For minor spills, ensure you are wearing the appropriate PPE.

  • Cleanup (Dry Spill): Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the powder. Carefully sweep the material into a designated hazardous waste container.[17]

  • Decontamination: After removing the bulk material, decontaminate the area with a cloth dampened with a suitable solvent, followed by soap and water. Collect all cleanup materials as solid hazardous waste.[17]

Final Disposal Pathway: High-Temperature Incineration

The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[1][19]

  • Mechanism of Destruction: Incineration at high temperatures (e.g., >900°C) ensures the complete thermal decomposition of the organic molecule.[20] The primary products of complete combustion are carbon dioxide, water, hydrogen chloride, and nitrogen oxides (NOx).[3][19]

  • Regulatory Compliance: Licensed incinerators are equipped with scrubbers and other pollution control devices to neutralize acidic gases like HCl and manage NOx emissions, ensuring compliance with EPA regulations.[1][19]

  • Chain of Custody: Waste must be transported to the disposal facility by a licensed hazardous waste hauler, with a complete manifest to track the waste from "cradle to grave," as required by the EPA.[16]

By adhering to these detailed procedures, researchers can ensure the safe handling and disposal of 5-(2-Chloro-4-nitrophenyl)furan-2-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

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